molecular formula C8H11N2O3- B1225748 Medinal

Medinal

货号: B1225748
分子量: 183.18 g/mol
InChI 键: FTOAOBMCPZCFFF-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Medinal is the proprietary name for barbital sodium, a barbiturate compound that has been used in scientific research to study the mechanism of central nervous system (CNS) action . As a barbiturate, its primary research value lies in its depressant effects on the central nervous system, making it a tool for investigating sedative and hypnotic phenomena in model organisms. Researchers utilize this compound in neuroscience and pharmacology to probe GABAergic neurotransmission, as barbiturates are known to potentiate the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABAA receptors, leading to increased neuronal inhibition. This action provides a foundational model for studying the modulation of neuronal excitability. The historical use of this compound in central action mechanisms offers a reference point for understanding the evolution of neuropharmacological agents . It is presented here as a pure substance for controlled laboratory studies. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5,5-diethyl-2,6-dioxopyrimidin-4-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOAOBMCPZCFFF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N=C1[O-])CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N2O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Medinal (Barbital Sodium)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medinal, the sodium salt of barbital (B3395916), is a long-acting barbiturate (B1230296) derivative that exerts its primary pharmacological effects as a central nervous system (CNS) depressant. Its mechanism of action is centered on the positive allosteric modulation and direct activation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain. This guide provides a detailed technical overview of the molecular interactions and downstream cellular consequences of this compound's engagement with its targets. While specific quantitative data for barbital sodium is limited in contemporary literature, this document leverages extensive research on closely related barbiturates, such as pentobarbital (B6593769) and phenobarbital (B1680315), to illustrate the core mechanisms. This guide includes summaries of quantitative data, detailed experimental protocols for mechanistic studies, and visualizations of key pathways and workflows to support advanced research and drug development.

Primary Mechanism of Action: GABA-A Receptor Modulation

The sedative, hypnotic, and anticonvulsant properties of this compound are primarily mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel.[1]

Positive Allosteric Modulation

This compound binds to a distinct allosteric site on the GABA-A receptor complex, separate from the binding site of the endogenous ligand, GABA.[1] This binding event induces a conformational change in the receptor that potentiates the effect of GABA. Specifically, barbiturates increase the duration of the opening of the chloride (Cl⁻) ion channel when GABA is bound.[1] This is a key distinction from benzodiazepines, which increase the frequency of channel opening.[1] The prolonged channel opening allows for a greater influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a more profound inhibitory postsynaptic potential (IPSP). This enhanced inhibition raises the threshold for firing action potentials, resulting in CNS depression.

Direct Agonism

At higher concentrations, this compound can directly activate the GABA-A receptor, acting as a GABA-mimetic agonist even in the absence of the endogenous neurotransmitter.[1][2] This direct gating of the chloride channel contributes significantly to the dose-dependent depressant effects of barbiturates and is a primary reason for their lower therapeutic index compared to benzodiazepines.[1] This direct action is not observed with benzodiazepines, which require the presence of GABA to exert their modulatory effects.[3]

Signaling Pathway Diagram

The following diagram illustrates the modulatory and direct agonistic actions of barbital sodium on the GABA-A receptor signaling pathway.

GABAA_Pathway cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (Chloride Channel) Cl_in Chloride Influx (Cl⁻)↑ GABA_A->Cl_in Channel Opens GABA GABA GABA->GABA_A Binds to orthosteric site Barbital Barbital Sodium (this compound) Barbital->GABA_A Binds to allosteric site note At low concentrations, Barbital potentiates GABA's effect. At high concentrations, Barbital directly opens the channel. Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition (CNS Depression) Hyperpolarization->Inhibition

Barbital sodium's interaction with the GABA-A receptor.

Secondary Mechanisms of Action

In addition to its profound effects on the GABAergic system, this compound and other barbiturates influence other neurotransmitter systems, which contribute to their broad CNS depressant profile.

Inhibition of Excitatory Neurotransmission

Barbiturates have been shown to block AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors.[1] Glutamate is the primary excitatory neurotransmitter in the CNS. By inhibiting these receptors, barbiturates further reduce neuronal excitability, contributing to their overall depressant effects.[1] This dual action of enhancing inhibition and suppressing excitation explains the potent CNS-depressant effects of barbiturates.[1]

Modulation of Voltage-Gated Calcium Channels

At higher concentrations, barbiturates can inhibit the release of neurotransmitters, including glutamate, by blocking P/Q-type voltage-dependent calcium channels.[1][4] The influx of calcium through these channels is a critical step in synaptic vesicle fusion and neurotransmitter release. By impeding this process, barbiturates reduce the excitatory drive at the presynaptic terminal.

Quantitative Data Summary

Specific quantitative binding and efficacy data for barbital sodium are not widely available in recent literature. The following tables present representative data for the well-studied barbiturates, pentobarbital and phenobarbital, to provide a quantitative context for the barbiturate class.

Table 1: Potency of Barbiturates for GABA-A Receptor Modulation and Activation

CompoundActionEC₅₀ (µM)Receptor/Cell TypeReference
PentobarbitalPotentiation of GABA response94Cultured Rat Hippocampal Neurons[5]
PhenobarbitalPotentiation of GABA response890Cultured Rat Hippocampal Neurons[5]
PentobarbitalDirect activation (Cl⁻ current)330Cultured Rat Hippocampal Neurons[5]
PhenobarbitalDirect activation (Cl⁻ current)3000Cultured Rat Hippocampal Neurons[5]

Disclaimer: The data presented are for pentobarbital and phenobarbital and serve as an illustration of the typical potency range for barbiturates. Specific values for this compound (barbital sodium) may differ.

Table 2: Concentration-Dependent Effects of Pentobarbital on GABA-A Receptors

Concentration RangeEffectReference
~10 - 100 µMPotentiation of GABA-induced channel activity[6]
~100 - 800 µMDirect activation of the GABA-A receptor channel[6]
> 1 mMBlockade of the chloride channel[6]

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of barbiturates like this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the ion flow through GABA-A receptor channels and assessing the modulatory effects of compounds.

Objective: To quantify the effect of barbital sodium on GABA-A receptor-mediated chloride currents, including potentiation of GABA-evoked currents and direct channel activation.

Methodology:

  • Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a stable cell line (e.g., HEK293) expressing specific recombinant GABA-A receptor subunits.[7]

  • Recording Setup: Establish a whole-cell patch-clamp configuration. The intracellular pipette solution should contain a high chloride concentration to allow for the measurement of inward chloride currents at a holding potential of -60mV or -70mV.[8]

  • Drug Application: Apply GABA at a sub-maximal concentration (e.g., EC₁₀-EC₂₀) to elicit a baseline current. Co-apply various concentrations of barbital sodium with the same GABA concentration to measure the potentiation of the current. To measure direct activation, apply barbital sodium in the absence of GABA.[7]

  • Data Analysis: Measure the peak amplitude of the elicited currents. Construct dose-response curves by plotting the current amplitude against the barbital sodium concentration to determine the EC₅₀ for both potentiation and direct activation. Analyze channel kinetics to determine effects on open time and burst duration.[9]

Radioligand Binding Assays

Binding assays are used to determine the affinity of a compound for a receptor. For barbiturates, this is often done indirectly by measuring their ability to modulate the binding of other ligands to the GABA-A receptor complex.

Objective: To determine the binding characteristics of barbital sodium at the GABA-A receptor complex.

Methodology:

  • Membrane Preparation: Prepare synaptic membrane fractions from brain tissue (e.g., rat cerebral cortex) through homogenization and differential centrifugation.[10]

  • Assay: Use a radioligand that binds to a site allosterically coupled to the barbiturate binding site, such as [³⁵S]TBPS (t-butylbicyclophosphorothionate), which binds to the convulsant site within the chloride channel pore.[10][11]

  • Incubation: Incubate the membrane preparation with a fixed concentration of [³⁵S]TBPS and varying concentrations of barbital sodium. The potentiation of GABAergic transmission by barbiturates enhances the displacement of [³⁵S]TBPS.

  • Data Analysis: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters to quantify bound [³⁵S]TBPS. Calculate the IC₅₀ value (the concentration of barbital sodium that inhibits 50% of specific [³⁵S]TBPS binding). This value can be used to estimate the apparent affinity of barbital sodium for its modulatory site.[10]

Experimental Workflow Diagram

The following diagram outlines the workflow for characterizing the mechanism of action of barbital sodium.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_electro_details Electrophysiology Endpoints cluster_analysis Data Synthesis & Conclusion start Hypothesis: Barbital Sodium modulates GABA-A Receptors binding Radioligand Binding Assay (e.g., [35S]TBPS displacement) start->binding electro Patch-Clamp Electrophysiology (Cultured Neurons / Oocytes) start->electro binding_res Determine Binding Affinity (IC50) binding->binding_res pot Potentiation of GABA current (EC50) electro->pot act Direct Activation (EC50) electro->act kin Channel Kinetics (Open Time) electro->kin electro_res Determine Functional Potency & Efficacy pot->electro_res act->electro_res kin->electro_res synthesis Synthesize Binding and Functional Data binding_res->synthesis electro_res->synthesis conclusion Conclusion: Barbital Sodium is a Positive Allosteric Modulator and Direct Agonist of GABA-A Receptors synthesis->conclusion

Workflow for investigating barbital sodium's mechanism.

Conclusion

The core mechanism of action of this compound (barbital sodium) is the potentiation of GABAergic neurotransmission through positive allosteric modulation and direct activation of the GABA-A receptor. This leads to an increased duration of chloride channel opening, profound neuronal inhibition, and consequent CNS depression. Secondary actions, including the inhibition of excitatory glutamate receptors and presynaptic voltage-gated calcium channels, further contribute to its pharmacological profile. While detailed quantitative data specific to barbital sodium is sparse, a robust understanding of its mechanism can be extrapolated from extensive studies on other members of the barbiturate class. The experimental protocols outlined provide a framework for further investigation into the nuanced pharmacology of this and related compounds.

References

A Technical Guide to the Historical Applications of Barbital Sodium in Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbital (B3395916) sodium, the sodium salt of 5,5-diethylbarbituric acid, holds a significant place in the history of medicine as the first commercially successful barbiturate.[1] Marketed under brand names such as Medinal and Veronal, it ushered in a new era of sedative-hypnotic therapy in the early 20th century.[1][2] This technical guide provides an in-depth overview of the historical applications of barbital sodium, focusing on its use as a sedative, hypnotic, and anesthetic, as well as its pioneering role in early psychiatric treatments. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational pharmacology of barbiturates.

Chemical and Physical Properties

Barbital sodium is the water-soluble salt of barbital. The introduction of the sodium ion at the C2 position of the barbituric acid molecule rendered the compound suitable for intravenous administration.[3]

Table 1: Chemical and Physical Properties of Barbital Sodium

PropertyValueReference(s)
IUPAC Name Sodium 5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-olate
Molecular Formula C₈H₁₁N₂NaO₃[4]
Molecular Weight 206.18 g/mol [4]
Appearance White crystalline powder[1][2]
Solubility Readily soluble in water[3]

Historical Applications in Medicine

Sedative and Hypnotic

Barbital sodium was primarily introduced as a treatment for insomnia and anxiety.[1][5] It was considered a significant improvement over existing hypnotics like bromides and chloral (B1216628) hydrate (B1144303) due to its perceived wider therapeutic margin and less unpleasant taste.[1][6]

Table 2: Historical Dosage of Barbital Sodium for Sedation and Hypnosis

ApplicationDosageRoute of AdministrationNotesReference(s)
Hypnotic (for insomnia) 0.3 - 1.0 gOralThe typical therapeutic dose was 10-15 grains (0.65 - 1.0 g).[2]
Sedative Lower than hypnotic doseOralUsed for nervous excitement and anxiety.[2]

Early clinical reports, such as those by Dr. G. Flatau in 1909, highlighted this compound's efficacy as a hypnotic. In a study of 86 administrations, satisfactory results in inducing sleep were observed in all but two instances. Sleep typically ensued within 30 minutes and lasted for seven to eight hours. However, after-effects such as dizziness and headache were noted in about a third of the cases.[7]

Anesthesia

The development of water-soluble barbiturates like barbital sodium paved the way for their use in intravenous anesthesia.[3] While later, shorter-acting barbiturates such as thiopental (B1682321) became the standard for induction of anesthesia, early barbiturates were instrumental in this development.[6]

Psychiatric Applications: Prolonged Narcosis ("Sleep Cures")

One of the most notable historical applications of barbital sodium and other barbiturates was in the psychiatric treatment known as "prolonged narcosis" or "deep sleep therapy." Pioneered by Swiss psychiatrist Jakob Klaesi in the 1920s, this method involved inducing a prolonged state of sleep in patients with severe mental illnesses, particularly schizophrenia.[6][8] The underlying theory was that this extended rest would allow the brain to recover from a state of overstimulation.[9]

The treatment involved the administration of a mixture of barbiturates, often including barbital sodium, to keep patients asleep for several days to a week or more.[6] While initially met with enthusiasm, the high risks of complications, including pneumonia, circulatory collapse, and a significant mortality rate, led to its eventual decline.[9]

Quantitative Data

Table 3: Toxicological Data for Barbital Sodium (Historical Animal Studies)

SpeciesRoute of AdministrationLD₅₀Reference(s)
Rat Oral600 mg/kg[10]
Mouse Oral800 mg/kg[10]

Table 4: Therapeutic and Lethal Doses of Barbital in Humans (Historical Data)

Dose TypeDosageNotesReference(s)
Therapeutic Hypnotic Dose 0.6 - 1.0 g (10-15 grains)Effective for inducing sleep.[2]
Lethal Dose 3.5 - 4.4 g (55-68 grains)Considered the fatal dose.[2]

Experimental Protocols

Synthesis of Barbital (Veronal)

The original synthesis of barbital was reported by Emil Fischer and Joseph von Mering in 1903.[1][2] A common historical method for the synthesis of barbituric acids, including barbital, is the condensation of a malonic acid ester with urea (B33335).[1][11]

Methodology:

  • Preparation of Sodium Ethoxide: In a round-bottomed flask fitted with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol (B145695).

  • Condensation Reaction: To the sodium ethoxide solution, add diethyl malonate followed by a solution of dry urea in hot absolute ethanol.

  • Reflux: Heat the mixture under reflux for several hours. A white solid, the sodium salt of barbital, will precipitate.

  • Acidification and Isolation: After the reaction is complete, dissolve the solid in hot water and acidify the solution with hydrochloric acid to precipitate barbital.

  • Purification: Collect the crude barbital by filtration, wash with cold water, and recrystallize from hot water or ethanol to obtain the purified product.

Note: This is a generalized historical protocol. Specific quantities and reaction times would have varied. The synthesis of barbiturates should only be performed by qualified chemists in a controlled laboratory setting.

Administration in Prolonged Narcosis (Hypothetical Reconstruction)

Detailed protocols from the early 20th century are scarce and lacked standardization. The following is a generalized workflow reconstructed from historical descriptions.

Workflow for Prolonged Narcosis:

G cluster_preparation Patient Preparation cluster_induction Narcosis Induction cluster_maintenance Maintenance of Narcosis cluster_withdrawal Gradual Withdrawal A Initial Assessment & Baseline Vitals B Establish Intravenous Access A->B C Initial Dose of Barbital Sodium (e.g., Somnifen) B->C D Monitor for Onset of Sleep C->D E Administer Subsequent Doses to Maintain Sleep D->E F Regular Monitoring of Vitals, Respiration, and Skin Integrity E->F G Nutritional and Fluid Support F->G G->E H Taper Doses of Barbital Sodium G->H I Monitor for Withdrawal Symptoms H->I J Post-Treatment Observation and Care I->J

Caption: Workflow for Prolonged Narcosis Treatment.

Signaling Pathway

The primary mechanism of action for barbital sodium, like other barbiturates, is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[10] The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

Barbiturates bind to a distinct allosteric site on the GABA-A receptor, different from the GABA and benzodiazepine (B76468) binding sites.[10] This binding increases the duration of the chloride channel opening when GABA is bound, thereby enhancing the inhibitory effect of GABA.[10] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their more profound central nervous system depressant effects and higher toxicity compared to benzodiazepines.[10]

G cluster_receptor GABA-A Receptor cluster_effect Cellular Effect cluster_outcome Physiological Outcome GABAA GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) GABAA->Chloride_Channel contains Channel_Open Chloride Ion Channel (Open - Prolonged Duration) GABAA->Channel_Open Conformational Change Barbital_Sodium Barbital Sodium Barbital_Sodium->GABAA Binds to allosteric site GABA GABA GABA->GABAA Binds to orthosteric site Chloride_Influx Increased Cl- Influx Channel_Open->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability Sedation_Hypnosis Sedation, Hypnosis, Anesthesia Decreased_Excitability->Sedation_Hypnosis

Caption: Barbital Sodium's Mechanism of Action at the GABA-A Receptor.

Conclusion

Barbital sodium was a foundational molecule in the development of modern psychopharmacology. Its introduction provided clinicians with a powerful, albeit risky, tool for managing insomnia, anxiety, and severe psychiatric disorders. While its clinical use has been largely superseded by safer alternatives, the study of its historical applications and mechanism of action provides valuable insights into the evolution of sedative-hypnotic drugs and our understanding of the GABAergic system. This guide serves as a technical resource for professionals seeking to understand the origins and early applications of this important class of compounds.

References

A Technical Guide to the Central Nervous System Effects of Medinal (Barbital)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Medinal, the trade name for barbital, is the first commercially available barbiturate, a class of drugs derived from barbituric acid that produce central nervous system (CNS) depression.[1] While its clinical use has been largely superseded by agents with a wider therapeutic index, such as benzodiazepines, the study of this compound and other barbiturates remains fundamental to understanding neuropharmacology.[2][3][4] This document provides a detailed examination of this compound's mechanism of action, pharmacokinetics, and its dose-dependent effects on the CNS. It includes quantitative data from related barbiturates, detailed experimental protocols for assessing its activity, and visualizations of key pathways and processes to support advanced research and development.

Core Mechanism of Action

This compound exerts its primary CNS depressant effects by modulating neurotransmission at both inhibitory and excitatory synapses. The principal mechanism involves the potentiation of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[2][5][6]

2.1 Potentiation of GABAergic Inhibition

Barbiturates, including this compound, act as positive allosteric modulators of the GABA-A receptor, a ligand-gated chloride ion channel.[2][7] They bind to a distinct site on the receptor complex, different from the binding sites for GABA itself or for benzodiazepines.[2] This binding event does not open the channel directly at therapeutic concentrations; instead, it increases the duration of chloride channel opening when GABA binds.[2][8] The prolonged influx of chloride ions (Cl-) leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus producing a state of generalized CNS depression.[5][9]

At higher, anesthetic concentrations, barbiturates can act as direct agonists of the GABA-A receptor, opening the chloride channel in the absence of GABA.[2][8][10] This direct gating activity is a key reason for the significantly higher toxicity and risk of fatal overdose associated with barbiturates compared to benzodiazepines.[2]

2.2 Inhibition of Excitatory Neurotransmission

In addition to enhancing inhibition, barbiturates also suppress excitatory neurotransmission. They have been shown to block AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors.[2] Glutamate is the principal excitatory neurotransmitter in the CNS. By inhibiting these receptors, this compound further reduces neuronal excitability, contributing to its potent sedative and anesthetic effects.[2] Some evidence also suggests that certain barbiturates may inhibit voltage-gated calcium channels, which would result in a decreased release of excitatory neurotransmitters.[11][12]

Medinal_MoA cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl- Channel Neuron_State Result: Hyperpolarization Decreased Excitability GABA_R:c->Neuron_State Prolonged Cl- Influx Glut_R AMPA/Kainate Receptor Na+ Channel Glut_R->Neuron_State Blocks Na+ Influx This compound This compound (Barbital) This compound->GABA_R Positive Allosteric Modulation This compound->Glut_R Blocks GABA GABA GABA->GABA_R Binds Glutamate Glutamate Glutamate->Glut_R Binds

Caption: Dual mechanism of this compound on neuronal excitability.

Pharmacodynamic and Pharmacokinetic Profiles

The clinical effects of this compound are dictated by its pharmacodynamic potency and pharmacokinetic properties. As a long-acting barbiturate, it has a gradual onset and a prolonged duration of action.[1][5]

3.1 Quantitative Pharmacodynamics

Quantitative data for this compound (barbital) specifically is sparse in modern literature. However, studies on other barbiturates provide insight into the concentrations required to modulate GABA-A receptors in neocortical neurons.

Compound Parameter Value (EC₅₀) Description Source
PentobarbitalIPSC Decay Time41 µMPotentiation of GABAergic inhibitory postsynaptic currents.[13]
AmobarbitalIPSC Decay Time103 µMPotentiation of GABAergic inhibitory postsynaptic currents.[13]
PhenobarbitalIPSC Decay Time144 µMPotentiation of GABAergic inhibitory postsynaptic currents.[13]
PhenobarbitalGABA-A Agonism133 µMDirect activation of GABA-A receptors, shunting neuronal firing.[13]

3.2 Pharmacokinetic Data

The pharmacokinetic profile of barbiturates is heavily influenced by their lipophilicity and pKa.[3][4] this compound is characterized by its slow metabolism and excretion.

Property Description Implication
Absorption Slowly absorbed from the gastrointestinal tract.Gradual onset of action.
Distribution High lipid solubility allows for efficient crossing of the blood-brain barrier.[5]Effective targeting of the CNS.
Metabolism Metabolized in the liver, primarily by the cytochrome P-450 enzyme system.[5][14]Potential for drug-drug interactions; chronic use can induce enzymes.
Excretion Excreted primarily via the kidneys.[5]Renal function can impact clearance.
Half-Life Long elimination half-life.[5]Prolonged therapeutic and sedative effects; high risk of cumulative toxicity.[5]

digraph "Dose_Response" {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12];
node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#202124"];

Dose [label="Increasing Dose of this compound", shape=none, fontcolor="#202124", fontsize=12];

Sedation [label="Sedation\n(Anxiolysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hypnosis [label="Hypnosis\n(Sleep)", fillcolor="#FBBC05", fontcolor="#202124"]; Anesthesia [label="Anesthesia\n(Loss of Consciousness)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coma [label="Coma & Respiratory\nDepression", fillcolor="#202124", fontcolor="#FFFFFF"];

Dose -> Sedation [style=invis]; Sedation -> Hypnosis -> Anesthesia -> Coma [arrowhead=normal]; }

Caption: Dose-dependent progression of CNS depression by this compound.

Experimental Protocols

Investigating the neuropharmacological effects of compounds like this compound requires precise and reproducible experimental methodologies. The following protocols outline standard approaches for quantifying its impact on neuronal function.

4.1 Protocol: Patch-Clamp Electrophysiology for GABAA Receptor Modulation

Objective: To measure the effect of this compound on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) in neuronal brain slices.

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., rat) in accordance with institutional animal care guidelines.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Cut coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., neocortex, hippocampus) using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Recording:

    • Transfer a single slice to a recording chamber on the stage of an upright microscope, continuously perfused with oxygenated aCSF.

    • Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution (e.g., containing CsCl to isolate GABAergic currents).

    • Establish a whole-cell voltage-clamp configuration. Clamp the neuron at a holding potential of -70 mV.

    • Use a bipolar stimulating electrode to evoke synaptic responses in afferent pathways.

  • Data Acquisition:

    • Record baseline GABA-A receptor-mediated IPSCs.

    • Bath-apply this compound (barbital) at various concentrations (e.g., 10 µM to 200 µM) to the perfusing aCSF.

    • Record IPSCs at each concentration, allowing for equilibration at each step.

    • Analyze the decay time constant of the IPSCs. An increase in the decay time indicates positive modulation of the GABA-A receptor.

    • Wash out the drug to observe the reversal of the effect.

  • Analysis:

    • Measure the amplitude and decay kinetics of the IPSCs before and after drug application.

    • Plot a dose-response curve for the change in IPSC decay time versus this compound concentration to calculate the EC₅₀.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Brain Slice Preparation B Slice Recovery (aCSF) A->B C Whole-Cell Patch Clamp B->C D Record Baseline IPSCs C->D E Bath Apply This compound D->E F Record Modulated IPSCs E->F G Measure IPSC Decay Time F->G H Plot Dose-Response Curve G->H I Calculate EC₅₀ H->I

Caption: Workflow for electrophysiological analysis of this compound.

Conclusion

This compound (barbital) produces profound CNS depression through a dual mechanism: enhancing the effect of the inhibitory neurotransmitter GABA at GABA-A receptors and blocking the action of the excitatory neurotransmitter glutamate at AMPA/kainate receptors.[2] Its action of prolonging chloride channel opening, and at high doses directly activating it, explains both its efficacy and its narrow therapeutic window.[2][8] While its clinical applications are now limited due to safety concerns and the availability of superior alternatives, the pharmacological principles established by the study of this compound are foundational. A thorough understanding of its interaction with ion channels and its pharmacokinetic profile remains highly relevant for the development of novel, safer neuromodulatory agents.

References

The Discovery and Synthesis of Diethylbarbituric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethylbarbituric acid, known in pharmacology as barbital (B3395916) and famously marketed as Veronal, holds a significant place in the history of medicinal chemistry as the first commercially successful barbiturate (B1230296) sedative-hypnotic. Its discovery in 1902 by German chemists Emil Fischer and Joseph von Mering marked the beginning of the barbiturate era in medicine, providing a new class of drugs for the treatment of insomnia, anxiety, and seizure disorders. This technical guide provides an in-depth exploration of the seminal discovery and the chemical synthesis of this landmark compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context: The Genesis of a New Hypnotic

At the turn of the 20th century, the available options for sedatives were limited and often fraught with undesirable side effects. Fischer and von Mering embarked on a systematic investigation of the pharmacological properties of derivatives of barbituric acid, a compound first synthesized by Adolf von Baeyer in 1864.[1][2] Barbituric acid itself is not pharmacologically active.[3] The breakthrough came when Fischer and von Mering synthesized the 5,5-diethyl derivative by treating the silver salt of barbituric acid with ethyl iodide.[1] Their subsequent publication in 1903 detailed the potent hypnotic effects of this new compound, which they named Veronal, reportedly because von Mering considered Verona, Italy, to be a peaceful city.[4]

Chemical Synthesis: The Core Methodology

The primary and most established method for the synthesis of diethylbarbituric acid is the condensation reaction between diethyl diethylmalonate and urea (B33335) in the presence of a strong base, typically sodium ethoxide. This reaction is a classic example of a condensation reaction leading to the formation of a heterocyclic pyrimidine (B1678525) ring system.

Synthesis Pathway Overview

The overall synthesis can be conceptually divided into two main stages: the preparation of the key intermediate, diethyl diethylmalonate, followed by its condensation with urea to form the final product.

Synthesis_Pathway cluster_0 Stage 1: Preparation of Diethyl Diethylmalonate cluster_1 Stage 2: Condensation and Cyclization diethyl_malonate Diethyl Malonate intermediate_1 Enolate Intermediate diethyl_malonate->intermediate_1 Deprotonation sodium_ethoxide_1 Sodium Ethoxide (Base) ethyl_iodide Ethyl Iodide (Alkylating Agent) diethyl_diethylmalonate Diethyl Diethylmalonate condensation Reaction Mixture diethyl_diethylmalonate->condensation Condensation intermediate_1->diethyl_diethylmalonate Dialkylation urea Urea urea->condensation sodium_ethoxide_2 Sodium Ethoxide (Base) diethylbarbituric_acid Diethylbarbituric Acid condensation->diethylbarbituric_acid Cyclization & Acidification

Figure 1: Overall synthesis pathway for diethylbarbituric acid.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis of diethylbarbituric acid.

Protocol 1: Synthesis of Diethyl Diethylmalonate (Precursor)

This procedure outlines the dialkylation of diethyl malonate to form diethyl diethylmalonate.

Materials:

  • Diethyl malonate

  • Absolute ethanol (B145695)

  • Sodium metal

  • Ethyl iodide

  • Apparatus for reflux and distillation

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve clean sodium metal in absolute ethanol. The reaction is exothermic and should be cooled if necessary.

  • Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the initial reaction subsides, add a molar excess of ethyl iodide gradually.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure complete dialkylation.

  • Work-up and Purification: After cooling, the reaction mixture is typically neutralized. The ethanol is removed by distillation. The remaining residue is washed to remove inorganic salts, and the crude diethyl diethylmalonate is purified by vacuum distillation.

Protocol 2: Synthesis of 5,5-Diethylbarbituric Acid (Barbital)

This protocol details the condensation of diethyl diethylmalonate with urea.

Materials:

  • Diethyl diethylmalonate

  • Urea (dry)

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Apparatus for reflux, filtration, and drying

Procedure:

  • Preparation of Sodium Ethoxide: In a large round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide by dissolving clean sodium metal (2 molar equivalents) in absolute ethanol.

  • Addition of Reactants: To the sodium ethoxide solution, add diethyl diethylmalonate (1 molar equivalent). Separately, dissolve dry urea (a slight molar excess) in hot absolute ethanol and add this solution to the reaction flask.

  • Condensation Reaction: Heat the mixture under reflux for an extended period (typically 7 hours or more) in an oil bath maintained at approximately 110°C. A white solid, the sodium salt of diethylbarbituric acid, will precipitate.

  • Isolation of the Product: After the reaction is complete, cool the mixture. The solidified mass is dissolved in warm water. The solution is then acidified with concentrated hydrochloric acid until it is acidic to Congo red indicator.

  • Crystallization and Purification: Cool the acidified solution in an ice bath to induce crystallization of the diethylbarbituric acid. The white crystalline product is collected by suction filtration, washed with cold water, and dried thoroughly. Further purification can be achieved by recrystallization from hot water or ethanol.

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of diethylbarbituric acid.

Table 1: Reactant Quantities and Reaction Conditions for Diethylbarbituric Acid Synthesis

Reactant/ConditionMolar Ratio (relative to Diethyl Diethylmalonate)Typical Quantity (for a lab-scale synthesis)Reaction Conditions
Diethyl Diethylmalonate1Varies-
Urea~1.1Varies-
Sodium2.2VariesIn absolute ethanol
Reaction Temperature-110 °C (Oil Bath)-
Reaction Time-7+ hoursReflux

Table 2: Physical and Spectroscopic Data for Diethylbarbituric Acid

PropertyValueReference
Molecular FormulaC₈H₁₂N₂O₃-
Molar Mass184.19 g/mol -
Melting Point188-192 °C[5]
AppearanceWhite crystalline powder-
¹H NMR (Sodium Salt)δ 1.86 (t), 0.76 (q) ppm[6]
Water Solubility1 g in 160 mL at 20 °C[7]
Ethanol Solubility1 g in 11.5 mL[7]

Reaction Mechanism Visualization

The condensation of diethyl diethylmalonate with urea proceeds through a series of nucleophilic acyl substitution reactions. The key steps are visualized in the following diagram.

Reaction_Mechanism urea Urea deprotonated_urea Deprotonated Urea (Nucleophile) urea->deprotonated_urea Deprotonation naoet NaOEt intermediate1 Tetrahedral Intermediate deprotonated_urea->intermediate1 Nucleophilic Attack diethyl_diethylmalonate Diethyl Diethylmalonate intermediate2 Amide-Ester Intermediate intermediate1->intermediate2 Elimination of Ethoxide intermediate3 Cyclic Intermediate intermediate2->intermediate3 Intramolecular Cyclization barbital_anion Barbital Anion intermediate3->barbital_anion Elimination of Ethoxide barbital Diethylbarbituric Acid barbital_anion->barbital Protonation hcl HCl

Figure 2: Simplified reaction mechanism for the synthesis of diethylbarbituric acid.

Conclusion

The synthesis of diethylbarbituric acid by Fischer and von Mering was a pivotal moment in the development of pharmaceuticals, paving the way for a vast array of barbiturate drugs. The condensation of a disubstituted malonic ester with urea remains a robust and fundamental method in heterocyclic chemistry. This guide has provided a comprehensive overview of the historical context, detailed experimental protocols, and key data associated with this important molecule, offering a valuable resource for professionals in the field of drug discovery and development.

References

Long-term effects of Medinal on neuronal activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Long-Term Effects of Medinal (Barbital) on Neuronal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the brand name for barbital (B3395916), is a barbiturate (B1230296) derivative that has historically been used for its sedative and hypnotic properties. As a member of the barbiturate class, it exerts its primary effects on the central nervous system (CNS). Chronic or long-term exposure to this compound can lead to significant alterations in neuronal activity, with wide-ranging implications for cognitive function, behavior, and overall neurological health. This technical guide provides a comprehensive overview of the long-term effects of this compound on neuronal activity, detailing the underlying molecular mechanisms, summarizing key quantitative findings, and outlining the experimental protocols used to elucidate these effects.

Molecular Mechanism of Action

The principal mechanism of action of this compound, like other barbiturates, is the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions (Cl-) into the neuron.[2] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus inhibiting neuronal activity.[2]

Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[3][4] This binding increases the duration of the chloride channel opening when GABA is bound, thereby enhancing the inhibitory effect of GABA.[5] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[1]

Beyond its primary action on GABA-A receptors, long-term barbiturate exposure has been shown to affect other neurotransmitter systems. For instance, barbiturates can block AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors, the principal excitatory neurotransmitters in the CNS.[1][5] They may also inhibit the release of glutamate by affecting P/Q-type high-voltage activated calcium channels.[1]

Signaling Pathway of this compound at the GABA-A Receptor

GABAA_Signaling cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron cluster_3 GABA-A Receptor Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA GABA_A_Receptor GABA-A Receptor GABA Site Barbiturate Site GABA->GABA_A_Receptor:gaba Cl_channel Chloride (Cl-) Channel GABA_A_Receptor:barb->Cl_channel This compound (Barbital) Binding (Increases duration of opening) GABA_A_Receptor:gaba->Cl_channel GABA Binding Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Signaling pathway of this compound (Barbital) at the GABA-A receptor.

Quantitative Data on Long-Term Effects

The long-term administration of this compound and related barbiturates induces several measurable changes in the brain. The following tables summarize key quantitative findings from preclinical studies.

Table 1: Effects of Chronic Phenobarbital Administration on Brain and Behavior in Rats [6]

Dosage of PhenobarbitalDuration of AdministrationEffect on Spontaneous ActivityEffect on Brain Growth
15 mg/kg/day2 weeksIncreased3% reduction
60 mg/kg/day2 weeksDecreased12% reduction

Table 2: Effects of Chronic Barbital Treatment on Rat Brains [7]

Average Daily Dose of BarbitalDuration of TreatmentEffect on Brain Weight
200 mg/kg30 weeks~10% reduction

Table 3: Changes in GABA-A Receptor Binding after Chronic Phenobarbital Treatment in Mice [8]

Brain RegionReceptor LigandEffect on Binding
Hippocampus[3H]muscimol (GABA agonist)Significant reduction
Cerebral Cortex[3H]muscimol (GABA agonist)No significant alteration
Cerebral Cortex, Hippocampus, Olfactory Bulb[3H]flunitrazepam (Benzodiazepine)No significant alteration in binding capacity or affinity

Table 4: Alterations in GABA-A Receptor Subunit Expression Following Chronic Benzodiazepine (B76468) Exposure (a related GABAergic modulator) [9]

SubunitDirection of Change
α1Reduction in expression
α4Increase in expression

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the long-term effects of barbiturates on neuronal activity.

Protocol 1: Chronic Barbital Administration in Rats via Drinking Water
  • Objective: To induce functional tolerance and physical dependence to barbital.

  • Animals: Male rats.

  • Drug Administration: Sodium barbital is dissolved in the drinking water. The concentration is gradually increased over the treatment period to achieve an average daily dose of approximately 200 mg/kg.

  • Duration: 15-50 weeks.

  • Assessments:

    • Tolerance: Assessed using a hexobarbital (B1194168) threshold test.

    • Physical Dependence/Withdrawal: Monitored for signs of increased excitation, such as convulsions induced by pilocarpine (B147212) or choline.[7]

    • Neurochemical Analysis: Brain tissue is collected at the end of the study for weight measurement and neurochemical assays.[7]

Protocol 2: Continuous Intraperitoneal Infusion of Pentobarbital (B6593769) in Rats
  • Objective: To establish a model of barbiturate dependence.

  • Animals: Male rats.

  • Drug Administration: An escalating dose of pentobarbital is administered via continuous intraperitoneal infusion over an 11-day period.

  • Dosage: The infusion is calibrated to achieve mean plasma pentobarbital levels of approximately 5 µg/ml during the initial 3 days, with a subsequent dose-responsive increase over the next 5 days.

  • Assessments:

    • Plasma Drug Levels: Blood samples are collected periodically to measure plasma pentobarbital concentrations.

    • Withdrawal Signs: After cessation of the infusion, animals are observed for withdrawal signs, with a peak occurrence expected around 7-9 hours.

    • Locomotor Activity: Spontaneous locomotor activity is measured to assess withdrawal-induced hyperactivity.[10]

Protocol 3: Long-Term Phenobarbital Administration to Infant Rats
  • Objective: To investigate the effects of early-life barbiturate exposure on behavior and brain development.

  • Animals: Infant rats, artificially reared.

  • Drug Administration: Phenobarbital is administered daily for 2 weeks via intragastric cannulas.

  • Dosages: Two dose groups are used: 15 mg/kg and 60 mg/kg.

  • Assessments:

    • Behavioral Analysis: Spontaneous activity and responses to novel stimuli are evaluated.

    • Brain Growth: Brains are collected at the end of the study to measure changes in weight.[6]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the long-term effects of a neuroactive compound like this compound.

Experimental_Workflow start Hypothesis Formulation exp_design Experimental Design (Animal Model, Dosage, Duration) start->exp_design drug_admin Chronic Drug Administration exp_design->drug_admin behavioral Behavioral Assessments (e.g., Cognitive Tests, Locomotor Activity) drug_admin->behavioral neurophys Neurophysiological Recordings (e.g., EEG, In vivo Electrophysiology) drug_admin->neurophys tissue Tissue Collection and Processing behavioral->tissue neurophys->tissue biochem Biochemical Assays (e.g., Receptor Binding, Neurotransmitter Levels) tissue->biochem histology Histological Analysis (e.g., Immunohistochemistry, Morphometry) tissue->histology data_analysis Data Analysis and Interpretation biochem->data_analysis histology->data_analysis conclusion Conclusion and Publication data_analysis->conclusion

Caption: A typical experimental workflow for neuropharmacological studies.

Conclusion

Long-term exposure to this compound (barbital) induces profound and lasting changes in neuronal activity, primarily through its potentiation of the GABA-A receptor system. The quantitative data from preclinical studies demonstrate significant effects on brain structure, receptor binding, and behavior. The experimental protocols outlined in this guide provide a framework for the continued investigation of the neurobiological consequences of chronic barbiturate use. A thorough understanding of these long-term effects is crucial for researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology.

References

Cellular Targets of Barbiturates in the Brain: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Medinal" does not correspond to a recognized substance in widespread scientific literature. Based on related search results, this guide will focus on the cellular targets of barbiturates, a class of drugs with well-documented effects on the central nervous system. It is presumed that "this compound" may be a specific brand name, a regional term, or a misspelling of a related compound.

This technical guide provides a comprehensive overview of the molecular and cellular targets of barbiturates within the brain. It is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and related fields. The guide details the primary and secondary targets of barbiturates, the associated signaling pathways, quantitative data on their interactions, and the experimental protocols used to elucidate these mechanisms.

Primary Cellular Target: The GABA-A Receptor

The principal cellular target for the pharmacological effects of barbiturates in the brain is the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, selectively allows chloride ions (Cl⁻) to flow into the neuron.[4][5][6] This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.[4][6]

Barbiturates act as positive allosteric modulators (PAMs) of the GABA-A receptor.[1][4] They bind to a site on the receptor that is distinct from the GABA binding site and the benzodiazepine (B76468) binding site.[1][2] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, which enhances the efficacy of GABA-mediated inhibition.[1][2][3] At higher concentrations, barbiturates can also act as direct agonists, opening the GABA-A receptor channel in the absence of GABA.[1][7]

The GABA-A receptor is a pentameric protein complex composed of various subunits (e.g., α, β, γ).[2][8] The specific subunit composition of the receptor determines its pharmacological properties, including its sensitivity to barbiturates.[8][9] For instance, GABA-A receptors containing α6 subunits exhibit a higher affinity and efficacy for direct activation by pentobarbitone.[9] The binding site for barbiturates is thought to be located within the transmembrane domains of the β subunits.[7]

The following diagram illustrates the mechanism of barbiturates as positive allosteric modulators and direct agonists of the GABA-A receptor.

GABA_A_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA Site Barbiturate (B1230296) Site Chloride (Cl⁻) Channel GABA->GABA_A_Receptor:gaba_site Binds Barbiturate Barbiturate Barbiturate->GABA_A_Receptor:barb_site Binds (Allosteric) note1 Low Dose: Barbiturate potentiates GABA effect, increasing DURATION of channel opening. note2 High Dose: Barbiturate can directly activate the channel without GABA. Cl_ion Cl⁻ Influx GABA_A_Receptor:channel->Cl_ion Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Mechanism of Barbiturate Action on the GABA-A Receptor.

Secondary Cellular Targets

In addition to their primary action on GABA-A receptors, barbiturates also modulate other targets in the brain, which contributes to their overall CNS-depressant effects.

  • Ionotropic Glutamate (B1630785) Receptors (AMPA and Kainate): Barbiturates act as antagonists at AMPA and kainate receptors.[1] Since glutamate is the principal excitatory neurotransmitter in the central nervous system, blocking its receptors contributes to the sedative and CNS-depressant effects of barbiturates.[1] This dual action of enhancing inhibition (via GABA) and reducing excitation (via glutamate) explains the potent effects of these agents.[1]

  • Voltage-Gated Calcium Channels (P/Q-type): At higher concentrations, barbiturates can inhibit the Ca²⁺-dependent release of neurotransmitters, including glutamate, by affecting P/Q-type voltage-dependent calcium channels.[1]

The diagram below illustrates the inhibitory effect of barbiturates on excitatory neurotransmission mediated by AMPA/Kainate receptors.

Glutamate_Pathway Glutamate_vesicle Glutamate AMPA_Kainate_Receptor AMPA/Kainate Receptor Glutamate_vesicle->AMPA_Kainate_Receptor Activates Barbiturate Barbiturate Barbiturate->AMPA_Kainate_Receptor Blocks Depolarization Neuronal Depolarization (Excitation) AMPA_Kainate_Receptor->Depolarization

Caption: Barbiturate Antagonism of Ionotropic Glutamate Receptors.

Quantitative Data on Barbiturate-Receptor Interactions

The interaction of barbiturates with GABA-A receptors is dependent on the subunit composition of the receptor and the concentration of the drug. The following table summarizes quantitative data for pentobarbitone, a representative barbiturate, from studies using human GABA-A receptors expressed in Xenopus oocytes.

ParameterReceptor Subunit CombinationValueReference
Potentiation of GABA EC₂₀ α1β2γ2s236%[9]
α6β2γ2s536%[9]
Affinity for Potentiation All tested combinations20-35 µM[9]
Direct Activation (as % of max GABA response) α6β2γ2s150-170%[9]
Concentration for Potentiation General~10-100 µM[7]
Concentration for Direct Activation General~100 µM - 1 mM[7]
Concentration for Channel Block General> 1 mM[7]

Key Experimental Protocols

The characterization of barbiturate targets in the brain relies on several key experimental techniques.

This technique is widely used to study the properties of ion channels, like the GABA-A receptor, in a controlled environment.

  • Objective: To measure the ion flow through GABA-A receptors in response to GABA and to determine how this is modulated by barbiturates.

  • Methodology:

    • Receptor Expression: cRNA encoding specific GABA-A receptor subunits is injected into Xenopus laevis oocytes. The oocytes then translate this cRNA and express functional receptors on their cell surface.

    • Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level.

    • Drug Application: A solution containing GABA is applied to the oocyte, causing the GABA-A receptors to open and generating an inward chloride current, which is measured by the recording equipment.

    • Modulator Testing: The experiment is repeated with the co-application of GABA and a barbiturate to measure the potentiation of the GABA-induced current. To test for direct agonism, the barbiturate is applied in the absence of GABA.

  • Data Analysis: The recorded currents are analyzed to determine parameters such as EC₅₀ (concentration for half-maximal effective response) for GABA potentiation and direct receptor activation by the barbiturate.

This technique allows for the study of drug effects on neurons within a more physiologically relevant context.

  • Objective: To investigate how barbiturates alter the electrical properties of individual neurons in a brain circuit.

  • Methodology:

    • Slice Preparation: An animal (e.g., a mouse or rat) is euthanized, and the brain is rapidly removed and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) solution. A vibratome is used to cut thin slices (e.g., 300 µm) of a specific brain region (e.g., hippocampus or cortex).[10][11]

    • Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF. A glass micropipette with a very fine tip is carefully brought into contact with the membrane of a neuron. A tight seal is formed, and the membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • Data Acquisition: The electrical activity of the neuron, such as postsynaptic currents or action potentials, is recorded.

    • Pharmacology: Barbiturates are added to the perfusing aCSF to observe their effects on synaptic transmission (e.g., enhancement of inhibitory postsynaptic currents) or neuronal excitability.[12]

  • Data Analysis: Changes in the frequency, amplitude, and decay kinetics of synaptic currents are measured to quantify the effect of the barbiturate.

The following diagram outlines the typical workflow for a brain slice electrophysiology experiment to test the effects of a compound like a barbiturate.

Electrophysiology_Workflow prep 1. Brain Slice Preparation incubation 2. Slice Incubation & Recovery prep->incubation recording 3. Transfer to Recording Chamber incubation->recording patch 4. Whole-Cell Patch Clamp recording->patch baseline 5. Record Baseline Activity patch->baseline drug_app 6. Bath Apply Barbiturate baseline->drug_app drug_rec 7. Record Drug Effect drug_app->drug_rec washout 8. Washout & Record Recovery drug_rec->washout analysis 9. Data Analysis washout->analysis

Caption: Workflow for Brain Slice Patch-Clamp Electrophysiology.

Conclusion

The primary cellular target of barbiturates in the brain is the GABA-A receptor, where they act as positive allosteric modulators and, at higher doses, as direct agonists. This action significantly enhances GABAergic inhibition. Additionally, barbiturates reduce neuronal excitability by antagonizing AMPA and kainate glutamate receptors and inhibiting presynaptic calcium channels. The combined effect on both inhibitory and excitatory systems underlies their potent CNS-depressant properties. The precise effects are dose-dependent and vary based on the subunit composition of the GABA-A receptors. The experimental protocols outlined in this guide, particularly electrophysiological techniques, are fundamental for the continued investigation of these and other neuroactive compounds.

References

Medinal (Barbital): A Technical Guide to its Classification as a Long-Acting Barbiturate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the classification of Medinal (the sodium salt of barbital) as a long-acting barbiturate (B1230296). Barbital (B3395916), the first commercially synthesized barbiturate, paved the way for a class of drugs that significantly impacted medicine.[1] This document details the pharmacological basis for its classification, focusing on its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to determine its duration of action.

Pharmacological Basis for Classification

Barbiturates are classified based on their duration of action into four categories: ultra-short-acting, short-acting, intermediate-acting, and long-acting.[2] this compound, containing barbital, falls into the long-acting category due to its prolonged therapeutic effects. This classification is primarily determined by its pharmacokinetic properties, specifically its slow metabolism and elimination from the body.

The prolonged presence of long-acting barbiturates in the system means their therapeutic and recreational effects may diminish much faster than the drug is eliminated, which can lead to bioaccumulation and potential toxicity with repeated administration.[2]

Mechanism of Action

The primary mechanism of action for all barbiturates is the potentiation of the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[2][3][4] This action leads to a depression of the central nervous system (CNS).

Key aspects of the mechanism include:

  • Allosteric Modulation: Barbiturates bind to a site on the GABAA receptor that is distinct from the binding sites for GABA and benzodiazepines.[2][5] This binding allosterically modulates the receptor, increasing the duration of the opening of the associated chloride ion channel when GABA binds.[2][5]

  • Increased Chloride Influx: The prolonged opening of the chloride channel leads to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal activity.

  • Direct Agonism: At higher concentrations, barbiturates can directly act as agonists at the GABAA receptor, opening the chloride channel even in the absence of GABA. This direct action contributes to their higher toxicity in overdose compared to benzodiazepines.[2]

  • Inhibition of Excitatory Neurotransmission: In addition to their effects on GABAergic systems, barbiturates can also block the AMPA and kainate receptors, which are subtypes of the excitatory glutamate (B1630785) receptor.[2] This dual action of enhancing inhibition and reducing excitation contributes to their potent CNS depressant effects.

The specific subunit composition of the GABAA receptor can influence the affinity and efficacy of barbiturates. For instance, studies on pentobarbital (B6593769) have shown that GABAA receptors containing different alpha and beta subunits exhibit varying responses to the drug.[6]

Pharmacokinetic Profile

While specific, recent pharmacokinetic data for barbital is limited due to its replacement by newer drugs, its classification as a long-acting barbiturate is well-established. To provide a quantitative understanding, the pharmacokinetic profile of phenobarbital, another prominent long-acting barbiturate, is presented here as a well-documented analogue.

Table 1: Pharmacokinetic Properties of Phenobarbital (as a representative long-acting barbiturate)

ParameterValueReference
Clinical Duration of Action 6-12 hours[7]
Elimination Half-Life (Adults) 53-118 hours (mean 79 hours)[7][8]
Elimination Half-Life (Children) 60-180 hours (mean 110 hours)[7]
Onset of Action (Oral) 20-60 minutes[8]
Onset of Action (Intravenous) ~5 minutes[8]
Peak Effect (Oral) 8-12 hours[8]
Peak Effect (Intravenous) ~30 minutes[8]
Protein Binding 20-60%[7]
Metabolism Primarily hepatic (CYP2C9, with minor contributions from CYP2C19 and CYP2E1)[7]
Excretion 20-25% excreted unchanged in urine[7]

The significant discrepancy between the clinical duration of action (6-12 hours) and the much longer elimination half-life (53-118 hours) is a key characteristic of long-acting barbiturates.[7] This means that while the noticeable sedative or hypnotic effects may wear off, the drug remains in the body for an extended period, which can lead to cumulative effects and potential for toxicity with repeated dosing.[7]

Experimental Protocols for Determining Duration of Action

The classification of a barbiturate's duration of action is determined through preclinical and clinical studies. Below are detailed methodologies for key experiments.

In Vivo Assessment of Sedative-Hypnotic Effects in Animal Models

Objective: To determine the onset, duration, and dose-dependent sedative and hypnotic effects of a test compound.

Experimental Model: Swiss albino mice are commonly used.

Key Tests:

  • Potentiation of Barbiturate-Induced Sleeping Time: This is a classical method to assess sedative-hypnotic properties.[9]

    • Procedure:

      • Animals are divided into control, standard (e.g., diazepam), and test groups.

      • The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses.

      • After a set period (e.g., 30 minutes), a sub-hypnotic or hypnotic dose of a short-acting barbiturate like thiopental (B1682321) sodium (e.g., 20 mg/kg, i.p.) is administered to all animals.[9][10]

      • The time from the thiopental injection to the loss of the righting reflex (the ability of the animal to return to an upright position when placed on its back) is recorded as the latency to sleep onset .[9][11]

      • The time from the loss to the recovery of the righting reflex is recorded as the duration of sleep .[9][11]

    • Data Analysis: A significant increase in the duration of sleep compared to the control group indicates a hypnotic effect.

  • Motor Coordination (Rota-Rod Test): This test evaluates motor coordination and can indicate CNS depression.[9][12]

    • Procedure:

      • Animals are trained to stay on a rotating rod.

      • After administration of the test compound, the animals are placed back on the rotating rod.

      • The latency to fall from the rod is recorded.

    • Data Analysis: A decrease in the time spent on the rod suggests impaired motor coordination, a common effect of sedative-hypnotics.

Pharmacokinetic Analysis in Humans

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, including its elimination half-life.

Methodology:

  • Study Design: A single-dose, crossover study in healthy human volunteers.

  • Drug Administration: A single therapeutic dose of this compound is administered.

  • Sample Collection: Blood samples are collected at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours) after drug administration.

  • Bioanalytical Method: The concentration of barbital in plasma or serum is quantified using a validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Volume of distribution (Vd)

    • Clearance (CL)

  • Data Analysis: The calculated elimination half-life is a primary determinant of the drug's classification as long-acting.

Visualizations

Signaling Pathway of Barbiturate Action at the GABAA Receptor

GABAA_Receptor_Mechanism cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_receptor GABAA Receptor cluster_intracellular Intracellular Space GABA GABA GABA_site GABA Binding Site GABA->GABA_site Binds Barb This compound (Barbital) Barb_site Barbiturate Binding Site Barb->Barb_site Binds BZD Benzodiazepine BZD_site Benzodiazepine Binding Site BZD->BZD_site Binds Channel Chloride (Cl-) Channel (Closed) GABA_site->Channel Opens Barb_site->Channel Prolongs Opening BZD_site->Channel Increases Opening Frequency Cl_ion Cl- Channel->Cl_ion Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Caption: Mechanism of this compound (Barbital) action at the GABAA receptor.

Experimental Workflow for Determining Hypnotic Duration

Hypnotic_Duration_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection & Analysis cluster_outcome Outcome Animal_Prep Animal Acclimatization (e.g., Swiss Albino Mice) Grouping Group Allocation (Control, Standard, Test) Animal_Prep->Grouping Dosing Drug Administration (Vehicle, Diazepam, this compound) Grouping->Dosing Induction Induction of Sleep (Thiopental Sodium i.p.) Dosing->Induction Observation Observation Period Induction->Observation Latency Record Latency to Sleep Onset (Loss of Righting Reflex) Observation->Latency Duration Record Duration of Sleep (Recovery of Righting Reflex) Observation->Duration Analysis Statistical Analysis (Comparison to Control) Latency->Analysis Duration->Analysis Classification Classification of Duration of Action Analysis->Classification

Caption: Workflow for in vivo determination of hypnotic drug duration.

References

The Dawn of Modern Sedation: A Technical History of Veronal and Medinal

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the pharmacological journey of the first commercially successful barbiturates.

In the annals of pharmacology, the introduction of Veronal and its water-soluble counterpart, Medinal, marks a pivotal moment in the management of insomnia and anxiety. This guide provides a comprehensive technical overview of these pioneering drugs, from their chemical synthesis and mechanism of action to their clinical applications and eventual decline. By presenting detailed experimental protocols, quantitative data, and visualized molecular interactions, this document serves as a valuable resource for understanding the foundations of sedative-hymnotic drug development.

Discovery and Historical Context

The story of Veronal begins in the late 19th and early 20th centuries, a period of significant advancement in synthetic organic chemistry.[1][2] Dissatisfaction with existing hypnotics like chloral (B1216628) hydrate (B1144303) and bromides, which were often poorly tolerated, spurred the search for safer and more effective alternatives.

In 1902, German chemist Emil Fischer, a Nobel laureate, and physician Joseph von Mering collaborated to synthesize a new class of hypnotic agents.[3][4] Their work built upon the earlier synthesis of barbituric acid by Adolf von Baeyer in 1864.[2] Fischer and von Mering systematically investigated derivatives of barbituric acid, leading to the synthesis of diethylbarbituric acid in 1902, which they named Veronal.[1][4] The name was purportedly inspired by the Italian city of Verona, which von Mering considered a place of peace and tranquility.[3]

The discovery was first published in 1903, and by 1904, Veronal was being marketed by the German pharmaceutical company Bayer.[1][5][6] Shortly after, the soluble sodium salt of barbital, this compound, was introduced by the company Schering.[1] These compounds were hailed as a significant improvement over existing sleep aids, boasting a better taste and a wider margin of safety at therapeutic doses.[1]

The introduction of Veronal and this compound ushered in the era of barbiturates, which would dominate sedative and hypnotic therapy for the next half-century.[7][8] However, their widespread use also brought to light the significant risks of tolerance, dependence, and fatal overdose, leading to their eventual replacement by benzodiazepines in the mid-20th century.[3][9]

A timeline of the key milestones in the history of Veronal and this compound is presented below:

YearMilestone
1864 Adolf von Baeyer synthesizes barbituric acid, the parent compound of barbiturates.[2]
1902 Emil Fischer and Joseph von Mering synthesize diethylbarbituric acid (barbital).[3][4]
1903 Fischer and von Mering publish their discovery of a new class of hypnotics.[1][4]
1904 Bayer begins marketing diethylbarbituric acid under the trade name Veronal.[1][5][6]
Post-1904 Schering introduces this compound, the sodium salt of barbital.[1]
1912 Phenobarbital, another barbiturate (B1230296) derivative, is introduced as Luminal.[5]
Mid-1950s The use of Veronal and this compound begins to decline due to concerns about their safety and the development of newer, safer drugs.[1]
1956 Veronal is taken off the market.

Physicochemical Properties

Veronal (barbital) and this compound (sodium barbital) are closely related compounds, with the latter being the sodium salt of the former. This difference in chemical form has a significant impact on their physical properties, particularly their solubility.

PropertyVeronal (Barbital)This compound (Sodium Barbital)
Chemical Name 5,5-diethylbarbituric acidSodium 5,5-diethylbarbiturate
Molecular Formula C₈H₁₂N₂O₃C₈H₁₁N₂NaO₃
Molecular Weight 184.19 g/mol 206.17 g/mol
Appearance Odorless, slightly bitter, white crystalline powder[1]White, crystalline powder[10]
Melting Point 188-192 °C>300 °C
Water Solubility 1 g in 130 mL of cold water, 1 g in 15 mL of boiling water1 g in 5 mL of cold water, 1 g in 2.5 mL of boiling water
pKa ~7.8Not applicable (salt)

The significantly higher water solubility of this compound, due to its ionic nature, allowed for more versatile administration, including in aqueous solutions for injection.[11] This property also likely contributed to a faster onset of action compared to the less soluble Veronal when taken orally.

Synthesis

The synthesis of Veronal (5,5-diethylbarbituric acid) is a classic example of a condensation reaction in organic chemistry. The general approach involves the reaction of diethyl malonate with urea (B33335) in the presence of a strong base.

Experimental Protocol: Synthesis of 5,5-Diethylbarbituric Acid (Veronal)

This protocol is a generalized procedure based on the original synthesis principles.

Materials:

  • Diethyl malonate

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve clean sodium metal in absolute ethanol. This reaction is exothermic and should be performed with caution. The resulting solution contains sodium ethoxide, the strong base required for the condensation.

  • Condensation: To the sodium ethoxide solution, add diethyl malonate, followed by a solution of urea dissolved in warm absolute ethanol.

  • Reflux: Heat the reaction mixture under reflux for several hours. During this time, the sodium salt of diethylbarbituric acid will precipitate out of the solution.

  • Isolation of the Salt: After the reaction is complete, the precipitated sodium salt (the crude form of this compound) can be isolated by filtration.

  • Acidification to Veronal: To obtain Veronal, the isolated sodium salt is dissolved in water and then acidified with hydrochloric acid. This protonates the barbiturate, causing the free acid, 5,5-diethylbarbituric acid (Veronal), to precipitate.

  • Purification: The precipitated Veronal is then collected by filtration, washed with cold water to remove impurities, and can be further purified by recrystallization from hot water or ethanol.

Synthesis_of_Veronal diethyl_malonate Diethyl Malonate condensation Condensation Reaction diethyl_malonate->condensation urea Urea urea->condensation sodium_ethoxide Sodium Ethoxide (Base) sodium_ethoxide->condensation medinal_crude Sodium Barbital (this compound - crude) condensation->medinal_crude acidification Acidification (HCl) medinal_crude->acidification veronal 5,5-Diethylbarbituric Acid (Veronal) acidification->veronal GABA_A_Receptor_Mechanism cluster_receptor GABA-A Receptor receptor GABA Binding Site Chloride (Cl-) Channel Barbiturate Binding Site cl_ion_in Cl- Influx receptor:cl_channel->cl_ion_in Opens for longer duration gaba GABA gaba->receptor:gaba_site Binds barbiturate Veronal / this compound barbiturate->receptor:barb_site Binds (Allosteric) hyperpolarization Neuronal Hyperpolarization (Inhibition) cl_ion_in->hyperpolarization cl_ion_out sedation Sedation / Hypnosis hyperpolarization->sedation Animal_Experiment_Workflow cluster_obs Observation Parameters animal_prep Animal Preparation (Dogs) drug_admin Drug Administration (Oral) animal_prep->drug_admin observation Behavioral Observation drug_admin->observation data_analysis Data Analysis observation->data_analysis onset Onset of Action observation->onset duration Duration of Sleep observation->duration depth Depth of Sleep observation->depth recovery Recovery observation->recovery

References

Barbital sodium's properties as a sedative-hypnotic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Sedative-Hypnotic Properties of Barbital (B3395916) Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbital sodium, the sodium salt of 5,5-diethylbarbituric acid, was the first commercially available barbiturate (B1230296) and a foundational compound in the class of sedative-hypnotic drugs. Although its clinical use has been largely superseded by agents with a wider therapeutic index, such as benzodiazepines, the study of barbital sodium provides critical insight into the pharmacology of central nervous system (CNS) depressants. This technical guide delineates the core sedative-hypnotic properties of barbital sodium, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize its effects. Quantitative data, including that of closely related barbiturates, are summarized for comparative analysis.

Introduction

Introduced in the early 20th century under trade names like Medinal, barbital sodium was widely used as a sleeping aid (hypnotic) and anxiolytic.[1] Like all barbiturates, it produces a dose-dependent depression of the CNS, ranging from mild sedation to general anesthesia, coma, and fatal respiratory depression.[2][3] Its primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[4][5] Due to a narrow therapeutic window, a high potential for dependence, and the risk of lethal overdose, barbital sodium is now primarily of interest for research purposes.[5][6]

Mechanism of Action

Barbital sodium exerts its primary effects by modulating the activity of the GABA-A receptor, a pentameric ligand-gated ion channel crucial for inhibitory neurotransmission in the CNS.[7][8]

2.1 Positive Allosteric Modulation of the GABA-A Receptor Barbiturates bind to a specific allosteric site on the GABA-A receptor complex, which is distinct from the binding sites for both GABA and benzodiazepines.[5][7] This binding event does not open the channel directly at therapeutic concentrations but potentiates the effect of GABA. The core mechanism involves increasing the duration of the GABA-activated chloride (Cl-) channel opening.[4][9] This is a key distinction from benzodiazepines, which increase the frequency of channel opening. The prolonged channel opening leads to a greater influx of Cl- ions, causing hyperpolarization of the postsynaptic neuron and making it less likely to fire an action potential, resulting in generalized CNS depression.[9]

2.2 Direct Agonism at High Concentrations At higher, anesthetic, or toxic concentrations, barbiturates can act as direct agonists of the GABA-A receptor, opening the chloride channel in the absence of GABA.[2] This direct gating activity is a primary reason for the profound CNS depression and increased toxicity of barbiturates in overdose compared to benzodiazepines.

2.3 Secondary Mechanisms In addition to their primary GABAergic effects, barbiturates also contribute to CNS depression by:

  • Inhibiting Excitatory Neurotransmission: They can block AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors, the principal excitatory neurotransmitter system in the CNS.

  • Inhibiting Neurotransmitter Release: At high concentrations, they can inhibit the calcium-dependent release of neurotransmitters.[4]

Visualization: Signaling Pathway

GABAA_Mechanism cluster_receptor GABA-A Receptor Complex (Postsynaptic Membrane) cluster_inputs cluster_output GABA_Site GABA Binding Site Channel Cl- Channel (Closed) GABA_Site->Channel Potentiation: Increases DURATION of channel opening BZD_Site Benzodiazepine Binding Site Barb_Site Barbital Sodium Binding Site Barb_Site->Channel Potentiation: Increases DURATION of channel opening Hyperpolarization Neuronal Hyperpolarization (Inhibition / Sedation) Channel->Hyperpolarization Increased Cl- Influx GABA GABA GABA->GABA_Site Barbital Barbital Sodium (Therapeutic Dose) Barbital->Barb_Site Barbital_High Barbital Sodium (High Dose) Barbital_High->Barb_Site Barbital_High->Channel Direct Agonism: Opens channel directly

Caption: Mechanism of Barbital Sodium at the GABA-A Receptor.

Data Presentation: Pharmacological Properties

Quantitative data for barbital sodium specifically is limited in modern literature. The following tables summarize available data for barbital and other illustrative barbiturates.

Table 1: Pharmacokinetic Properties of Barbital and Related Barbiturates

Parameter Barbital Phenobarbital
Route of Administration Oral, IV, IM Oral, IV, IM[10]
Bioavailability (Oral) N/A ~90% in adults[10]
Time to Peak (Oral) Slow absorption[5] 2 to 4 hours[10]
Distribution High lipid solubility, crosses BBB[5] Volume: 0.37 to 1.21 L/kg[3]
Metabolism Hepatic (Oxidation)[5] Hepatic (CYP2C9, 2C19, 2E1)[11]
Elimination Half-life ~30.3 hours[1] 53 to 118 hours (adults)[3]
Excretion Primarily renal[5] Renal

BBB: Blood-Brain Barrier

Table 2: Pharmacodynamic Dosing & Effects

Parameter Barbital Phenobarbital (for comparison)
Therapeutic Use Sedative-Hypnotic Sedative, Hypnotic, Anticonvulsant[7]
Therapeutic Dose (Hypnotic) 0.6 - 1 gram 100 - 320 mg[5][7]
Toxic Dose (Oral) Varies with tolerance[6] Serious poisoning at 1 gram[7]
Lethal Dose (Oral) 3.5 - 4.4 grams 2 - 10 grams[1][7]

| Effects on Sleep | Reduces sleep latency, increases total sleep time, reduces REM sleep.[3] | Same as Barbital[7] |

Table 3: In Vitro Effects of Barbiturates on GABA-A Receptors

Compound Effect Concentration Range (µM)
Pentobarbital (B6593769) Potentiation of GABA ~10 - 100[12][13]
Direct Activation (Agonism) ~100 - 800[12][13]
Channel Blockade ~1000 - 10,000[12][13]
Phenobarbital Increased IPSC Decay (EC50) 144[14]
Increased Conductance (EC50) 133[14]

Data from related compounds illustrate the concentration-dependent effects of barbiturates. IPSC: Inhibitory Postsynaptic Current.

Experimental Protocols

The sedative-hypnotic properties of barbital sodium are evaluated using standardized in vivo and in vitro methodologies.

4.1 In Vivo Assessment: Loss of Righting Reflex This protocol is the standard for quantifying the hypnotic (sleep-inducing) effects of a compound in animal models.

  • Objective: To determine the onset and duration of hypnosis induced by barbital sodium.

  • Animal Model: Typically rodents (mice or rats). Studies have also been conducted on amphibians.[15]

  • Materials:

    • Barbital sodium powder

    • Sterile saline (0.9% NaCl) or other appropriate vehicle

    • Syringes and needles for administration (e.g., 25-27 gauge for intraperitoneal injection in mice)

    • Animal scale

    • Observation cages

    • Timer

  • Methodology:

    • Preparation: Prepare a stock solution of barbital sodium in sterile saline. For example, a 10 mg/mL solution for easy dosing.[4] The solution should be freshly made.

    • Acclimation: Allow animals to acclimate to the laboratory environment to reduce stress-induced variability.

    • Dosing: Weigh each animal accurately. Administer the calculated dose of barbital sodium via the desired route, commonly intraperitoneal (I.P.) for rapid absorption in rodent studies.[4] A dose-response study should be conducted with multiple dose groups (e.g., for amphibians, doses of 10, 20, 30, 40, and 50 mg per 100g body weight have been used).[15] A vehicle-only control group must be included.

    • Observation & Measurement:

      • Onset of Action (Latency): Immediately after injection, place the animal in an observation cage and start a timer. The time from injection until the animal loses its righting reflex is recorded. The loss of righting reflex is defined as the inability of the animal to right itself within 30 seconds when placed on its back.[4]

      • Duration of Sleep: The duration is measured from the moment of the loss of the righting reflex until it is spontaneously regained.

    • Data Analysis: Compare the mean latency and duration of sleep across different dose groups and against the control group using appropriate statistical tests (e.g., ANOVA).

Visualization: Experimental Workflow

LRR_Workflow start Start prep Prepare Barbital Sodium Solution in Saline start->prep acclimate Acclimate Animals (e.g., Mice) prep->acclimate weigh Weigh Animals & Calculate Dose acclimate->weigh grouping Divide into Groups (e.g., Vehicle, 25 mg/kg, 50 mg/kg) weigh->grouping inject Administer Drug (I.P.) & Start Timer grouping->inject observe_onset Observe for Loss of Righting Reflex (LRR) inject->observe_onset record_onset Record Time to LRR (Onset of Sleep) observe_onset->record_onset Reflex Lost observe_duration Monitor Animal Until Righting Reflex is Regained record_onset->observe_duration record_duration Record Time from LRR to Regain (Duration of Sleep) observe_duration->record_duration Reflex Regained analyze Statistical Analysis (Compare Groups) record_duration->analyze end_node End analyze->end_node

Caption: Workflow for the Loss of Righting Reflex (LRR) Assay.

4.2 In Vitro Assessment: Whole-Cell Patch-Clamp Electrophysiology This protocol allows for the direct measurement of the effects of barbital sodium on GABA-A receptor function at the cellular level.

  • Objective: To characterize the modulation of GABA-A receptor-mediated currents by barbital sodium.

  • System: Cultured primary neurons or a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) transfected with specific GABA-A receptor subunit cDNAs.

  • Materials:

    • Whole-cell patch-clamp rig (amplifier, micromanipulators, microscope)

    • Borosilicate glass capillaries for pulling patch pipettes

    • Extracellular and intracellular recording solutions

    • GABA and Barbital Sodium stock solutions

    • Perfusion system for rapid drug application

  • Methodology:

    • Cell Preparation: Prepare cultured neurons or transfected cells on coverslips suitable for recording.

    • Establish Recording: Form a high-resistance (>1 GΩ) "gigaseal" between the patch pipette and the cell membrane. Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of transmembrane currents.

    • Control Response: Perfuse the cell with a known, sub-saturating concentration of GABA to elicit a baseline inward Cl- current (at a holding potential of, e.g., -60 mV).

    • Co-application (Potentiation): Co-apply the same concentration of GABA along with a test concentration of barbital sodium. An increase in the current amplitude or a slowing of the current decay rate compared to the GABA-only response indicates positive allosteric modulation.

    • Direct Agonism: Apply barbital sodium alone (without GABA) to the cell. The elicitation of an inward current demonstrates direct agonism.

    • Dose-Response: Repeat steps 4 and 5 with a range of barbital sodium concentrations to construct a dose-response curve and determine parameters like the EC50 (half-maximal effective concentration).

    • Data Analysis: Analyze current traces to measure peak amplitude, decay time constants, and total charge transfer.

Conclusion

Barbital sodium is a prototypic long-acting barbiturate whose sedative-hypnotic effects are mediated primarily through the potentiation and direct activation of the GABA-A receptor. Its well-characterized, dose-dependent depression of the central nervous system provides a foundational model for understanding GABAergic modulation. While its narrow therapeutic index and high abuse potential have rendered it obsolete for most clinical applications, its study remains valuable for preclinical drug development and neuropharmacological research. The experimental protocols detailed herein represent standard methodologies for assessing the efficacy and mechanism of sedative-hypnotic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hypnotic Effects of Barbital (B3395916) (formerly Medinal) in Animal Models

This technical guide provides a comprehensive overview of the hypnotic effects of barbital, historically known by the trade name this compound, with a focus on its application and study in animal models. Drawing from established research on barbiturates, this document details the mechanism of action, summarizes quantitative effects on sleep parameters, outlines common experimental protocols, and visualizes key pathways and workflows.

Introduction

Barbital, originally marketed as this compound, is a barbiturate (B1230296) derivative that was one of the first commercially available sedative-hypnotics.[1] While its clinical use has been largely superseded by newer agents with more favorable safety profiles, such as benzodiazepines, the study of barbital and other barbiturates in animal models remains crucial for understanding the fundamental neurobiology of sleep and sedation.[2][3] These compounds serve as important pharmacological tools for investigating the central nervous system (CNS) and for the preclinical evaluation of novel hypnotic drugs. Barbiturates are classified by their duration of action, ranging from ultra-short to long-acting, which dictates their therapeutic application, from anesthesia to the management of seizures.[4][5]

Mechanism of Action: Potentiation of GABAergic Inhibition

The primary mechanism underlying the hypnotic effects of barbital and other barbiturates is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][5] GABA is the principal inhibitory neurotransmitter in the mammalian CNS.[2] Barbiturates bind to a specific site on the GABA-A receptor, distinct from the binding sites for GABA itself and for benzodiazepines.[1][2] This binding potentiates the effect of GABA by increasing the duration of the opening of the associated chloride ion channel.[2] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus causing generalized CNS depression, which manifests as sedation and hypnosis.[1][5]

At higher concentrations, barbiturates can also directly act as agonists of the GABA-A receptor, opening the chloride channel even in the absence of GABA.[2][6] This direct action is responsible for the profound CNS depression and the narrow therapeutic index associated with barbiturates, as overdose can lead to severe respiratory depression.[1][2] Additionally, some research suggests that barbiturates can inhibit excitatory neurotransmission by blocking AMPA and kainate receptors, further contributing to their CNS-depressant effects.[2]

G cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Channel Chloride (Cl-) Channel GABA_A->Channel Opens Neuron Neuronal Hyperpolarization (Inhibition / Sedation) Channel->Neuron Cl- Influx Leads to Barbital Barbital (this compound) Barbital->GABA_A Binds to Allosteric Site & Prolongs Channel Opening GABA GABA GABA->GABA_A Binds to Receptor

Caption: Mechanism of Barbital's hypnotic action via GABA-A receptor modulation.

Quantitative Effects on Sleep Architecture in Animal Models

Studies in various animal models have quantified the effects of barbiturates on key sleep parameters. These drugs generally decrease the time it takes to fall asleep (sleep latency) and increase the total duration of sleep.[2][7] However, they also alter the natural architecture of sleep, most notably by suppressing Rapid Eye Movement (REM) sleep.[2][8]

DrugAnimal ModelDoseEffect on Sleep LatencyEffect on Total Sleep TimeEffect on REM SleepReference
Sodium Barbital CatDose sufficient to produce ataxiaNot specifiedNot specifiedReduced to approx. 50% of control[8]
Pentobarbital (B6593769) MouseNot specifiedSynergistically decreased with THIP/BaclofenSynergistically increased with THIP/BaclofenNot specified[9]
Phenobarbital Human80, 140, 240 mgSignificant dose-related decreaseSignificant dose-related increaseHighly sensitive; high dose reduced REM density[7][10]
Hexobarbital (B1194168) MouseDose-response evaluationShortest at 0200h, Longest at 0800hDose-dependent circadian rhythm observedNot specified[11]
Amobarbital Human200 mgShortenedIncreasedDepressed; tolerance seen after 5 nights[12]

Note: Data from human studies are included to provide a broader context of barbiturate effects on sleep, as detailed quantitative animal studies on this compound (barbital) itself are limited in recent literature.

Experimental Protocols for Assessing Hypnotic Effects

The evaluation of hypnotic agents in animal models, typically rodents, involves a standardized set of procedures to ensure the reliability and reproducibility of the findings. These protocols include surgical preparation for electrophysiological monitoring and subsequent behavioral and sleep analysis.

A. Animal Preparation and Surgical Implantation

  • Animal Model: Adult male Sprague-Dawley rats or various strains of mice are commonly used.[13]

  • Acclimation: Animals are housed individually in a controlled environment (temperature, humidity, 12h/12h light/dark cycle) with ad libitum access to food and water for at least one week to acclimate to the laboratory conditions.[13]

  • Anesthesia: For surgery, animals are anesthetized, often with a barbiturate like pentobarbital (e.g., 60mg/kg, i.p.).[13]

  • Electrode Implantation: To record sleep stages, electrodes are surgically implanted.[14]

    • Electroencephalogram (EEG): Miniature screw electrodes are placed through the skull over cortical areas to record brainwave activity.[13]

    • Electromyogram (EMG): Wires are inserted into the nuchal (neck) muscles to record muscle tone, which is crucial for distinguishing REM sleep.[8][14]

  • Post-Operative Care: A recovery period of 7-10 days is allowed post-surgery, during which animals are monitored for any signs of distress.[13]

B. Sleep Recording and Analysis

  • Habituation: Animals are habituated to the recording setup (e.g., soundproof chamber, connection of recording cables) for several days before the experiment begins.[13]

  • Baseline Recording: A 24-48 hour baseline EEG/EMG recording is performed to establish the animal's normal sleep-wake cycle and sleep architecture before any drug administration.[8][13]

  • Drug Administration: Barbital or the test compound is administered via a specified route, such as intraperitoneal (i.p.) injection or intragastric gavage.[8] A vehicle control group is essential.

  • Post-Treatment Recording: Following drug administration, EEG/EMG is recorded continuously for a predetermined period (e.g., 24 hours) to assess the drug's effects.

  • Data Analysis: The recorded signals are scored in epochs (e.g., 30 seconds) to classify vigilance states: wakefulness, non-REM (NREM) sleep, and REM sleep.[8] Key parameters analyzed include sleep latency, total sleep time, duration and number of REM/NREM bouts, and EEG power spectra.

C. Behavioral Assessment of Hypnosis

A common and simpler method to assess the hypnotic effect, particularly for screening purposes, is the loss of the righting reflex .

  • Animals are administered the test compound.

  • At set intervals, the animal is gently placed on its back.

  • The inability of the animal to right itself (i.e., return to a prone position) within a specified time (e.g., 30-60 seconds) is considered an indicator of hypnosis.[9]

  • The latency to the loss of the righting reflex and the duration for which it is lost are recorded as measures of the onset and duration of the hypnotic effect.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis acclimate Animal Acclimation (1 week) surgery Surgical Implantation (EEG/EMG Electrodes) acclimate->surgery recover Post-Op Recovery (7-10 days) surgery->recover habituate Habituation to Recording Setup recover->habituate baseline Baseline Sleep Recording (24-48 hours) habituate->baseline admin Drug Administration (Barbital vs. Vehicle) baseline->admin post_rec Post-Treatment Sleep Recording admin->post_rec scoring Sleep Stage Scoring (Wake, NREM, REM) post_rec->scoring analysis Data Analysis (Latency, Duration, Architecture) scoring->analysis

Caption: Standard experimental workflow for assessing hypnotic drug effects in rodents.

Conclusion

While this compound (barbital) is a historical drug, its mechanism of action as a barbiturate provides a foundational model for the study of hypnotic agents. Research in animal models, utilizing detailed electrophysiological and behavioral protocols, has been instrumental in elucidating how barbiturates modulate the GABA-A receptor to induce sleep. These models and methodologies continue to be relevant for the screening and development of new therapeutics for sleep disorders, allowing for a quantitative assessment of a compound's efficacy and its impact on sleep architecture. The data and protocols outlined in this guide serve as a technical resource for professionals engaged in neuropharmacology and drug discovery.

References

Initial Toxicity Screening of Barbital Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial toxicity screening protocols and data for barbital (B3395916) sodium (Sodium 5,5-diethylbarbiturate). Historically used as a sedative-hypnotic, barbital sodium now finds application primarily as a biological buffer. An understanding of its toxicological profile is crucial for safe handling and for assessing its potential as a reference compound in drug development. This document summarizes acute toxicity data, discusses the evidence regarding its genotoxic and cytotoxic potential, and details its primary mechanism of action. Standardized experimental protocols for key toxicity assays are provided, along with graphical representations of workflows and mechanisms to facilitate comprehension and application in a research setting.

Pharmacodynamics and Primary Mechanism of Toxicity

Barbital sodium, like other barbiturates, primarily acts as a central nervous system (CNS) depressant.[1][2] Its principal mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3]

Unlike benzodiazepines, which increase the frequency of the GABA-A receptor's chloride channel opening, barbiturates increase the duration of the channel opening in response to GABA.[4] This leads to a prolonged influx of chloride ions (Cl-), causing hyperpolarization of the neuronal membrane and making it less responsive to excitatory stimuli.[1][3] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, contributing to their significant CNS depressant effects and narrow therapeutic index.[5] A secondary mechanism involves the blockage of excitatory neurotransmitter receptors, such as AMPA receptors.[4] This dual action of enhancing inhibition and blocking excitation explains the potent sedative and hypnotic effects, which, in cases of overdose, can lead to severe respiratory depression, coma, and death.

G cluster_membrane Neuron Postsynaptic Membrane GABA_R GABA-A Receptor (Chloride Channel) Cl_in Increased Cl⁻ Influx GABA_R->Cl_in Increases DURATION of channel opening Barbital Barbital Sodium Barbital->GABA_R Binds to allosteric site GABA GABA GABA->GABA_R Binds to primary site Hyperpol Membrane Hyperpolarization Cl_in->Hyperpol Reduced_Ex Reduced Neuronal Excitability (CNS Depression) Hyperpol->Reduced_Ex

Figure 1. Mechanism of Barbital Sodium on the GABA-A Receptor.

Acute Toxicity Assessment

Acute toxicity studies are essential for determining the potential dangers of a substance after a single exposure. The median lethal dose (LD50) is a standard measure, representing the dose required to be lethal to 50% of a tested animal population.

Data Presentation

The following table summarizes the reported LD50 values for barbital sodium across different species and routes of administration.

SpeciesRoute of AdministrationLD50 Value (mg/kg)Reference(s)
RatOral600[6][7][8]
MouseOral800[7]
RatIntraperitoneal300[8]
RatSubcutaneous300 (LDLo)[8]

LDLo (Lowest Published Lethal Dose)

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This protocol describes a stepwise procedure using a limited number of animals to classify a substance by its acute oral toxicity.[9][10]

  • Animal Selection: Healthy, young adult rats (typically females, as they are often slightly more sensitive) are used.[11] Animals are acclimatized to laboratory conditions for at least 5 days.

  • Housing and Fasting: Animals are caged individually or in small groups.[11] Food is withheld for 3-4 hours prior to dosing. Water remains available.

  • Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg) to gauge the potential toxicity.[10] Based on the outcome, the next animal is dosed at a higher or lower fixed dose level (5, 50, 300, 2000 mg/kg). This continues until the dose causing evident toxicity is identified.[9]

  • Main Study: Once the appropriate starting dose is determined, a group of five animals of a single sex is dosed at that level.[9]

  • Administration: The test substance (barbital sodium) is administered as a single dose by oral gavage. The volume is typically kept below 2 mL/100g body weight.[11]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, behavior patterns), and body weight changes. Detailed observations are made shortly after dosing and periodically for at least 14 days.[12]

  • Necropsy: All animals (including those that die during the study and survivors at 14 days) are subjected to a gross necropsy to identify any pathological changes.

  • Data Analysis: The results are interpreted to classify the substance according to the Globally Harmonised System (GHS) based on the observed mortality and toxic effects at specific dose levels.[10]

G start Start acclimate Acclimatize Animals (e.g., Rats, min. 5 days) start->acclimate sighting Sighting Study (Sequential single animals) acclimate->sighting Select starting dose main_study Main Study (Group of 5 animals at starting dose) sighting->main_study Determine appropriate dose observe Observation Period (14 days for mortality, clinical signs, body weight) main_study->observe Single oral gavage necropsy Gross Necropsy (All animals) observe->necropsy end Classification (GHS Category) necropsy->end

Figure 2. Workflow for an Acute Oral Toxicity Study (OECD 420).

Genotoxicity and Mutagenicity Assessment

Genotoxicity assays are used to identify substances that can cause damage to DNA and chromosomes. While some related barbiturates like phenobarbital (B1680315) have produced mixed or weakly positive results in certain assays, barbital sodium itself is often used as a model non-genotoxic compound in carcinogenicity studies.[13][14] Available material safety data sheets often state that information on mutagenicity is not available.[7]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro method to assess a chemical's potential to cause gene mutations.[15][16]

  • Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used. These strains are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[15][17]

  • Metabolic Activation (S9 Mix): To mimic mammalian metabolism, the test is conducted both with and without an external metabolic activation system (S9 fraction), which is a liver homogenate from rats or hamsters induced with agents like phenobarbital or Aroclor 1254.[18]

  • Exposure: The bacterial strains are exposed to various concentrations of barbital sodium in the presence of a minimal amount of the required amino acid (to allow for a few cell divisions for mutations to be fixed).[19]

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the required amino acid.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[19]

  • Data Collection: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (able to synthesize the amino acid) will grow and form visible colonies. The number of these revertant colonies is counted for each concentration and compared to a negative (solvent) control.

  • Interpretation: A substance is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies over the background level.[20]

G cluster_prep Preparation compound Barbital Sodium (Multiple Concentrations) mix Mix Bacteria, Compound, and Trace Histidine (+/- S9 Mix) compound->mix bacteria Bacterial Strains (e.g., S. typhimurium his⁻) bacteria->mix s9 S9 Mix (for metabolism) s9->mix plate Plate on Minimal Glucose Agar (Lacks Histidine) mix->plate incubate Incubate at 37°C (48-72 hours) plate->incubate count Count Revertant Colonies (his⁺) incubate->count analyze Analyze Data (Compare to negative control) count->analyze result Result: Mutagenic or Non-mutagenic analyze->result

Figure 3. General Workflow for the Ames Test.

In Vitro Cytotoxicity Screening

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22]

  • Cell Plating: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize for 24 hours.

  • Compound Treatment: The culture medium is replaced with a medium containing serial dilutions of barbital sodium. Appropriate controls (untreated cells, vehicle control, positive control) are included.

  • Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a yellow tetrazolium salt, is added to each well to a final concentration of approximately 0.5 mg/mL.[21] The plate is incubated for another 2-4 hours.[23]

  • Formazan (B1609692) Solubilization: Metabolically active cells contain mitochondrial dehydrogenases that reduce the MTT to an insoluble purple formazan product.[24][25] A solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.[23]

  • Data Analysis: The absorbance of treated wells is compared to the control wells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that reduces cell viability by 50%, can be calculated from the dose-response curve.

G seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Treat with Serial Dilutions of Barbital Sodium incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (2-4h) (Formazan production) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Cell Viability and IC₅₀ Value read->analyze

Figure 4. Workflow for an MTT Cytotoxicity Assay.

Organ-Specific Toxicity

Studies in F344 rats have shown that chronic administration of barbital sodium can lead to organ-specific toxicity, particularly nephrotoxicity (kidney damage).[26]

Key Findings

In an 8-week study, male F344 rats were fed diets containing 0 to 16,000 ppm of barbital sodium.[26]

  • Tolerance: Doses of 4000 ppm and below were tolerated without mortality or significant body weight depression.

  • Histopathology: At 4000 ppm, toxic renal lesions were observed histologically.

  • Cell Proliferation: Long-term feeding (up to 52 weeks) at 1000 ppm was associated with degenerative nephrotoxic lesions and a persistent increase in DNA synthesis in renal tubular cells, indicating regenerative hyperplasia.[26]

These findings are crucial as they link chronic nephrotoxicity and induced cell proliferation with the known tumor-promoting activity of barbital sodium in the rat kidney.[26]

Summary and Conclusion

The initial toxicity screening of barbital sodium reveals a compound with moderate acute toxicity, with the primary hazards being CNS and respiratory depression mediated by its action on GABA-A receptors. While it is generally considered non-genotoxic in standard assays, its potential to cause organ-specific damage, such as nephrotoxicity with chronic exposure at higher doses, has been demonstrated in animal models. The provided protocols for acute toxicity, genotoxicity, and cytotoxicity represent standard initial assays for characterizing the toxicological profile of such a compound, providing a framework for researchers and drug development professionals.

References

Methodological & Application

Application Notes: Medinal (Barbital Sodium) for Experimental Sedation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Medinal (also known as barbital (B3395916) sodium, barbitone, or Veronal) is a long-acting barbiturate (B1230296) first marketed in the early 20th century.[1][2][3] Due to a narrow therapeutic index, high potential for dependence, and the development of safer alternatives like benzodiazepines, its clinical and experimental use has been largely discontinued.[1][2][4] These protocols are provided for informational and historical research purposes. Any new experimental work with barbital sodium must be conducted under strict ethical and institutional oversight (e.g., IACUC approval), adhere to all local and federal regulations for controlled substances, and prioritize animal welfare. Researchers should perform pilot studies to determine appropriate dosages for their specific models and experimental conditions.

Introduction and Mechanism of Action

This compound (C₈H₁₁N₂O₃Na) is the sodium salt of barbital, a derivative of barbituric acid.[4] It functions as a central nervous system (CNS) depressant, exerting sedative and hypnotic effects.[4][5] Like other barbiturates, its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[6][7]

The GABA-A receptor is a ligand-gated chloride ion channel that mediates the majority of fast synaptic inhibition in the brain.[7][8] Barbital sodium binds to a site on the GABA-A receptor complex that is distinct from the binding sites for GABA and benzodiazepines.[1][2] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening.[1] The resulting influx of chloride ions (Cl⁻) leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus depressing overall CNS activity.[2][6]

At higher concentrations, barbiturates can directly activate the GABA-A receptor in the absence of GABA and can also inhibit excitatory neurotransmission by blocking AMPA and kainate receptors.[1][9] This dual action of enhancing inhibition and blocking excitation explains their potent CNS depressant effects and contributes to their toxicity in overdose.[1]

GABA_Pathway Mechanism of Action of Barbital Sodium at the GABA-A Receptor cluster_neuron Postsynaptic Neuron cluster_ligands Ligands GABA_R GABA-A Receptor (Chloride Channel) Hyperpolarization Membrane Hyperpolarization GABA_R->Hyperpolarization Increased Cl⁻ Influx Sedation CNS Depression (Sedation) Hyperpolarization->Sedation Reduced Neuronal Excitability GABA GABA GABA->GABA_R Binds to Receptor Barbital Barbital Sodium (this compound) Barbital->GABA_R Allosterically Binds & Potentiates

Barbital Sodium enhances GABAergic inhibition via the GABA-A receptor.

Quantitative Data for Sedation in Animal Models

Specific, modern dosage data for this compound (barbital sodium) is scarce. The following table provides intraperitoneal (IP) dosage ranges for other commonly used barbiturates in rodent models to serve as a comparative reference. These are not direct dosage recommendations for barbital sodium. Barbital is a long-acting barbiturate, whereas pentobarbital (B6593769) is short-to-intermediate acting, which will significantly affect onset and duration.

CompoundAnimal ModelDosage (mg/kg, IP)EffectReference(s)
Pentobarbital Sodium Rat32 - 50Anesthesia/Sedation[10][11]
Pentobarbital Sodium Mouse30 - 90Anesthesia[11]
Phenobarbital Sodium Mouse75 - 100Sedation/Hypnosis[12]
Phenobarbital Sodium Mouse125 - 150Surgical Anesthesia[12]

Note: The effectiveness of a given dose is influenced by the concentration of the prepared solution, as well as the animal's age, sex, and strain.[12]

Experimental Protocols

Protocol 1: Preparation of Barbital Sodium Solution

Barbital sodium is a white, crystalline powder that is soluble in water.[4]

Materials:

  • Barbital Sodium powder (CAS: 144-02-5)

  • Sterile 0.9% saline solution or sterile water for injection

  • Sterile vials

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Determine Concentration: Decide on the final concentration required for injection (e.g., 10 mg/mL). The concentration should be chosen to ensure the final injection volume is appropriate for the animal's size (e.g., typically ≤10 mL/kg for mice and rats via IP route).[13]

  • Reconstitution: Under sterile conditions, add the appropriate volume of sterile saline to the vial containing the pre-weighed barbital sodium powder.

  • Dissolution: Cap the vial and vortex thoroughly until the powder is completely dissolved. Barbital sodium solutions are often alkaline.[14]

  • Sterilization: For maximum sterility, filter the final solution through a 0.22 µm syringe filter into a new sterile vial.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, and date of preparation. Store as recommended by the manufacturer, typically protected from light.

Protocol 2: Induction of Sedation in Rodent Models (Intraperitoneal Route)

This protocol describes the general procedure for administering a sedative agent via intraperitoneal (IP) injection in a mouse or rat.

Materials:

  • Prepared barbital sodium solution

  • Appropriate size syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Animal scale

  • Warming pad

  • Ophthalmic ointment

Procedure:

  • Animal Preparation: Weigh the animal accurately to calculate the precise volume of the drug solution to be administered.

  • Handling and Restraint: Restrain the animal firmly but gently. For a right-handed injection, position the animal with its head pointing downwards. This allows the abdominal organs to shift away from the injection site.

  • Injection Site: The target injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the urinary bladder or cecum.

  • Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity.[14] Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).[14]

  • Administration: Slowly inject the calculated volume of the solution.

  • Post-Injection Monitoring:

    • Place the animal in a clean, warm cage for observation. A warming pad is recommended as barbiturates can induce hypothermia.[14]

    • Monitor the animal for the onset of sedation, typically marked by the loss of the righting reflex (the inability of the animal to right itself when placed on its back).

    • Continuously monitor respiratory rate and depth. Respiratory depression is the most significant adverse effect of barbiturates.[2]

    • To confirm an appropriate plane of sedation for minor procedures, check for the absence of a pedal withdrawal reflex (toe pinch).[14]

    • Apply ophthalmic ointment to the eyes to prevent corneal drying during sedation.[14]

    • Continue monitoring the animal until it is fully ambulatory.

Experimental_Workflow General Workflow for Experimental Sedation Prep 1. Prepare Barbital Sodium Solution Weigh 2. Weigh Animal & Calculate Dose Prep->Weigh Inject 3. IP Injection Weigh->Inject Monitor_Induction 4. Monitor Sedation (Loss of Righting Reflex) Inject->Monitor_Induction Procedure 5. Experimental Procedure Monitor_Induction->Procedure Monitor_Recovery 6. Monitor Recovery (Physiological Support) Procedure->Monitor_Recovery

Workflow for sedation studies using barbital sodium in animal models.

Safety and Handling

  • Controlled Substance: Barbital sodium is a controlled substance in most jurisdictions. All acquisition, storage, and disposal must comply with institutional and governmental regulations.

  • Toxicity: Barbiturates have a narrow therapeutic window. Accidental overdose can cause severe respiratory depression, coma, and death.[2] There is no specific antidote for barbiturate overdose.

  • Personnel Safety: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling barbital sodium powder and solutions.

  • Dependence: Prolonged use of barbiturates can lead to physical and psychological dependence.[1][5] Withdrawal can be severe and potentially fatal.[1]

References

Preparation of Barbital Sodium Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the preparation of barbital (B3395916) sodium solutions for various laboratory applications. Barbital sodium, the sodium salt of barbital, is utilized as a pH buffer in biological research, particularly in electrophoresis and histological staining procedures.[1][2] Due to its controlled substance status in many regions, its use has been largely superseded by other buffering agents.[1] However, it remains a critical component in established methodologies, necessitating standardized preparation for reproducible results. These guidelines cover the physicochemical properties, preparation of stock and working solutions, and important safety considerations.

Physicochemical Properties of Barbital Sodium

A comprehensive understanding of the physicochemical properties of barbital sodium is essential for accurate solution preparation and application. Key quantitative data are summarized in Table 1.

PropertyValueReferences
Synonyms Sodium 5,5-diethylbarbiturate, Barbitone Sodium, Veronal Sodium[3][4]
CAS Number 144-02-5[3][5]
Molecular Formula C₈H₁₁N₂NaO₃[3][5]
Molecular Weight 206.17 g/mol [4][5]
Appearance White crystalline powder or crystals[3][6]
Solubility in Water 103.1 g/L at 20°C[6]
pH of 0.1 M Aqueous Solution Approximately 9.4[7]
pKa (of Barbital) 7.43 at 25°C[7]

Applications in the Laboratory

Barbital sodium solutions are primarily used as a buffer system, often in combination with barbital, to maintain a stable pH in the alkaline range.[8][9] Common applications include:

  • Electrophoresis Buffer: For the separation of serum proteins, lipoproteins, and isoenzymes on agarose (B213101) gels or cellulose (B213188) acetate (B1210297) membranes.[10][11]

  • Histology and Staining: As a component of fixative solutions and staining buffers, such as Michaelis' buffer.

  • Enzyme Assays: To provide a stable pH environment for enzymatic reactions.[12]

  • Immunoelectrophoresis and Immunodiffusion: As a buffer for protein analysis on agarose gels.[11]

Experimental Protocols

3.1. Materials and Equipment

  • Barbital sodium powder (C₈H₁₁N₂NaO₃)

  • Barbital powder (C₈H₁₂N₂O₃) (for buffer preparation)

  • Deionized or distilled water

  • Hydrochloric acid (HCl), 0.1 M or 1 M (for pH adjustment)

  • Sodium hydroxide (B78521) (NaOH), 0.1 M or 1 M (for pH adjustment)

  • Analytical balance

  • pH meter

  • Volumetric flasks

  • Graduated cylinders

  • Magnetic stirrer and stir bars

  • Sterile filtration apparatus (e.g., 0.22 µm filter)

  • Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat

3.2. Preparation of a 0.1 M Barbital Sodium Stock Solution

This protocol outlines the preparation of a 1 L stock solution.

  • Weighing: Accurately weigh 20.62 g of barbital sodium powder using an analytical balance.

  • Dissolving: Transfer the powder to a 1 L volumetric flask. Add approximately 800 mL of deionized water.

  • Mixing: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the powder is completely dissolved.

  • Volume Adjustment: Once dissolved, bring the solution to a final volume of 1 L with deionized water.

  • pH Check: Measure the pH of the solution. It should be in the range of 9.0-10.5. Do not adjust the pH at this stage unless a specific application requires it.

  • Storage: Store the solution in a tightly closed container at 2-8°C.[10] Reconstituted barbital buffer solutions are stable for at least 4 weeks when stored refrigerated.[10]

3.3. Preparation of Barbital Buffer (Veronal Buffer) for Electrophoresis (pH 8.6)

This protocol is adapted from a common formulation for serum protein electrophoresis.[10]

  • Weighing:

    • Weigh 10.31 g of sodium barbital (final concentration 0.05 M).

    • Weigh 1.84 g of barbital (final concentration 0.01 M).

  • Dissolving: Transfer both powders to a 1 L volumetric flask. Add approximately 900 mL of deionized water.

  • Heating (if necessary): Barbital has lower water solubility than its sodium salt. Gentle heating may be required to fully dissolve the barbital. If heating, allow the solution to cool to room temperature before proceeding.

  • Mixing: Stir the solution until all components are completely dissolved.

  • pH Adjustment: Calibrate a pH meter and measure the pH of the solution. Adjust the pH to 8.6 using 0.1 M HCl or 0.1 M NaOH as needed.

  • Volume Adjustment: Bring the final volume to 1 L with deionized water.

  • Filtration (Optional but Recommended): For applications requiring high purity, filter the buffer through a 0.22 µm filter to remove any particulates.

  • Storage: Store the buffer at 2-8°C.[10] Discard if any microbial growth is observed.[10]

Safety Precautions

Barbital sodium is a controlled substance and a central nervous system depressant.[3][13] It is harmful if swallowed and may cause eye, skin, and respiratory tract irritation.[13]

  • Handling: Always handle barbital sodium powder in a well-ventilated area or a fume hood to minimize inhalation.[13] Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[14]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[13] Keep containers tightly closed.[13]

  • Disposal: Dispose of waste according to local, state, and federal regulations for controlled substances.

Visualized Workflows

Diagram 1: Preparation of 0.1 M Barbital Sodium Stock Solution

G A Weigh 20.62 g of Barbital Sodium B Transfer to 1 L Volumetric Flask A->B C Add ~800 mL Deionized Water B->C D Dissolve with Magnetic Stirrer C->D E Bring Volume to 1 L D->E F Check pH (optional) E->F G Store at 2-8°C F->G

Caption: Workflow for preparing a 0.1 M barbital sodium stock solution.

Diagram 2: Preparation of Barbital Buffer (pH 8.6) for Electrophoresis

G cluster_0 Weigh Reagents A 10.31 g Sodium Barbital C Transfer to 1 L Volumetric Flask A->C B 1.84 g Barbital B->C D Add ~900 mL Deionized Water and Dissolve C->D E Cool to Room Temperature D->E F Adjust pH to 8.6 with HCl/NaOH E->F G Bring Volume to 1 L F->G H Sterile Filter (0.22 µm) G->H I Store at 2-8°C H->I

Caption: Protocol for preparing a pH 8.6 barbital buffer for electrophoresis.

References

Application Notes and Protocols: Medinal (Sodium Barbital) as a pH Buffer in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medinal, the sodium salt of barbital (B3395916) (5,5-diethylbarbituric acid), has historically been utilized as a pH buffer in various biological and biochemical research applications.[1] Its utility as a buffer stems from the pKa of barbital, which is in the alkaline range, making it suitable for maintaining a stable pH in specific experimental conditions. However, it is crucial to note that this compound and other barbiturates are controlled substances due to their sedative and hypnotic properties.[1] Consequently, their use in modern research has been largely supplanted by safer, non-controlled buffering agents. These application notes provide a comprehensive overview of the properties, historical applications, and protocols for the use of this compound as a pH buffer, with a strong emphasis on its primary and well-documented role in electrophoresis.

Properties of this compound (Sodium Barbital) Buffer

This compound functions as a buffer based on the equilibrium between its acidic form, barbital (a weak acid), and its conjugate base, the barbital anion (from the dissolved sodium salt). This equilibrium allows the buffer to resist changes in pH upon the addition of small amounts of acid or base.

Physicochemical Properties
PropertyValueReference
Chemical Name Sodium 5,5-diethylbarbiturate[1]
Brand Names This compound (sodium salt), Veronal (acid form)[1]
Molecular Formula C₈H₁₁N₂NaO₃
Molecular Weight 206.18 g/mol
pKa of Barbital ~8.0 - 8.4 (temperature dependent)[2]
Effective Buffering Range Approximately pH 7.0 - 9.2
Appearance White crystalline powder
pH Stability and Storage

Reconstituted this compound buffer solutions are reported to be stable for at least four weeks when stored at 2-8°C.[3] To prevent microbial growth, sterile preparation techniques should be used, and solutions should be discarded if they appear cloudy or show signs of contamination. For long-term storage, it is advisable to prepare stock solutions and store them under refrigeration.

Primary Application: Electrophoresis

The most well-documented application of this compound buffer is in the field of electrophoresis, particularly for the separation of serum proteins, lipoproteins, and isoenzymes on various support media such as agarose (B213101) gels and cellulose (B213188) acetate (B1210297) membranes.[3][4] The alkaline pH of the buffer (typically around 8.6) is optimal for imparting a net negative charge to most serum proteins, facilitating their migration towards the anode and enabling their separation based on charge and size.

Experimental Protocol: Serum Protein Electrophoresis using Barbital Buffer on Cellulose Acetate

This protocol is adapted from established methods for the separation of serum proteins.

Materials:

  • Sodium Barbital (this compound)

  • Barbital

  • Cellulose acetate membranes

  • Electrophoresis chamber and power supply

  • Staining solution (e.g., Ponceau S)

  • Destaining solution (e.g., dilute acetic acid)

  • Densitometer for quantification

Procedure:

  • Buffer Preparation (0.05 M Barbital Buffer, pH 8.6):

    • Dissolve 1.66 g of barbital and 12.76 g of sodium barbital in approximately 800 mL of deionized water.[5]

    • Adjust the final volume to 1 L with deionized water.[5]

    • Verify the pH is approximately 8.6 at 25°C and adjust if necessary with 0.1 M HCl or 0.1 M NaOH.[3]

  • Electrophoresis Setup:

    • Fill the electrophoresis tank with the prepared barbital buffer.[5]

    • Soak the cellulose acetate membrane in the buffer for at least 30 minutes until fully saturated.[5]

    • Blot the membrane gently to remove excess buffer.

  • Sample Application:

    • Apply approximately 2.5 µL of serum sample as a narrow band onto the cellulose acetate membrane.[5]

  • Electrophoresis:

    • Place the membrane in the electrophoresis chamber, ensuring good contact with the buffer wicks.

    • Conduct electrophoresis at a constant voltage of 120V for approximately 50 minutes.[5]

  • Staining and Destaining:

    • After electrophoresis, immerse the membrane in a staining solution (e.g., Ponceau S) for about 10 minutes to visualize the protein bands.[5]

    • Transfer the membrane to a destaining solution and wash until the background is clear.[5]

  • Quantification:

    • The separated protein bands (albumin, alpha-1, alpha-2, beta, and gamma globulins) can be quantified using a densitometer.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Buffer Preparation Buffer Preparation Membrane Soaking Membrane Soaking Buffer Preparation->Membrane Soaking Electrophoresis Electrophoresis Membrane Soaking->Electrophoresis Sample Preparation Sample Preparation Sample Preparation->Electrophoresis Staining Staining Electrophoresis->Staining Destaining Destaining Staining->Destaining Densitometry Densitometry Destaining->Densitometry Data Analysis Data Analysis Densitometry->Data Analysis

Fig. 1: Workflow for Serum Protein Electrophoresis.

Other Historical and Niche Applications

While the primary use of this compound buffer is in electrophoresis, historical literature suggests its use in other areas, although these are not common in modern practice.

  • Enzyme Histochemistry: Michaelis buffer, which contains sodium barbital and sodium acetate, has been used in histological and pathological staining procedures and for some enzymatic reactions to maintain a stable pH.[6][7]

  • Immunoelectrophoresis: Barbital buffers were traditionally the standard for immunoelectrophoresis, a technique combining electrophoresis with immunodiffusion for the characterization of proteins.[4][8]

Limitations and Alternatives

The use of this compound as a pH buffer in contemporary biological research is significantly limited due to several factors:

  • Controlled Substance: Barbital and its salts are controlled substances in many countries, making their acquisition and handling administratively burdensome.

  • Potential for Biological Activity: As a barbiturate, this compound is not an inert buffer and can have sedative effects on living systems. It can also interact with cellular components, such as GABA receptors, which could interfere with biological assays.

  • Availability of Superior Alternatives: A wide range of non-barbiturate buffers with better-defined properties and safety profiles are now available. For applications in the alkaline range, buffers such as Tris, HEPES, and Tricine are commonly used and are generally considered more suitable for most biological research applications.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (sodium barbital) buffer.

Table 1: pKa and Buffering Range
ParameterValueNotes
pKa of Barbital at 15°C8.14The pKa is temperature-dependent.
Effective Buffering Range pH 7.0 - 9.2Optimal buffering capacity is typically within ±1 pH unit of the pKa.
Table 2: Preparation of Barbital Buffer (0.2 M Stock Solutions)
ComponentStock Solution
Sodium Barbital (Veronal) 41.2 g in 1 L of deionized water (0.2 M)
Hydrochloric Acid 0.2 M

To prepare a 0.05 M barbital buffer of a specific pH, 50 mL of the 0.2 M sodium barbital stock is mixed with a specified volume of 0.2 M HCl and then diluted to a final volume of 200 mL.[9]

Volume of 0.2 M HCl (mL)Resulting pH (at 23°C)
1.59.2
2.59.0
4.08.8
6.08.6
9.08.4
12.78.2
17.58.0
22.57.8
27.57.6
32.57.4
39.07.2
43.07.0

Visualization of Buffering Mechanism

The buffering action of this compound is based on the equilibrium between barbital (a weak acid) and its conjugate base.

buffering_mechanism cluster_equilibrium Buffering Equilibrium cluster_stress Response to pH Change Barbital (Weak Acid) Barbital (Weak Acid) Barbital Anion (Conjugate Base) Barbital Anion (Conjugate Base) Barbital (Weak Acid)->Barbital Anion (Conjugate Base) + H⁺ Barbital Anion (Conjugate Base)->Barbital (Weak Acid) - H⁺ Added Acid (H⁺) Added Acid (H⁺) Equilibrium Shifts Left Equilibrium Shifts Left Added Acid (H⁺)->Equilibrium Shifts Left Added Base (OH⁻) Added Base (OH⁻) Equilibrium Shifts Right Equilibrium Shifts Right Added Base (OH⁻)->Equilibrium Shifts Right

Fig. 2: Buffering Mechanism of Barbital.

Conclusion

This compound (sodium barbital) buffer has a historical significance in biological research, particularly as a reliable buffer for protein electrophoresis. Its properties make it effective for maintaining a stable alkaline pH. However, due to its status as a controlled substance and the availability of safer and more inert alternatives, its use in modern research is limited and generally not recommended for applications outside of its well-established historical contexts. Researchers should prioritize the use of non-barbiturate buffers for new method development and for assays involving sensitive biological systems.

References

Application Notes and Protocols for Medication Administration Routes in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selection of an appropriate administration route in rodent studies is a critical determinant of a drug's bioavailability, efficacy, and potential toxicity. This document provides detailed protocols and comparative data for the most common routes of administration in mice and rats, intended for researchers, scientists, and professionals in drug development.

Common Administration Routes: A Comparative Overview

Different administration routes lead to significant variations in the absorption, distribution, metabolism, and excretion (ADME) of a compound. The choice of route depends on the specific scientific question, the physicochemical properties of the substance, and the desired pharmacokinetic profile.

Table 1: Comparison of Common Administration Routes in Rodents
RouteCommon AbbreviationTypical Volume (Mouse)Typical Volume (Rat)Absorption SpeedKey AdvantagesKey Disadvantages
Oral GavagePO5-10 mL/kg5-10 mL/kgSlow to ModerateMimics human oral administration; convenient for repeat dosing.Risk of aspiration or esophageal injury; subject to first-pass metabolism.
IntravenousIV5 mL/kg5 mL/kgImmediate100% bioavailability; precise dose delivery.Requires skill; potential for embolism or vessel damage; stressful for the animal.
IntraperitonealIP10-20 mL/kg10-20 mL/kgRapidLarge volume can be administered; technically easier than IV.Inconsistent absorption; risk of injection into organs; potential for peritonitis.
SubcutaneousSC5-10 mL/kg5-10 mL/kgSlow and SustainedSuitable for slow-release formulations; less stressful than IV.Slower onset of action; limited to non-irritating substances.
IntramuscularIM0.05 mL/site0.1 mL/siteModerate to RapidGood for suspensions and oily vehicles.Small volumes only; can cause muscle irritation and pain.

Experimental Protocols

Oral Gavage (PO)

Purpose: To administer a precise volume of a liquid substance directly into the stomach.

Materials:

  • Appropriate-sized gavage needle (flexible or rigid with a ball tip).

  • Syringe.

  • Test substance in a suitable vehicle.

Procedure:

  • Securely restrain the rodent, ensuring the head and body are in a straight line to prevent esophageal or tracheal perforation.

  • Measure the distance from the corner of the animal's mouth to the last rib to estimate the correct insertion depth.

  • Gently insert the gavage needle into the esophagus via the diastema (the gap between the incisors and molars).

  • Advance the needle smoothly into the stomach. If resistance is met, withdraw and re-insert.

  • Administer the substance slowly to avoid regurgitation.

  • Withdraw the needle and return the animal to its cage, monitoring for any signs of distress.

Intravenous (IV) Injection

Purpose: To deliver a substance directly into the systemic circulation. The lateral tail vein is the most common site in rodents.

Materials:

  • 27-30 gauge needle and syringe.

  • Restraining device.

  • Heat lamp or warm water to induce vasodilation.

  • Test substance.

Procedure:

  • Place the rodent in a restraining device, exposing the tail.

  • Warm the tail to dilate the lateral veins.

  • Swab the tail with 70% ethanol.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Confirm placement by observing a flash of blood in the needle hub or by a trial injection of a small amount of saline.

  • Inject the substance slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

  • Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding.

Intraperitoneal (IP) Injection

Purpose: To administer a substance into the peritoneal cavity.

Materials:

  • 23-27 gauge needle and syringe.

  • Test substance.

Procedure:

  • Restrain the rodent, tilting it head-down to move the abdominal organs away from the injection site.

  • Identify the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.

  • Insert the needle at a 30-45 degree angle.

  • Aspirate to ensure no blood or urine is drawn, which would indicate vessel or bladder puncture.

  • Inject the substance into the peritoneal cavity.

  • Withdraw the needle and return the animal to its cage.

Subcutaneous (SC) Injection

Purpose: To administer a substance into the space between the skin and underlying muscle.

Materials:

  • 23-27 gauge needle and syringe.

  • Test substance.

Procedure:

  • Grasp the loose skin over the back, between the shoulder blades, to form a "tent".

  • Insert the needle into the base of the tented skin, parallel to the spine.

  • Aspirate to ensure a vessel has not been entered.

  • Inject the substance, which will form a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersal.

Visualization of Experimental Workflow and Pharmacokinetics

The following diagrams illustrate the general workflow for a rodent dosing study and the conceptual pharmacokinetic profiles resulting from different administration routes.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization randomization Randomization & Grouping acclimatization->randomization dose_prep Dose Formulation & Preparation randomization->dose_prep dosing Test Substance Administration dose_prep->dosing observation Clinical Observation & Scoring dosing->observation sampling Blood/Tissue Sampling dosing->sampling bioanalysis Bioanalysis (e.g., LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis data_interp Data Interpretation & Reporting pk_analysis->data_interp G cluster_routes Administration Routes cluster_pk Pharmacokinetic Phases IV Intravenous (IV) distribution Systemic Circulation (Distribution) IV->distribution 100% Bioavailability IP Intraperitoneal (IP) absorption Absorption IP->absorption SC Subcutaneous (SC) SC->absorption PO Oral (PO) PO->absorption First-Pass Effect absorption->distribution metabolism Metabolism (Liver) distribution->metabolism excretion Excretion distribution->excretion metabolism->excretion

Application Notes and Protocols for Barbiturate Dosages in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Medinal" is an obsolete trade name for barbital, a barbiturate (B1230296) that is no longer in common clinical or research use due to its low therapeutic index and the availability of safer alternatives.[1][2][3] The following application notes and protocols are based on the general class of barbiturates and are intended for informational purposes for research professionals. These are not specific recommendations for "this compound." Any new in vivo experiment requires a thorough literature review and a carefully designed dose-finding study.

Introduction

Barbiturates are a class of drugs that act as central nervous system (CNS) depressants, producing effects ranging from mild sedation to general anesthesia.[1][4] Their primary mechanism of action involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2][5] While largely replaced by benzodiazepines in clinical practice, some barbiturates, such as phenobarbital (B1680315), are still used in research as anticonvulsants and for inducing anesthesia in animal models.[3][5]

Mechanism of Action

Barbiturates bind to a specific site on the GABA-A receptor, a chloride ion channel.[1][2] This binding potentiates the effect of GABA, leading to a prolonged opening of the chloride channel.[5] The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus depressing CNS activity.[2][5] At higher concentrations, barbiturates can directly activate the GABA-A receptor, contributing to their anesthetic effects.[6]

Signaling Pathway of Barbiturate Action

cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx AP Action Potential Firing Hyperpolarization->AP inhibits GABA GABA GABA->GABA_A binds Barb Barbiturate Barb->GABA_A binds to allosteric site

Caption: Barbiturate potentiation of GABAergic inhibition at the synapse.

Calculating Appropriate Dosages

Determining the correct dosage of a barbiturate for in vivo experiments is critical and depends on the animal model, the intended pharmacological effect (e.g., sedation, anesthesia, anticonvulsant), and the route of administration.[7] A dose-response study is essential to identify the optimal dose that achieves the desired effect with minimal adverse events.[7]

Experimental Protocol: Dose-Response Study
  • Animal Model: Select the appropriate species and strain for the research question.

  • Animal Groups: Divide animals into a minimum of four groups (n=5-8 per group), including a vehicle control group and at least three dose-level groups.[7]

  • Dose Selection: Based on a thorough literature review of similar compounds, select a range of 3-4 doses. For example, studies with phenobarbital in mice have used intraperitoneal (I.P.) injections ranging from 20 to 250 mg/kg.[7]

  • Drug Preparation: Prepare a stock solution of the barbiturate in a suitable vehicle (e.g., sterile saline). Ensure the final injection volume is consistent across all groups (e.g., 10 mL/kg).[7]

  • Administration: Administer the assigned dose or vehicle to each animal. Common routes for research include oral (P.O.), intravenous (I.V.), and intraperitoneal (I.P.).[7]

  • Monitoring: Observe the animals for the desired pharmacological effect (e.g., loss of righting reflex for anesthesia, suppression of seizure activity) and any adverse effects.[7]

  • Data Analysis: Analyze the dose-response relationship to determine the optimal dose.

Example Dosage Ranges for Barbiturates in Rodents
BarbiturateAnimal ModelRouteDosage Range (mg/kg)Intended EffectReference
PhenobarbitalNeonatal MiceI.P.15-20 (loading dose)Anticonvulsant[7]
PhenobarbitalAdult MiceI.P.20-250Long-term effects study[7]
PhenobarbitalRatsI.P.20 or 100 (daily)Tolerance development[7]
PentobarbitalRatsI.P.10, 20, or 40Anesthesia[8]
SecobarbitalRatsI.P.20, 30, or 40Anesthesia[8]
ThiamylalRatsI.P.20, 40, or 60Anesthesia[8]

Note: This table provides examples from published studies and should not be used as a direct protocol.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo experiment involving a barbiturate.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Lit_Review Literature Review Dose_Selection Dose Selection & Pilot Study Lit_Review->Dose_Selection Drug_Prep Drug & Vehicle Preparation Dose_Selection->Drug_Prep Administration Drug Administration Drug_Prep->Administration Animal_Groups Animal Grouping & Acclimation Animal_Groups->Administration Monitoring Monitoring & Observation Administration->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Results Results & Interpretation Stat_Analysis->Results

Caption: A typical workflow for an in vivo experiment using a barbiturate.

Conclusion

While "this compound" (barbital) is of historical interest, modern research utilizes other barbiturates with better-defined properties and safety profiles. The key to successful in vivo experiments with barbiturates lies in a thorough understanding of their mechanism of action, careful dose selection based on pilot studies, and a well-structured experimental protocol. The information provided here serves as a general guideline for researchers and drug development professionals working with this class of compounds.

References

Application of Medinal (Barbital Sodium) in Electrophysiology Studies: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medinal, the brand name for barbital (B3395916) sodium, is a barbiturate (B1230296) that has historically been used for its sedative and hypnotic properties. In the field of electrophysiology, this compound and its structural analogs, such as pentobarbital (B6593769) and phenobarbital, are valuable tools for investigating the function of ion channels and synaptic transmission. These compounds primarily exert their effects by modulating the activity of GABA-A receptors, but they also influence voltage-gated ion channels, making them useful for studying neuronal excitability.

This document provides detailed application notes and protocols for the use of this compound (and its analogs) in electrophysiological studies, with a focus on whole-cell patch-clamp techniques.

Mechanism of Action

This compound, as a barbiturate, has a multi-target mechanism of action that ultimately leads to a depression of central nervous system activity.

  • Primary Target: GABA-A Receptors: The principal mechanism of action is the positive allosteric modulation of GABA-A receptors.[1] Barbiturates bind to a site on the GABA-A receptor distinct from the GABA binding site, increasing the duration of the chloride ion channel opening when GABA is bound.[2][3] This enhanced influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.[2] At higher concentrations, barbiturates can directly activate GABA-A receptors, even in the absence of GABA.[4][5]

  • Secondary Targets: Voltage-Gated Ion Channels: Barbiturates have also been shown to inhibit voltage-gated sodium (Na+) and potassium (K+) channels.[3][6] This action contributes to the reduction of neuronal excitability by decreasing the peak sodium and potassium currents associated with action potentials.[6] They can also slow the rate of sodium conductance activation and shift the voltage dependence of inactivation.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound's analogs (pentobarbital and phenobarbital) on various ion channels, as direct data for barbital sodium is limited in recent literature. These values provide a strong starting point for experimental design.

Table 1: Effects of Barbiturates on GABA-A Receptors

CompoundPreparationEffectEC50 / IC50Reference(s)
PentobarbitalCultured rat hippocampal neuronsDirect activation of Cl- current0.33 mM[4][5]
Potentiation of 1 µM GABA response94 µM[4][5]
Neocortical neurons (rat brain slices)Increased IPSC decay time constant41 µM[8]
Shunting of firing (GABA-A agonism)-[8]
PhenobarbitalCultured rat hippocampal neuronsDirect activation of Cl- current3.0 mM[4][5]
Potentiation of 1 µM GABA response0.89 mM[4][5]
Neocortical neurons (rat brain slices)Increased IPSC decay time constant144 µM[8]
Shunting of firing (GABA-A agonism)133 µM[8]
AmobarbitalNeocortical neurons (rat brain slices)Increased IPSC decay time constant103 µM[8]

Table 2: Effects of Pentobarbital on Voltage-Gated Ion Channels

Ion ChannelPreparationEffectIC50Reference(s)
Voltage-Gated Sodium (Na+) ChannelsAmphibian node of RanvierBlock-[7]
Voltage-Gated Potassium (K+) Channels (IKs)Guinea pig cardiomyocytesInhibition0.18 mM[9]
Voltage-Gated Potassium (K+) Channels (IKr)Guinea pig cardiomyocytesInhibition2.75 mM[9]
Inward Rectifier Potassium (K+) Channels (IK1)Guinea pig cardiomyocytesBlock (-40 mV)0.26 mM[9]
Block (-120 mV)0.91 mM[9]

Signaling Pathways and Experimental Workflow

GABAA_Modulation cluster_membrane Neuronal Membrane GABAA_receptor GABA-A Receptor (Chloride Channel) Cl_ion GABAA_receptor->Cl_ion Increases influx (prolongs opening) Hyperpolarization Membrane Hyperpolarization GABAA_receptor->Hyperpolarization Leads to GABA GABA GABA->GABAA_receptor Binds to orthosteric site This compound This compound (Barbital Sodium) This compound->GABAA_receptor Binds to allosteric site Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Signaling pathway for this compound's modulation of the GABA-A receptor.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_solutions Prepare Internal & External Solutions prep_pipette Pull & Fill Patch Pipette prep_solutions->prep_pipette prep_this compound Prepare this compound Stock Solution apply_this compound Perfuse this compound (Test Concentrations) prep_this compound->apply_this compound form_seal Approach Cell & Form Gigaohm Seal prep_pipette->form_seal prep_cell Prepare Cell Culture or Brain Slice prep_cell->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell baseline Record Baseline Activity whole_cell->baseline baseline->apply_this compound analyze_currents Analyze Current/Voltage Traces baseline->analyze_currents record_effect Record Post-Drug Activity apply_this compound->record_effect washout Washout & Record Recovery record_effect->washout record_effect->analyze_currents washout->analyze_currents dose_response Generate Dose-Response Curves analyze_currents->dose_response

Caption: General experimental workflow for a whole-cell patch-clamp study of this compound.

Experimental Protocols

Preparation of this compound (Barbital Sodium) Stock Solution

Materials:

  • Barbital Sodium (this compound) powder

  • Sterile deionized water or appropriate external solution

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Calculate the required mass of barbital sodium to prepare a high-concentration stock solution (e.g., 100 mM).

  • Dissolve the powder in sterile deionized water or the external solution to be used in the experiment.

  • Vortex thoroughly to ensure complete dissolution.

  • Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot and dilute it to the final desired concentrations in the external recording solution.

Protocol for Whole-Cell Voltage-Clamp Recording of GABA-A Receptor Currents

Objective: To measure the effect of this compound on GABA-A receptor-mediated currents.

Solutions:

  • External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2.5 CaCl2, 1.3 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 20 glucose. Bubble with 95% O2 / 5% CO2. Osmolarity ~310 mOsm/L.[10]

  • Internal Pipette Solution: (in mM) 130 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH. Osmolarity ~290 mOsm/L. (Using a Cs-based internal solution helps to block K+ channels).

Procedure:

  • Prepare cells (e.g., cultured hippocampal neurons or acute brain slices).

  • Place the preparation in the recording chamber and perfuse with oxygenated external solution.

  • Pull a borosilicate glass pipette to a resistance of 3-7 MΩ and fill with the internal solution.

  • Approach a neuron and form a gigaohm seal (>1 GΩ).

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Baseline Recording: Apply a brief pulse of a low concentration of GABA (e.g., 1-5 µM) to elicit a baseline inward Cl- current.

  • This compound Application:

    • For Potentiation: Co-apply the same concentration of GABA with increasing concentrations of this compound (e.g., 10 µM - 1 mM).

    • For Direct Activation: Apply increasing concentrations of this compound in the absence of GABA.

  • Record the resulting currents for each concentration.

  • Washout: Perfuse with the external solution alone to observe the reversal of the effect.

  • Data Analysis: Measure the peak amplitude of the inward currents. Plot the percentage increase in current (for potentiation) or the absolute current (for direct activation) against the this compound concentration to generate a dose-response curve and determine the EC50.

Protocol for Whole-Cell Voltage-Clamp Recording of Voltage-Gated Sodium Currents

Objective: To measure the effect of this compound on voltage-gated sodium channel currents.

Solutions:

  • External Solution: (in mM) 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. To isolate Na+ currents, K+ channel blockers (e.g., 5 mM 4-AP, 10 mM TEA) and Ca2+ channel blockers (e.g., 0.1 mM CdCl2) can be added. Adjust pH to 7.4 with NaOH.

  • Internal Pipette Solution: (in mM) 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (CsF in the internal solution helps to block K+ channels and maintain a stable recording).

Procedure:

  • Follow steps 1-5 from the GABA-A receptor protocol.

  • Clamp the cell at a hyperpolarized holding potential (e.g., -90 mV) to ensure most Na+ channels are in the resting state.

  • Voltage Protocol: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit inward Na+ currents.

  • Baseline Recording: Record the family of Na+ currents under control conditions.

  • This compound Application: Perfuse the bath with the desired concentration of this compound (e.g., 100 µM - 2 mM) for several minutes.

  • Post-Drug Recording: Repeat the voltage-step protocol to record Na+ currents in the presence of this compound.

  • Washout: Perfuse with the external solution alone to observe recovery.

  • Data Analysis: Measure the peak inward current at each voltage step. Compare the current-voltage (I-V) relationship before and after this compound application. A dose-response curve can be generated by plotting the percentage of current inhibition at a specific voltage step against this compound concentration to determine the IC50. Analyze changes in activation and inactivation kinetics.

Conclusion

This compound (barbital sodium) and its analogs are versatile pharmacological tools in electrophysiology. By acting as potent modulators of GABA-A receptors and inhibitors of voltage-gated ion channels, they allow for the detailed study of inhibitory neurotransmission and neuronal excitability. The protocols outlined above provide a framework for researchers to investigate the effects of these compounds on specific ion channels and to quantify their potency and mechanism of action. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Medinal (Sodium Barbital) as an Anesthetic Agent in Amphibian Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medinal, the sodium salt of barbital (B3395916) (diethylbarbituric acid), is a long-acting barbiturate (B1230296) historically used as a sedative and hypnotic.[1][2] In the context of amphibian research, it has been investigated for its anesthetic properties. Barbiturates, as a class of drugs, exert their effects primarily by modulating the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[3][4] These notes provide a summary of available data and protocols for the use of this compound as an anesthetic agent in amphibians, intended for research purposes. Given the historical nature of much of the available data, caution and careful dose-finding studies are strongly recommended.

Data Presentation

The following table summarizes the quantitative data from a study on the sedative effect of barbital sodium in various amphibian species. The "sleeping time" was defined as the duration of the loss of the righting reflex.[5]

SpeciesHabitatDose (mg/100g body weight)Mean Sleeping Time (minutes ± S.E.)
Rana hexadactylaAquatic10110.0 ± 10.0
20180.0 ± 12.0
30240.0 ± 15.0
40300.0 ± 20.0
50360.0 ± 25.0
Rana cyanophlyctisAquatic10100.0 ± 8.0
20160.0 ± 10.0
30220.0 ± 12.0
40280.0 ± 18.0
50340.0 ± 22.0
Rana tigrinaSemi-aquatic1080.0 ± 7.0
20130.0 ± 9.0
30180.0 ± 11.0
40230.0 ± 14.0
50280.0 ± 17.0
Uperodon systomaFossorial1060.0 ± 5.0
20100.0 ± 8.0
30140.0 ± 10.0
40180.0 ± 12.0
50220.0 ± 15.0
Bufo melanostictusTerrestrial1050.0 ± 4.0
2080.0 ± 6.0
30110.0 ± 8.0
40140.0 ± 10.0
50170.0 ± 12.0

Data adapted from a study on the sedative effect of barbital sodium on frogs and toads.[5]

Signaling Pathway

Barbiturates, including this compound, primarily act on the GABA-A receptor, a ligand-gated ion channel. Their mechanism involves enhancing the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system.[3][4]

GABAA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAAReceptor GABA-A Receptor GABA->GABAAReceptor binds to This compound This compound (Barbital Sodium) This compound->GABAAReceptor potentiates (allosteric binding) ChlorideChannel Chloride Channel (Open) GABAAReceptor->ChlorideChannel activates Hyperpolarization Membrane Hyperpolarization ChlorideChannel->Hyperpolarization increases Cl- influx NeuronalInhibition Neuronal Inhibition (Anesthesia) Hyperpolarization->NeuronalInhibition leads to

Caption: Signaling pathway of this compound (Barbital Sodium) at the GABA-A receptor.

Experimental Protocols

The following protocols are based on available literature and general best practices for amphibian anesthesia.[5][6] It is crucial to perform pilot studies to determine the optimal dose for the specific species and experimental conditions.

Preparation of this compound (Sodium Barbital) Solution
  • Materials :

    • This compound (Sodium Barbital) powder

    • Sterile distilled water or amphibian-grade saline

    • Sterile container for mixing

    • Vortex mixer or magnetic stirrer

    • Sterile filter (0.22 µm)

    • Sterile syringes and needles

  • Procedure :

    • Accurately weigh the required amount of this compound powder.

    • In a sterile container, dissolve the powder in a known volume of sterile distilled water or amphibian-grade saline. The original study dissolved the drug in distilled water to a concentration where one milliliter contained the desired dose.[5]

    • Ensure complete dissolution using a vortex mixer or magnetic stirrer.

    • For administration, draw the solution into a sterile syringe. While the historical study does not specify filtration, sterile filtration of the final solution is recommended as a best practice.

Anesthetic Administration and Monitoring
  • Animal Preparation :

    • Acclimate the amphibian to the laboratory conditions.

    • Weigh the animal accurately to calculate the correct dosage.

    • Handle the animal with moistened, powder-free gloves to protect its delicate skin.[6]

  • Administration :

    • The documented route of administration for this compound in amphibians is intraperitoneal (IP) injection.[5]

    • Restrain the animal gently but firmly.

    • Insert the needle into the lower abdominal quadrant, taking care to avoid internal organs.

  • Anesthetic Monitoring :

    • Place the animal in a humid, quiet, and secure environment for observation.

    • Monitor the time to induction, which can be assessed by the loss of the righting reflex.[5]

    • Continuously monitor the depth of anesthesia. Key reflexes to check include:

      • Righting reflex (loss indicates induction)

      • Withdrawal reflex (toe pinch)

      • Corneal reflex

    • Monitor respiratory rate (gular movements) and heart rate. A Doppler probe can be used for heart rate monitoring.[6]

    • Keep the animal's skin moist throughout the procedure by applying amphibian-grade saline.[6]

  • Recovery :

    • Following the procedure, place the animal in a clean, quiet, and well-ventilated container with a shallow pool of clean, dechlorinated water for recovery.

    • Monitor the animal until it has fully regained its righting reflex and normal posture.

    • The duration of anesthesia ("sleeping time") can be prolonged, so ensure continuous monitoring during the recovery period.[5]

Experimental Workflow

The following diagram illustrates a typical workflow for an experiment involving this compound as an anesthetic agent in amphibians.

AnesthesiaWorkflow cluster_prep Preparation Phase cluster_procedure Procedure Phase cluster_recovery Recovery Phase AnimalAcclimation Animal Acclimation DoseCalc Weigh Animal & Calculate Dose AnimalAcclimation->DoseCalc SolutionPrep Prepare this compound Solution Administration Administer this compound (IP) SolutionPrep->Administration DoseCalc->Administration Induction Monitor Induction (Loss of Righting Reflex) Administration->Induction Experiment Perform Experimental Procedure Induction->Experiment Monitoring Continuous Anesthetic Monitoring Experiment->Monitoring RecoveryEnv Place in Recovery Environment Experiment->RecoveryEnv MonitorRecovery Monitor Recovery (Regain Righting Reflex) RecoveryEnv->MonitorRecovery ReturnToHousing Return to Housing MonitorRecovery->ReturnToHousing

Caption: Experimental workflow for amphibian anesthesia using this compound.

Disclaimer

The information provided is for research purposes only. This compound (sodium barbital) is a controlled substance and its use is subject to strict regulations. Researchers should consult their institution's animal care and use committee (IACUC) and adhere to all relevant guidelines and regulations for the humane care and use of laboratory animals. The dosages presented are based on limited historical data and may not be appropriate for all species or experimental conditions. It is the responsibility of the researcher to determine the appropriate and safe anesthetic protocol for their specific study.

References

Protocols for Inducing Sleep in Rats with Barbital Sodium: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbital (B3395916) sodium, a long-acting barbiturate (B1230296), has historically been used as a sedative and hypnotic agent in preclinical research. It exerts its effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression and sleep induction. While largely replaced by newer agents with more favorable safety profiles, understanding the protocols for its use remains relevant for specific research applications and for historical data comparison.

These application notes provide detailed protocols and background information for inducing sleep in rats using barbital sodium. Due to the limited availability of recent, specific dose-response data for barbital sodium in the scientific literature, this document also includes reference data for the more commonly studied, shorter-acting barbiturate, pentobarbital (B6593769) sodium. Researchers should use this information as a guide and conduct pilot studies to determine the optimal dosage and parameters for their specific experimental needs.

Mechanism of Action: GABA-A Receptor Modulation

Barbital sodium, like other barbiturates, acts as a positive allosteric modulator of the GABA-A receptor.[1][2] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-) into the neuron.[1] This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.

Barbital sodium binds to a distinct site on the GABA-A receptor, different from the GABA and benzodiazepine (B76468) binding sites.[2] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, leading to a more significant and prolonged inhibitory effect.[2] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[3] Additionally, barbiturates can inhibit the AMPA and kainate receptors, which are subtypes of excitatory glutamate (B1630785) receptors.[2] This dual action of enhancing inhibition and reducing excitation contributes to the profound CNS depressant effects of barbiturates.

GABA_A_Signaling cluster_membrane Postsynaptic Neuronal Membrane GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_in Cl_in GABA_A_Receptor->Cl_in Prolongs Channel Opening GABA GABA GABA->GABA_A_Receptor Binds Barbital Barbital Sodium Barbital->GABA_A_Receptor Binds (Allosteric Site) Hyperpolarization Neuronal Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Sleep Sleep Induction Inhibition->Sleep Cl_in->Hyperpolarization Increased Influx

Caption: Signaling pathway of Barbital Sodium at the GABA-A receptor.

Data Presentation: Hypnotic Effects of Barbiturates in Rats

Quantitative dose-response data for barbital sodium-induced sleep in rats is scarce in recent literature. The following tables provide data for pentobarbital sodium , a related, shorter-acting barbiturate, to serve as a reference. Researchers should note that barbital is a long-acting barbiturate and therefore, the duration of sleep is expected to be significantly longer than that observed with pentobarbital at equivalent hypnotic doses.

Table 1: Effect of Pentobarbital Sodium on Sleep Parameters in Rats

Dose (mg/kg, i.p.)Sleep Latency (minutes)Duration of Sleep (minutes)Reference
35Not specifiedNot specified[1]
40~30 (subcutaneous)100 ± 4 (normal females)[4]
40~30 (subcutaneous)223 ± 12 (castrated females)[4]
50Not specifiedVaries (used as challenge dose)[5]

Note: Sleep latency and duration are influenced by factors such as rat strain, age, sex, and housing conditions.[6][7] Younger rats and females have been reported to be more sensitive to barbiturates.[6]

Experimental Protocols

Preparation of Barbital Sodium Solution for Injection

Materials:

  • Barbital sodium powder

  • Sterile 0.9% Sodium Chloride for Injection (Saline)

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

Protocol:

  • Calculate the required amount: Determine the desired concentration and total volume of the barbital sodium solution. For example, to prepare a 10 mg/mL solution, weigh 100 mg of barbital sodium for a final volume of 10 mL.

  • Weigh the powder: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of barbital sodium powder using an analytical balance.

  • Dissolution: Aseptically transfer the weighed powder into a sterile vial. Add a portion of the sterile saline and vortex until the powder is completely dissolved.

  • Volume adjustment: Add the remaining sterile saline to reach the final desired volume and concentration.

  • Sterile filtration: To ensure sterility, filter the final solution through a 0.22 µm sterile filter into a new sterile vial.

  • Storage: Store the prepared solution at 2-8°C and protect it from light. It is recommended to use freshly prepared solutions.

Protocol for Inducing Sleep in Rats

Materials:

  • Prepared barbital sodium solution

  • Rats (specify strain, age, weight, and sex)

  • Appropriately sized sterile syringes and needles (e.g., 23-25 gauge)

  • Animal scale

  • Observation cages

  • Timer

Protocol:

  • Animal Acclimatization: Allow rats to acclimate to the experimental room for at least one hour before the experiment to minimize stress.

  • Weighing and Dose Calculation: Accurately weigh each rat immediately before injection to calculate the precise volume of barbital sodium solution to be administered.

  • Administration:

    • The most common route of administration for inducing sleep with barbiturates in rats is intraperitoneal (i.p.) injection.

    • Gently restrain the rat.

    • Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.

    • Inject the calculated volume of the barbital sodium solution.

  • Observation:

    • Immediately after injection, place the rat in an individual observation cage.

    • Start the timer.

    • Sleep Latency: Record the time from injection to the loss of the righting reflex. The loss of the righting reflex is confirmed when the rat is placed on its back and is unable to return to its normal upright position within 30 seconds.

    • Duration of Sleep: Record the time from the loss of the righting reflex until the rat spontaneously regains its righting reflex.

  • Monitoring:

    • Monitor the rat's respiratory rate and depth of anesthesia periodically.

    • Maintain the rat's body temperature, as barbiturates can cause hypothermia. A heating pad set to a low temperature can be used.

  • Recovery: Once the rat has regained its righting reflex, continue to monitor it until it is fully ambulatory and has resumed normal behavior.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Procedure A1 Animal Acclimatization A2 Weighing & Dose Calculation A1->A2 B1 Intraperitoneal Injection A2->B1 A3 Prepare Barbital Sodium Solution A3->B1 B2 Start Timer B1->B2 B3 Observe for Loss of Righting Reflex B2->B3 B4 Record Sleep Latency B3->B4 B5 Observe for Regain of Righting Reflex B4->B5 B6 Record Sleep Duration B5->B6 C1 Monitor Respiration & Body Temperature B6->C1 C2 Monitor until Full Recovery C1->C2

Caption: General experimental workflow for barbital sodium-induced sleep in rats.

Important Considerations

  • Dosage: As specific dose-response data for barbital sodium is limited, it is crucial to perform a dose-finding study starting with low doses (e.g., 50-100 mg/kg, i.p.) and carefully observing the animals' responses. Doses of 200-400 mg/kg/day have been used in rats to induce tolerance, suggesting that hypnotic doses will be within this range but likely at the lower end for a single administration.[8]

  • Route of Administration: While intraperitoneal injection is common, other routes such as subcutaneous or oral administration can also be used, but will result in different absorption kinetics and sleep parameters.

  • Animal Welfare: Barbiturates have a narrow therapeutic index, and overdose can lead to respiratory depression and death. It is imperative to closely monitor the animals throughout the experiment. Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

  • Drug Interactions: Barbiturates can induce hepatic enzymes, which may alter the metabolism of other drugs.[9] Consider potential drug interactions if co-administering other compounds.

  • Tolerance: Repeated administration of barbiturates can lead to the development of tolerance, where higher doses are required to achieve the same effect.[2]

Conclusion

Inducing sleep in rats with barbital sodium is a valuable technique for specific pharmacological studies. By understanding the mechanism of action, following detailed protocols for solution preparation and administration, and carefully monitoring the animals, researchers can obtain reliable and reproducible results. The provided information, including reference data for pentobarbital sodium, serves as a comprehensive guide for developing and implementing these experimental procedures. Due to the potency and potential side effects of barbiturates, all experiments should be conducted with strict adherence to ethical guidelines and animal welfare regulations.

References

Medinal in Immuno-electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the use of Medinal (sodium barbital) in various immuno-electrophoresis procedures. This compound, as a key component of barbital (B3395916) buffers, is critical for achieving optimal separation and resolution of proteins for subsequent immunological detection.

Introduction to this compound in Immuno-electrophoresis

Immuno-electrophoresis is a powerful analytical technique that combines the principles of electrophoresis and immunodiffusion to separate and identify proteins in complex mixtures, such as serum, urine, and other biological fluids.[1] The initial electrophoretic separation is based on the charge-to-mass ratio of the proteins, which is heavily influenced by the pH of the electrophoresis buffer.

This compound, or sodium barbital, is a salt of barbital that is commonly used to prepare a buffer solution with a pH of approximately 8.6. At this alkaline pH, most serum proteins acquire a net negative charge and migrate towards the anode during electrophoresis.[2] This predictable migration is essential for the subsequent immunodiffusion step, where specific antibodies are introduced to form precipitin arcs with their corresponding antigens. Barbital buffers provide excellent resolution of proteins on both agarose (B213101) gels and cellulose (B213188) acetate (B1210297) membranes.[3]

Key Applications

The use of this compound-containing buffers in immuno-electrophoresis is well-established for a variety of applications in research and clinical diagnostics, including:

  • Analysis of Serum Proteins: Separation and identification of albumin, globulins, and other key serum proteins.

  • Detection of Monoclonal Gammopathies: Identification of abnormal immunoglobulin (M-protein) levels, which can be indicative of conditions like multiple myeloma.

  • Quantification of Specific Antigens: Techniques like rocket immuno-electrophoresis allow for the precise quantification of specific antigens in a sample.

  • Purity Assessment: Monitoring the purification of antigens and antibodies during research and drug development.

Experimental Protocols

Preparation of Barbital Buffer (pH 8.6)

A commonly used buffer for immuno-electrophoresis is a barbital buffer with a pH of 8.6. This can be prepared in various concentrations, with 0.075 M being a frequent choice.

Table 1: Composition of 0.075 M Barbital Buffer (pH 8.6)

ReagentMolarity (M)Weight per 1 Liter
Sodium Barbital (this compound)0.07515.46 g
BarbitalAs requiredAdjust to pH 8.6
Distilled Water-Up to 1 L

Preparation Protocol:

  • Dissolve 15.46 g of sodium barbital in approximately 800 mL of distilled water.

  • Carefully add barbital while monitoring the pH with a calibrated pH meter. Continue adding until a stable pH of 8.6 is achieved.

  • Bring the final volume to 1 liter with distilled water.

  • Store the buffer at 4°C. The solution is stable for several weeks.

Alternatively, for a 0.06 M barbitone buffer (pH 8.4), dissolve 10.3 g of Sodium Barbitone and 1.84 g of Barbitone in 1 liter of water.[4]

Protocol for Standard Immuno-electrophoresis of Human Serum Proteins

This protocol outlines the general procedure for the separation and identification of proteins in human serum using a this compound-based buffer system.

Materials:

  • 1% (w/v) Agarose in 0.075 M Barbital Buffer (pH 8.6)

  • 0.075 M Barbital Buffer (pH 8.6) for electrophoresis chamber

  • Human serum sample

  • Specific antibodies (e.g., anti-human serum, anti-IgG, anti-IgA, anti-IgM)

  • Staining solution (e.g., Coomassie Brilliant Blue R-250)

  • Destaining solution (e.g., Methanol:Acetic Acid:Water mixture)

Procedure:

  • Gel Preparation: Prepare a 1% agarose solution in 0.075 M barbital buffer by heating until the agarose is completely dissolved. Pour the molten agarose onto a glass slide or into a gel cassette to a uniform thickness and allow it to solidify.

  • Well and Trough Cutting: Once the gel has set, cut wells for the antigen samples and troughs for the antisera according to a template.

  • Sample Application: Apply 2-5 µL of the human serum sample into the antigen wells.

  • Electrophoresis: Place the gel in an electrophoresis chamber and fill the reservoirs with 0.075 M barbital buffer. Connect the gel to the buffer reservoirs using wicks. Apply a constant voltage of 100 V for 60-90 minutes.

  • Immunodiffusion: After electrophoresis, add the specific antisera to the troughs. Place the gel in a humid chamber and incubate at room temperature for 18-24 hours to allow for the formation of precipitin arcs.

  • Washing and Staining: Wash the gel in a saline solution to remove unprecipitated proteins. Stain the gel with Coomassie Brilliant Blue for 10-15 minutes and then destain until the precipitin arcs are clearly visible against a clear background.

  • Analysis: Analyze the pattern of precipitin arcs to identify the different protein components in the serum sample.

Diagram 1: Standard Immuno-electrophoresis Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_gel Prepare 1% Agarose Gel in Barbital Buffer cut_wells Cut Antigen Wells and Antibody Troughs prep_gel->cut_wells load_sample Load Serum Sample into Wells cut_wells->load_sample electrophoresis Electrophoresis (100V, 60-90 min) load_sample->electrophoresis add_antibody Add Antiserum to Troughs electrophoresis->add_antibody incubate Incubate for Immunodiffusion (18-24 hours) add_antibody->incubate wash Wash Gel incubate->wash stain Stain with Coomassie Blue wash->stain destain Destain Gel stain->destain analyze Analyze Precipitin Arcs destain->analyze

Caption: Workflow for standard immuno-electrophoresis.

Protocol for Rocket Immuno-electrophoresis (Laurell's Technique)

Rocket immuno-electrophoresis is a quantitative technique used to determine the concentration of a specific antigen in a sample.

Materials:

  • 1% (w/v) Agarose in 0.075 M Barbital Buffer (pH 8.6)

  • 0.075 M Barbital Buffer (pH 8.6) for electrophoresis chamber

  • Antigen standards of known concentrations

  • Antigen sample of unknown concentration

  • Monospecific antibody to the antigen of interest

  • Staining and Destaining solutions

Procedure:

  • Antibody-containing Gel Preparation: Prepare a 1% agarose solution in barbital buffer. Cool the agarose to 50-55°C and add the monospecific antibody to a final concentration of 1-2%. Mix gently and pour the gel.

  • Well Cutting: Cut a series of wells along one edge of the gel.

  • Sample and Standard Application: Apply a fixed volume (e.g., 5 µL) of each antigen standard and the unknown sample into separate wells.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 2-10 V/cm) for several hours or overnight. The antigen will migrate into the gel, forming a rocket-shaped precipitin peak. The height of the rocket is proportional to the antigen concentration.[5]

  • Staining and Measurement: Stain and destain the gel as described previously. Measure the height of the rocket for each standard and the unknown sample.

  • Quantification: Create a standard curve by plotting the rocket height versus the concentration of the antigen standards. Determine the concentration of the unknown sample by interpolating its rocket height on the standard curve.[4][6]

Table 2: Example Data for a Rocket Immuno-electrophoresis Standard Curve

Antigen Concentration (µg/mL)Rocket Height (mm)
54
108
2015
4028
Unknown Sample12

From the standard curve generated with this data, the concentration of the unknown sample can be determined.

Diagram 2: Principle of Rocket Immuno-electrophoresis

G well1 Well 1 (Low Ag) rocket1 label_cathode Cathode (-) well2 Well 2 (Med Ag) rocket2 well3 Well 3 (High Ag) rocket3 label_anode Anode (+)

Caption: Antigen migration and rocket formation.

Troubleshooting

Table 3: Common Problems and Solutions in Immuno-electrophoresis with this compound Buffer

ProblemPossible CauseSolution
Poor separation of proteinsIncorrect buffer pH or ionic strength.Verify the pH of the barbital buffer is 8.6. Prepare fresh buffer if necessary.
Diffuse or weak precipitin arcsSuboptimal antigen-antibody ratio. Inappropriate incubation time.Optimize the concentrations of antigen and antibody. Ensure incubation is carried out for 18-24 hours in a humid environment.
Skewed migration patternUneven electrical field or gel thickness.Ensure the gel is of uniform thickness and that the electrophoresis chamber is level. Check for proper contact between the wicks and the gel.
No precipitin arcs formedAbsence of corresponding antigen or antibody. Inactive antibody.Use appropriate positive and negative controls. Check the activity of the antibody.

Concluding Remarks

This compound (sodium barbital) remains a cornerstone for preparing reliable and effective buffers for various immuno-electrophoresis techniques. Its ability to maintain a stable alkaline pH ensures the consistent and reproducible separation of proteins, which is fundamental to the success of these assays. The detailed protocols provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize this compound-based buffers in their immuno-electrophoresis experiments for both qualitative and quantitative protein analysis. While non-barbiturate buffers are available, the performance and extensive historical validation of barbital buffers make them a continued standard in the field.[7][8][9]

References

Application Notes and Protocols: Barbital Sodium in Fixative Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbital (B3395916) sodium, also known as sodium 5,5-diethylbarbiturate or Veronal sodium, has historically been a key component in various fixative solutions, primarily for biological sample preservation in microscopy.[1][2] Its principal role in these formulations is not as a primary fixative agent but as a robust buffering agent.[1] Barbital sodium effectively maintains a stable and slightly alkaline pH, which is critical for preserving the fine ultrastructural details of cells and tissues, particularly when using fixatives like osmium tetroxide.[3][4][5]

These application notes provide an overview of the utility of barbital sodium in fixative solutions, detailing its mechanism of action as a buffer, and provide established protocols for its use. While modern fixative formulations often utilize alternative buffering agents due to barbital sodium being a controlled substance, understanding its properties and historical context remains valuable for specialized applications and for interpreting older literature.[2][6]

Mechanism of Action as a Buffer

The primary function of barbital sodium in fixative solutions is to maintain a constant pH.[1] This is crucial because the fixation process, particularly with agents like osmium tetroxide, can lead to the production of acidic byproducts that can damage cellular structures.[4][5] Barbital sodium, the salt of a weak acid (barbital), acts as the conjugate base in a buffer system. It effectively neutralizes excess acid, thereby preventing a drop in pH and ensuring optimal preservation of cellular morphology.[1][3] The buffering range of barbital is most effective on the alkaline side of neutrality, making it ideal for fixatives requiring a pH of 7.3 to 7.5.[3][4]

Data Presentation

Table 1: Chemical and Physical Properties of Barbital Sodium
PropertyValue
Molecular FormulaC₈H₁₁N₂NaO₃
Molecular Weight206.17 g/mol
pH (in solution)9.0 - 10.5
Solubility in Water103.1 g/L at 20°C
pKa of Barbital~7.98
Source:[7][8]
Table 2: Composition of Michaelis' Veronal Acetate (B1210297) Buffer
ComponentStock Solution ConcentrationVolume for Buffer
Sodium Acetate (anhydrous)19.428 g in 500 mL H₂O5 mL
Sodium Barbital (Veronal)29.428 g in 500 mL H₂O5 mL
0.1 N HClN/AVariable (to adjust pH)
Distilled WaterN/ATo a final volume of 25 mL
Source:[3]
Table 3: Composition of Palade's Osmium Tetroxide Fixative (Variant)
ComponentStock Solution/ReagentVolume/Amount
Veronal Acetate Buffer (pH 7.3-7.5)See Table 22 parts
2% Osmium Tetroxide (OsO₄)2 g in 100 mL H₂O1 part
Source:[3][4]

Experimental Protocols

Protocol 1: Preparation of Michaelis' Veronal Acetate Buffer Stock Solution

Objective: To prepare a stock solution of Michaelis' Veronal Acetate Buffer for use in fixative solutions.

Materials:

  • Sodium Acetate (anhydrous)

  • Sodium Barbital (Veronal)

  • Distilled Water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Solution A (Sodium Acetate): Dissolve 19.428 g of anhydrous sodium acetate in distilled water to a final volume of 500 mL.

  • Prepare Solution B (Sodium Barbital): Dissolve 29.428 g of sodium barbital in distilled water to a final volume of 500 mL.

  • Storage: Store both stock solutions in tightly sealed bottles at 4°C.

Protocol 2: Preparation of Working Veronal Acetate Buffer (pH 7.4)

Objective: To prepare a working buffer solution with a specific pH for use in a fixative.

Materials:

  • Solution A (Sodium Acetate stock)

  • Solution B (Sodium Barbital stock)

  • 0.1 N Hydrochloric Acid (HCl)

  • Distilled Water

  • pH meter

  • Graduated cylinders

Procedure:

  • In a beaker, combine 5 mL of Solution A and 5 mL of Solution B.

  • Add approximately 4 mL of 0.1 N HCl.

  • Add 10 mL of distilled water.

  • Measure the pH using a calibrated pH meter.

  • Adjust the pH to 7.4 by adding 0.1 N HCl dropwise.

  • Bring the final volume to 25 mL with distilled water.

Protocol 3: Preparation of Palade's Buffered Osmium Tetroxide Fixative

Objective: To prepare a complete fixative solution for electron microscopy.

Materials:

  • Working Veronal Acetate Buffer (pH 7.4)

  • 2% Osmium Tetroxide (OsO₄) solution (handle with extreme caution in a fume hood)

  • Glass vials

Procedure:

  • In a glass vial, combine one part of the 2% OsO₄ solution with two parts of the working Veronal Acetate Buffer (pH 7.4).

  • Mix gently.

  • The fixative is now ready for use. It should be prepared fresh before each use.

Diagrams

experimental_workflow cluster_stock Stock Solution Preparation cluster_buffer Working Buffer Preparation cluster_fixative Fixative Preparation stock_a Sodium Acetate Solution A mix_stocks Mix Solution A & B stock_a->mix_stocks stock_b Sodium Barbital Solution B stock_b->mix_stocks add_hcl Add 0.1N HCl mix_stocks->add_hcl adjust_ph Adjust pH to 7.4 add_hcl->adjust_ph final_volume Final Volume Adjustment adjust_ph->final_volume mix_fixative Combine Buffer and OsO4 final_volume->mix_fixative oso4 2% Osmium Tetroxide oso4->mix_fixative

Caption: Workflow for the preparation of a barbital-buffered fixative.

logical_relationship cluster_fixation Fixation Process cluster_buffer Buffering Action cluster_outcome Outcome tissue Biological Tissue acidic_byproducts Acidic Byproducts tissue->acidic_byproducts reaction with fixative Osmium Tetroxide Fixative fixative->acidic_byproducts reaction with neutralization Neutralization acidic_byproducts->neutralization are neutralized by barbital_na Barbital Sodium barbital_na->neutralization stable_ph Stable pH (7.3-7.5) neutralization->stable_ph preservation Optimal Ultrastructure Preservation stable_ph->preservation

Caption: The role of barbital sodium as a buffer in tissue fixation.

References

Best Practices for the Handling and Disposal of Medinal (Barbital Sodium)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These guidelines provide comprehensive protocols for the safe handling, storage, and disposal of Medinal, also known as Barbital sodium, Veronal sodium, or sodium 5,5-diethylbarbiturate. This compound is the sodium salt of barbital, a barbiturate (B1230296) that acts as a central nervous system depressant. Due to its potential for harm and its classification as a controlled substance, strict adherence to these protocols is essential to ensure personnel safety, maintain regulatory compliance, and minimize environmental impact.

Chemical and Physical Properties

This compound is the sodium salt of Barbital. Understanding the properties of both the salt and its parent acid is crucial for safe handling.

Table 1: Chemical and Physical Properties of this compound and Barbital

PropertyThis compound (Barbital Sodium)Barbital
CAS Number 144-02-5[1]57-44-3[1]
Molecular Formula C₈H₁₁N₂NaO₃[1]C₈H₁₂N₂O₃[1]
Molecular Weight 206.17 g/mol [1]184.19 g/mol [1]
Appearance Bitter crystals or white powder[1]Faintly bitter needles or white powder[1]
Solubility in Water 1 g in 5 mL; 181.6 g/L at 20°C[1][2]1 g in 130 mL; 7.149 g/L at 25°C[1][3]
Melting Point >287.1 °C[4]188-192 °C[1]
pKa Not applicable (salt)7.43 at 25°C[1]
pH of Solution 9.0-10.5 (0.1 M aqueous solution)[1][4]A saturated aqueous solution is acidic to litmus[5]

Toxicity and Hazards

This compound is a hazardous substance that can cause significant harm if not handled properly. It is classified as a controlled substance due to its potential for abuse and dependence.

Table 2: Toxicological Data

ParameterValueSpeciesReference
Oral LD50 (this compound) 600 mg/kgRat
Lethal Dose (Barbital) in Humans 3.5 to 4.4 gramsHuman
Lethal Overdose Plasma Levels (Short-acting barbiturates) 10 mg/LHuman
Lethal Overdose Plasma Levels (Phenobarbital) 60 mg/LHuman

Primary Hazards:

  • Harmful if swallowed: Ingestion can lead to central nervous system depression, with symptoms ranging from drowsiness and dizziness to unconsciousness, coma, and respiratory failure.

  • Skin and eye irritation: May cause irritation upon contact.

  • Respiratory tract irritation: Inhalation of dust may irritate the respiratory system.

  • Addictive: Chronic use can lead to physical and psychological dependence.

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the planned procedures. The following is a general guideline:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: For procedures that may generate dust, a NIOSH-approved respirator may be necessary.

Handling and Storage
  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powder form.

  • Avoiding Contamination: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container. Store away from incompatible materials such as strong oxidizing agents.

  • Controlled Substance Storage: As a controlled substance, this compound must be stored in a securely locked cabinet or safe, with access limited to authorized personnel.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: This should include, at a minimum, double gloves, a lab coat, and eye protection. For larger spills, respiratory protection and disposable coveralls may be necessary.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with absorbent material to prevent the powder from becoming airborne.

    • For liquid spills: Use absorbent pads or other suitable materials to absorb the liquid.

  • Collect the Spilled Material:

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

    • Use non-sparking tools for cleanup.

  • Decontaminate the Area:

    • Clean the spill area with a suitable decontaminating agent. A 10% bleach solution followed by a neutralizing agent like sodium thiosulfate (B1220275) is a common practice for hazardous drugs.

    • Wash the area with detergent and rinse with water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

Disposal Protocol

The disposal of this compound and other barbiturates is strictly regulated.

  • Regulatory Compliance: Disposal must adhere to all federal, state, and local regulations for controlled substances and hazardous waste.

  • Primary Disposal Method: The recommended method of disposal is through a licensed hazardous waste disposal company or a DEA-registered reverse distributor.

  • Incineration: Incineration is the preferred method as it renders the substance "non-retrievable," a key requirement for the disposal of controlled substances.

  • Waste Segregation:

    • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be segregated from regular trash.

    • Use clearly labeled, leak-proof, and tamper-resistant containers for waste accumulation.

  • Prohibited Disposal Methods:

    • NEVER dispose of this compound down the drain or in the regular trash. Barbiturates are persistent in the aquatic environment and show little to no degradation.

Visualizations

This compound Handling and Disposal Workflow

cluster_handling Handling cluster_disposal Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Determine required PPE Weighing and Handling Weighing and Handling Don PPE->Weighing and Handling Handle in fume hood Storage Storage Weighing and Handling->Storage Store in locked cabinet Segregate Waste Segregate Waste Weighing and Handling->Segregate Waste Dispose of contaminated items Storage->Weighing and Handling Retrieve for use Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Properly identify contents Licensed Disposal Vendor Licensed Disposal Vendor Label Waste Container->Licensed Disposal Vendor Arrange for pickup Incineration Incineration Licensed Disposal Vendor->Incineration Final disposal

Caption: Workflow for the safe handling and disposal of this compound.

This compound Spill Response Decision Tree

Spill Occurs Spill Occurs Evacuate and Secure Area Evacuate and Secure Area Spill Occurs->Evacuate and Secure Area Don PPE Don PPE Evacuate and Secure Area->Don PPE Assess Spill Size Assess Spill Size Don PPE->Assess Spill Size Contain and Clean Spill Contain and Clean Spill Assess Spill Size->Contain and Clean Spill Minor Spill Contact EHS Contact EHS Assess Spill Size->Contact EHS Major Spill Decontaminate Area Decontaminate Area Contain and Clean Spill->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Decision tree for responding to a this compound spill.

Hydrolytic Degradation Pathway of Barbital

Barbital Barbital (5,5-diethylbarbituric acid) Malonuric_Acid Substituted Malonuric Acid Barbital->Malonuric_Acid Hydrolysis Acetylurea Diethylacetylurea Malonuric_Acid->Acetylurea Acetic_Acid Substituted Acetic Acid Malonuric_Acid->Acetic_Acid Urea Urea Acetylurea->Urea

Caption: Simplified hydrolytic degradation pathway of Barbital.

References

Medinal (Barbital Sodium) in Anticonvulsant Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medinal, the brand name for the sodium salt of barbital (B3395916) (also known as barbitone or diethylbarbituric acid), holds a significant place in the history of pharmacology as the first commercially available barbiturate (B1230296).[1] Introduced in the early 20th century, it was primarily used as a hypnotic agent.[1] While largely replaced by newer drugs with more favorable safety profiles, the study of this compound and its class, the barbiturates, remains relevant for understanding the fundamental mechanisms of seizure control and for the development of novel anticonvulsant therapies.[2][3]

These application notes provide a comprehensive overview of the role of long-acting barbiturates, using phenobarbital (B1680315) as a representative compound due to the limited availability of modern preclinical data specifically for this compound, in anticonvulsant research. The information herein details the mechanism of action, quantitative efficacy in established preclinical models, and detailed experimental protocols for assessing anticonvulsant properties.

Mechanism of Action

The primary anticonvulsant effect of this compound and other barbiturates is mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][4] Barbiturates act as positive allosteric modulators of the GABA-A receptor.[2] They bind to a distinct site on the receptor complex, different from the GABA binding site itself.[2] This binding potentiates the effect of GABA by increasing the duration of the opening of the associated chloride (Cl⁻) ion channel.[4][5] The prolonged influx of chloride ions leads to hyperpolarization of the neuronal membrane, thereby increasing the seizure threshold and reducing neuronal excitability.[6]

At higher concentrations, barbiturates can also directly activate the GABA-A receptor, mimicking the effect of GABA, and can inhibit the excitatory AMPA receptor-mediated currents. This multi-faceted mechanism contributes to their potent anticonvulsant and sedative effects.

Data Presentation: Efficacy in Preclinical Seizure Models

The following tables summarize the anticonvulsant efficacy of phenobarbital, a long-acting barbiturate with a mechanism of action similar to this compound, in two standard preclinical seizure models: the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ) test, which models myoclonic and absence seizures.

Table 1: Anticonvulsant Efficacy of Phenobarbital in the Maximal Electroshock (MES) Seizure Model

Animal ModelRoute of AdministrationED₅₀ (mg/kg)Endpoint
MouseIntraperitoneal (i.p.)16.3Protection against tonic hindlimb extension
RatIntraperitoneal (i.p.)Not explicitly stated, but effectiveProtection against tonic hindlimb extension

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.

Table 2: Anticonvulsant Efficacy of Phenobarbital in the Pentylenetetrazol (PTZ)-Induced Seizure Model

Animal ModelRoute of AdministrationED₅₀ (mg/kg)Endpoint
MouseIntraperitoneal (i.p.)12.7Protection against clonic seizures
RatIntraperitoneal (i.p.)40Significant reduction in seizure score in kindled rats[7]

Signaling Pathway

GABA_A_Signaling cluster_neuron Postsynaptic Neuronal Membrane cluster_channel GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_in Cl⁻ Influx GABA_A_Receptor->Cl_in Prolongs Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability This compound This compound (Barbital Sodium) This compound->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds to Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: this compound's mechanism of action via GABA-A receptor modulation.

Experimental Protocols

The following are detailed protocols for two standard preclinical models used to assess the anticonvulsant activity of compounds like this compound.

Protocol 1: Maximal Electroshock (MES)-Induced Seizure in Mice

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Materials:

  • Male CD1 mice (20-25 g)

  • This compound (Barbital Sodium) or other test compound

  • Vehicle (e.g., 0.9% saline)

  • Corneal electrodes

  • Electroshock device

  • Electrode solution (e.g., 0.9% saline)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one week before the experiment. House them in a temperature- and light-controlled room with ad libitum access to food and water.

  • Drug Administration:

    • Prepare a solution of this compound in the vehicle.

    • Administer the desired dose of this compound or vehicle to the mice via intraperitoneal (i.p.) injection. A range of doses should be tested to determine the ED₅₀.

    • Allow for a pretreatment time of 30-60 minutes.

  • MES Induction:

    • Apply a drop of electrode solution to the corneal electrodes.

    • Gently place the electrodes on the corneas of the mouse.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation:

    • Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the rigid extension of both hindlimbs.

    • The endpoint is the abolition of the tonic hindlimb extension.

  • Data Analysis:

    • For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension.

    • Determine the ED₅₀ value using a probit analysis or other appropriate statistical method.[8]

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure in Mice

This model is used to identify compounds effective against myoclonic and absence seizures.

Materials:

  • Male CD1 mice (20-25 g)

  • This compound (Barbital Sodium) or other test compound

  • Vehicle (e.g., 0.9% saline)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Observation chambers

Procedure:

  • Animal Preparation: Follow the same acclimatization and housing conditions as in Protocol 1.

  • Drug Administration:

    • Administer the desired dose of this compound or vehicle to the mice via i.p. injection.

    • Allow for a pretreatment time of 30-60 minutes.

  • PTZ Induction:

    • Administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.) or i.p.

  • Observation:

    • Immediately place the mouse in an individual observation chamber.

    • Observe the animal for 30 minutes for the occurrence of clonic seizures, characterized by rhythmic convulsions of the limbs, and tonic seizures.

    • The endpoint is the failure to observe a generalized clonic seizure for at least 5 seconds.

  • Data Analysis:

    • Calculate the percentage of animals protected from clonic seizures in each dose group.

    • Determine the ED₅₀ value using a probit analysis or other appropriate statistical method.[8]

Experimental Workflow

Experimental_Workflow cluster_seizure_model Seizure Induction Model start Start acclimatization Animal Acclimatization (1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization drug_admin Drug Administration (this compound or Vehicle) randomization->drug_admin pretreatment Pretreatment Period (30-60 min) drug_admin->pretreatment MES Maximal Electroshock (MES) pretreatment->MES Select Model PTZ Pentylenetetrazol (PTZ) pretreatment->PTZ observation Observation & Scoring (e.g., 30 min) MES->observation PTZ->observation data_analysis Data Analysis (ED₅₀ Calculation) observation->data_analysis end End data_analysis->end

Caption: General workflow for preclinical anticonvulsant screening.

References

In Vitro Applications of Barbital Sodium on Neuronal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of barbital (B3395916) sodium on neuronal cultures. While specific quantitative data for barbital sodium is limited in publicly available literature, this document leverages data from closely related barbiturates, such as pentobarbital (B6593769) and phenobarbital, to provide a framework for experimental design and interpretation. The primary mechanism of action for barbiturates involves the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, leading to central nervous system depression.[1]

Mechanism of Action

Barbital, a derivative of barbituric acid, exerts its primary effect by potentiating the action of GABA, the main inhibitory neurotransmitter in the brain.[1] It binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site.[1] This binding increases the duration of the opening of the chloride ion channel associated with the receptor, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[2] This hyperpolarization makes the neuron less likely to fire an action potential, resulting in a sedative and hypnotic effect.[1] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.

Beyond their interaction with GABA-A receptors, barbiturates can also modulate other ion channels. Studies have shown that barbiturates can decrease voltage-dependent calcium conductance in neurons, which may contribute to their effects on neurotransmitter release.[3][4] Some barbiturates have also been found to block voltage-gated sodium channels, further reducing neuronal excitability.[2][5]

Signaling Pathway of Barbital Sodium at the GABA-A Receptor

Barbital Sodium Signaling Pathway cluster_neuron Postsynaptic Neuron Barbital Barbital GABA_A_Receptor GABA-A Receptor Barbital->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Cl_Channel Chloride (Cl-) Channel GABA_A_Receptor->Cl_Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Cl- influx Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Barbital sodium enhances GABAergic inhibition by binding to the GABA-A receptor.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of various barbiturates on neuronal cultures. It is important to note that most of the available data is for pentobarbital and phenobarbital. These values should be used as a reference point for designing experiments with barbital sodium.

Table 1: Electrophysiological Effects of Barbiturates on Neuronal Cultures

BarbiturateEffectConcentrationCell TypeReference
Pentobarbital50% reduction in Ca2+-dependent action potential duration170 µMMouse spinal cord neurons
Phenobarbital50% reduction in Ca2+-dependent action potential duration900 µMMouse spinal cord neurons[3]
PentobarbitalEC50 for direct activation of Cl- current0.33 mMCultured rat hippocampal neurons[6][7]
PhenobarbitalEC50 for direct activation of Cl- current3.0 mMCultured rat hippocampal neurons[6][7]
PentobarbitalEC50 for enhancing GABA response (1 µM GABA)94 µMCultured rat hippocampal neurons[6][7]
PhenobarbitalEC50 for enhancing GABA response (1 µM GABA)0.89 mMCultured rat hippocampal neurons[6][7]
AmobarbitalIC50 for decreasing input resistance96 ± 7 µMRat ventrobasal thalamic neurons

Table 2: Cytotoxicity of Barbiturates on Neuronal Cultures

BarbiturateEffectConcentrationCell TypeReference
PentobarbitalIC50 for block of PB-potentiated GABA currents2.8 mMCultured rat hippocampal neurons[6][7]
PhenobarbitalIC50 for block of PHB-potentiated GABA currents12.9 mMCultured rat hippocampal neurons[6][7]

Experimental Protocols

Preparation of Barbital Sodium Stock Solution

Objective: To prepare a sterile stock solution of barbital sodium for addition to neuronal cell culture media.

Materials:

  • Barbital sodium powder

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of barbital sodium powder.

  • Dissolve the powder in a small volume of sterile water or PBS in a sterile conical tube.

  • Gently vortex until the powder is completely dissolved.

  • Bring the solution to the final desired concentration by adding more sterile water or PBS.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Primary Neuronal Culture

Objective: To establish a primary culture of neurons from embryonic rodent brain tissue for subsequent experiments with barbital sodium.

Materials:

  • Timed-pregnant rodent (e.g., E18 rat or mouse)

  • Dissection instruments (sterile)

  • Hibernate-A medium (or similar)

  • Papain or Trypsin solution

  • Trypsin inhibitor

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Euthanize the pregnant rodent according to institutional guidelines.

  • Aseptically dissect the embryos and isolate the desired brain region (e.g., hippocampus or cortex) in ice-cold Hibernate-A medium.

  • Mince the tissue and enzymatically digest it with papain or trypsin at 37°C.

  • Neutralize the enzyme with a trypsin inhibitor.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cells in complete Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density onto coated culture plates or coverslips.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Perform partial media changes every 2-3 days. Neurons are typically ready for experiments between 7-21 days in vitro.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effects of barbital sodium on the electrophysiological properties of cultured neurons, such as membrane potential, input resistance, and ion channel currents.

Materials:

  • Cultured neurons on coverslips

  • Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller

  • Extracellular solution (e.g., artificial cerebrospinal fluid - aCSF)

  • Intracellular solution (specific composition depends on the experiment)

  • Barbital sodium stock solution

  • Perfusion system

Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with aCSF.

  • Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Approach a healthy-looking neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) and record baseline ion channel activity.

  • Apply barbital sodium at various concentrations to the perfusion solution and record the changes in ion channel currents.

  • In current-clamp mode, inject current to elicit action potentials and record the baseline firing rate.

  • Apply barbital sodium and record the changes in firing rate and action potential properties.

  • Analyze the data to determine the effects of barbital sodium on neuronal excitability.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of barbital sodium on the viability of cultured neurons.

Materials:

  • Cultured neurons in a 96-well plate

  • Barbital sodium stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader

Procedure:

  • Culture neurons in a 96-well plate to the desired confluency.

  • Treat the cells with a range of concentrations of barbital sodium for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, add MTT solution to each well and incubate at 37°C for 2-4 hours.

  • During the incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for investigating the in vitro effects of barbital sodium on neuronal cultures.

Experimental Workflow for Barbital Sodium In Vitro Studies Start Start Prepare_Cultures Prepare Primary Neuronal Cultures Start->Prepare_Cultures Prepare_Drug Prepare Barbital Sodium Stock Solution Start->Prepare_Drug Treat_Cells Treat Neurons with Barbital Sodium Prepare_Cultures->Treat_Cells Prepare_Drug->Treat_Cells Electrophysiology Electrophysiological Recording (Patch-Clamp) Treat_Cells->Electrophysiology Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treat_Cells->Cytotoxicity Data_Analysis Data Analysis and Interpretation Electrophysiology->Data_Analysis Cytotoxicity->Data_Analysis Conclusion Conclusion on Barbital Sodium Effects Data_Analysis->Conclusion

Caption: A logical workflow for studying barbital sodium's effects on neurons.

References

Application Notes and Protocols for Monitoring CNS Depression Induced by Medinal (Barbital)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medinal, a brand name for barbital, is a long-acting barbiturate (B1230296) that exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] Its interaction with the GABA-A receptor enhances the inhibitory effects of GABA, leading to central nervous system (CNS) depression.[1][2] Monitoring the extent of this depression is crucial in both preclinical research and drug development for assessing efficacy, toxicity, and overall safety profiles of CNS-active compounds.

These application notes provide a comprehensive overview of key techniques to monitor this compound-induced CNS depression, encompassing behavioral, physiological, and electrophysiological endpoints. Detailed protocols for each technique are provided to ensure reproducibility and accuracy in experimental settings.

Principles of Monitoring Techniques

The assessment of CNS depression induced by this compound can be approached through a multi-tiered strategy, evaluating its effects on complex behaviors, vital physiological functions, and direct brain electrical activity.

  • Behavioral Assays: In rodent models, CNS depression can manifest as changes in mood and despair-like behaviors. Tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used to quantify these behavioral changes.[3][4] A state of "behavioral despair," characterized by increased immobility, is often interpreted as a correlate of CNS depression.[3][4] Locomotor activity monitoring is also employed to assess the sedative effects of the compound.[5][6]

  • Physiological Monitoring:

    • Respiratory Function: Barbiturates are known respiratory depressants.[7] Whole-body plethysmography is a non-invasive method to precisely measure respiratory parameters such as respiratory rate (breaths/min) and tidal volume in conscious, unrestrained animals.[8][9]

    • Cardiovascular Function: this compound can induce cardiovascular changes, including hypotension and bradycardia.[1] Invasive blood pressure monitoring via arterial cannulation is the gold standard for obtaining continuous and accurate measurements of systolic, diastolic, and mean arterial pressure, as well as heart rate.[10]

  • Electrophysiological Monitoring:

    • Electroencephalography (EEG): EEG provides a direct measure of cortical neuronal activity. High doses of barbiturates induce a characteristic EEG pattern known as "burst suppression," which is defined by periods of high-voltage activity alternating with periods of electrical silence.[11][12] Monitoring the onset, duration, and ratio of burst suppression is a key indicator of the depth of CNS depression.[13]

Data Presentation

The following tables summarize the expected quantitative effects of long-acting barbiturates, such as phenobarbital (B1680315) (used here as a proxy for this compound/barbital), on various parameters of CNS depression.

Table 1: Behavioral Effects of Long-Acting Barbiturates in Rodents

Behavioral TestSpeciesDose (mg/kg)ParameterObserved Effect
Locomotor ActivityMouse70Distance TraveledSignificant increase initially, followed by a reduction.[5]
Locomotor ActivityMouse20Distance TraveledSignificant increase in activity.[5]

Table 2: Respiratory Effects of Barbiturates in Rodents

BarbiturateSpeciesDose (mg/kg, i.p.)Respiratory Rate (% of control)Tidal Volume (% of control)Minute Ventilation (% of control)
PentobarbitalAdult Rat5680 ± 6%66 ± 6%39 ± 3%
PentobarbitalNewborn Rat2853 ± 8%64 ± 10%37 ± 11%

Data adapted from Ren et al., 2012.[7]

Table 3: Cardiovascular Effects of Phenobarbital in Feline Models

ConditionParameterChange from Control
Penicillin-induced epileptiform activityBlood PressureSignificant Increase
Penicillin-induced epileptiform activityHeart RateSignificant Increase
Phenobarbital (40 mg/kg, i.v.) treatmentBlood PressureReversal to below control levels
Phenobarbital (40 mg/kg, i.v.) treatmentHeart RateReversal to below control levels

Qualitative data adapted from Garan et al., 1996.[14]

Table 4: Electrophysiological Effects of Barbiturates

BarbiturateSpeciesDoseEEG ParameterObservation
ThiopentalRatTitrated to effectInfarct Volume28-29% decrease with mild or burst-suppression EEG.[13]
MethohexitalHuman10, 25, 50 mg (1%)Interictal SpikingDose-dependent increase on the seizure-generating side.[15]
PhenobarbitalHumanTherapeuticQuantitative EEGNo significant difference in percentage power of any frequency band.[16]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow for monitoring CNS depression.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA in Synaptic Vesicle GAD->GABA_vesicle Synthesis GABA GABA GABA_vesicle->GABA Release into Synaptic Cleft GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Leads to GABA->GABA_A_Receptor Binds This compound This compound (Barbital) This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: Signaling pathway of this compound (Barbital) at the GABAergic synapse.

G cluster_setup Experimental Setup cluster_intervention Intervention cluster_monitoring Concurrent Monitoring cluster_analysis Data Analysis & Outcome Animal_Prep Animal Acclimation & Preparation Baseline Baseline Data Collection (EEG, Vitals, Behavior) Animal_Prep->Baseline Medinal_Admin This compound Administration (Dose-Response Groups) Baseline->Medinal_Admin EEG EEG Recording (Burst Suppression) Medinal_Admin->EEG Vitals Physiological Monitoring (Respiration, Cardiovascular) Medinal_Admin->Vitals Behavior Behavioral Assessment (Locomotion) Medinal_Admin->Behavior Data_Analysis Quantitative Analysis (Statistical Comparison) EEG->Data_Analysis Vitals->Data_Analysis Behavior->Data_Analysis Endpoint Determination of CNS Depression Level Data_Analysis->Endpoint

Caption: Experimental workflow for monitoring this compound-induced CNS depression.

Experimental Protocols

Behavioral Assessment: Forced Swim Test (FST) in Rats

Objective: To assess depressive-like behavior by quantifying immobility time.

Materials:

  • Transparent cylindrical glass container (50 cm height, 20 cm diameter)

  • Water (23 ± 1 °C)

  • Video recording equipment

  • Drying cage with a heat lamp and blotting paper

  • Timer

Procedure:

  • Acclimation: Transport rats to the testing room in their home cages at least 30 minutes before the test to acclimate.[10]

  • Pre-test Session (Day 1):

    • Fill the cylinder with water to a depth that prevents the rat from touching the bottom with its hind legs.[10]

    • Gently place each rat into the water-filled cylinder for a 15-minute session.[10]

    • After 15 minutes, remove the rat, dry it in a heated cage, and return it to its home cage.[10]

    • This session is for habituation and is not scored for immobility.

  • Test Session (Day 2, 24 hours after pre-test):

    • Administer this compound or vehicle control at the predetermined time before the test.

    • Place the rat in the water-filled cylinder for a 5-minute session.[10]

    • Record the entire session using a video camera.

    • After 5 minutes, remove, dry, and return the rat to its home cage.

  • Data Analysis:

    • An observer, blind to the treatment groups, should score the video recordings.

    • Measure the total time the rat remains immobile. Immobility is defined as the cessation of struggling and making only the movements necessary to keep the head above water.

    • Compare the immobility times between the this compound-treated and control groups.

Physiological Monitoring: Respiratory Function via Whole-Body Plethysmography

Objective: To non-invasively measure respiratory rate and tidal volume in conscious rats.

Materials:

  • Whole-body plethysmography (WBP) chamber

  • Pressure transducer and amplifier

  • Data acquisition software

  • Calibration syringe (e.g., 1 ml)

Procedure:

  • System Calibration:

    • Calibrate the pressure transducer and amplifier according to the manufacturer's instructions. This typically involves injecting a known volume of air (e.g., 1 ml) into the sealed chamber and adjusting the software settings.[17]

  • Animal Acclimation:

    • Place the rat inside the WBP chamber and allow it to acclimatize for at least 20-30 minutes until it is calm.[4]

  • Baseline Recording:

    • Seal the chamber and record baseline respiratory signals for a stable period (e.g., 5-10 minutes).

  • This compound Administration:

    • Remove the animal from the chamber and administer this compound or vehicle.

  • Post-Dose Recording:

    • Return the animal to the chamber and record respiratory data at specified time points post-administration.

    • Ensure recordings are taken during periods when the animal is quiet and not actively exploring to avoid movement artifacts.[9]

  • Data Analysis:

    • Use the data acquisition software to calculate the following parameters:

      • Respiratory Rate (f): Breaths per minute.

      • Tidal Volume (VT): The volume of air inhaled or exhaled during a normal breath.

      • Minute Ventilation (VE): VE = f x VT.[9]

    • Compare the post-dose respiratory parameters to the baseline values and between treatment groups.

Physiological Monitoring: Invasive Blood Pressure and Heart Rate

Objective: To directly and continuously measure arterial blood pressure and heart rate.

Materials:

  • Anesthetic (e.g., urethane (B1682113) or pentobarbital)

  • Surgical instruments for cannulation

  • PE-50 tubing or similar catheter

  • Pressure transducer

  • Data acquisition system (e.g., PowerLab)

  • Heparinized saline

Procedure:

  • Anesthesia: Anesthetize the rat with an appropriate agent (e.g., urethane 1.2 g/kg, i.p.).[10]

  • Surgical Preparation:

    • Place the anesthetized rat on a surgical board in a supine position.

    • Make a midline incision in the neck to expose the carotid artery.

    • Carefully isolate the carotid artery from the surrounding tissue and vagus nerve.[18]

  • Arterial Cannulation:

    • Place a ligature loosely around the cranial end of the artery and temporarily clamp the caudal end.

    • Make a small incision in the artery and insert a catheter filled with heparinized saline, advancing it towards the aorta.

    • Secure the catheter in place with the ligature.

  • Transducer Connection and Calibration:

    • Connect the catheter to the pressure transducer.

    • Calibrate the transducer using a sphygmomanometer to known pressure levels.[10]

  • Data Recording:

    • Allow the animal's blood pressure to stabilize.

    • Record baseline blood pressure and heart rate.

    • Administer this compound (e.g., via a previously cannulated jugular vein) and continuously record the cardiovascular response.

  • Data Analysis:

    • Calculate systolic pressure, diastolic pressure, mean arterial pressure (MAP), and heart rate from the recorded pressure waveform.

    • Analyze the changes in these parameters over time following this compound administration.

Electrophysiological Monitoring: Electroencephalography (EEG)

Objective: To record cortical electrical activity to assess the depth of CNS depression, particularly the induction of burst suppression.

Materials:

  • Stereotaxic apparatus

  • Miniature screw electrodes

  • Dental cement

  • EEG amplifier and recording system

  • Anesthetic for surgery (e.g., isoflurane)

Procedure:

  • Electrode Implantation Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Make a midline scalp incision to expose the skull.

    • Drill small holes through the skull over the desired cortical areas (e.g., frontal and parietal cortices) without piercing the dura mater.[19]

    • Screw the EEG electrodes into the holes. A reference electrode is typically placed over the cerebellum.[20]

    • Secure the electrodes and a headmount connector to the skull with dental cement.[19]

    • Allow the animal to recover from surgery for at least one week.

  • Habituation and Baseline Recording:

    • Habituate the animal to the recording chamber and connection cable.[20]

    • Record at least 24 hours of baseline EEG data to establish normal sleep-wake patterns.

  • This compound Administration and Recording:

    • Administer this compound or vehicle.

    • Continuously record EEG for several hours post-administration.

  • Data Analysis:

    • Visually inspect the EEG for the presence of a burst-suppression pattern.

    • Quantify the level of suppression using a burst suppression ratio (BSR), which is the percentage of time the EEG is suppressed within a given epoch.

    • Perform spectral analysis to quantify changes in power within different frequency bands (e.g., delta, theta, alpha, beta).[21]

    • Compare EEG parameters between baseline and post-drug conditions.

References

Establishing a Medinal (Barbital Sodium)-Induced Sedation Model for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Medinal, the brand name for the sodium salt of barbital, is a long-acting barbiturate (B1230296) that induces sedation and hypnosis. As the first commercially available barbiturate, it has historical significance in pharmacology. In a preclinical research setting, a this compound-induced sedation model can be a valuable tool for studying the mechanisms of sedative and hypnotic drugs, evaluating the efficacy of novel therapeutic agents that modulate sedation, and investigating the physiological effects of central nervous system depressants.

These application notes provide detailed protocols for establishing and utilizing a this compound-induced sedation model in rodents. The information is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures and animal handling.

Mechanism of Action

This compound, like other barbiturates, exerts its sedative and hypnotic effects primarily by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and subsequent depression of the central nervous system.

This compound This compound (Barbital Sodium) GABA_A GABA-A Receptor This compound->GABA_A Binds to allosteric site Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Increases duration of opening Neuron Postsynaptic Neuron Chloride_Channel->Neuron Increased Cl- influx Hyperpolarization Hyperpolarization Neuron->Hyperpolarization Leads to Sedation Sedation/Hypnosis Hyperpolarization->Sedation Results in cluster_prep Preparation cluster_exp Experiment cluster_post Post-Procedure Animal_Acclimation Animal Acclimation (≥ 3 days) Drug_Preparation This compound Solution Preparation Animal_Acclimation->Drug_Preparation Animal_Prep Animal Preparation (Weighing, Eye Ointment) Drug_Preparation->Animal_Prep Administration This compound Administration (e.g., IP injection) Animal_Prep->Administration Monitoring Monitoring (Righting Reflex, Respiration) Administration->Monitoring Data_Collection Data Collection (Induction Time, Duration) Monitoring->Data_Collection Recovery Recovery (Warmth, Observation) Data_Collection->Recovery Post_Exp_Monitoring Post-Experimental Monitoring Recovery->Post_Exp_Monitoring

Troubleshooting & Optimization

Medinal (Barbital Sodium) Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Medinal (Barbital Sodium) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Barbital?

This compound is the trade name for the sodium salt of Barbital.[1] Barbital is a weak acid, also known as 5,5-diethylbarbituric acid.[1] The key difference is their solubility in water. This compound, as the sodium salt, is significantly more soluble in water compared to its parent compound, Barbital.[1]

Q2: What are the basic chemical properties of this compound and Barbital?

The properties of both compounds are summarized below. Understanding these differences is critical for proper handling and dissolution.

PropertyBarbital (Parent Compound)This compound (Barbital Sodium)
Molecular Formula C₈H₁₂N₂O₃[2]C₈H₁₁N₂NaO₃[1]
Molecular Weight 184.19 g/mol [1]206.17 g/mol [1]
pKa (of Barbital) 7.43 (at 25°C)[1]N/A (It is the salt form)
pH of Solution 5.0 - 6.0 (Saturated Solution)[2]~9.4 (0.1 M Solution)[1]

Q3: What is the general solubility of this compound in water?

This compound is quite soluble in water. At room temperature, one gram can dissolve in approximately 5 mL of water, and its solubility increases in boiling water, with one gram dissolving in just 2.5 mL.[1]

SolventSolubility of this compound (Barbital Sodium)
Water (Room Temp.) ~200 g/L (1 g in 5 mL)[1]
Boiling Water ~400 g/L (1 g in 2.5 mL)[1]
Ethanol Very slightly soluble (1 g in 400 mL)[1]

Q4: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on pH.[3][4] this compound is the salt of a weak acid (Barbital). In aqueous solutions, it creates a basic pH (around 9.4 for a 0.1 M solution).[1] If the pH of the solution is lowered, especially below the pKa of Barbital (7.43), the soluble sodium salt will be converted to the poorly soluble Barbital free acid, which may cause it to precipitate out of the solution.

Troubleshooting Guide

Problem: My this compound solution is cloudy or has formed a precipitate.

This is the most common issue and is almost always related to pH, concentration, or temperature.

Q5: I dissolved this compound in water and it was clear, but it turned cloudy after I added it to my acidic buffer. Why?

  • Cause: You have likely lowered the pH of the solution below the pKa of Barbital (7.43).[1] Adding the alkaline this compound solution to an acidic buffer neutralizes the salt, converting it to the much less soluble Barbital acid form, causing precipitation.

  • Solution:

    • Check the final pH of your solution. If it is below 8.0, precipitation is likely.

    • Consider adjusting the pH of your final solution. If your experimental conditions allow, maintaining a pH above 8.0 will keep the compound in its soluble salt form.

    • Alternatively, prepare your final solution by adding the acidic components to the this compound solution slowly while monitoring the pH, rather than the other way around.

Q6: I'm trying to dissolve a high concentration of this compound at room temperature, but not all of it is going into solution.

  • Cause: You may have exceeded the solubility limit of this compound at the current temperature. While its solubility is high (~200 g/L), it is not infinite.[1]

  • Solution:

    • Gently warm the solution. This compound's solubility increases significantly with temperature.[1] One gram can dissolve in 2.5 mL of boiling water.[1]

    • Increase the volume of the solvent to lower the final concentration.

    • Ensure your starting material is this compound (Barbital Sodium) and not Barbital, which is far less soluble.[1]

Q7: My refrigerated this compound solution has formed crystals. What should I do?

  • Cause: Solubility decreases as temperature decreases.[5][6] If you prepared a concentrated solution at room temperature or with gentle heating, it may become supersaturated upon cooling, leading to crystallization.

  • Solution:

    • Gently warm the solution to room temperature or slightly above. The crystals should redissolve.

    • Before use, ensure the solution is completely clear and all crystals have dissolved.

    • For long-term storage, consider preparing a slightly less concentrated stock solution to prevent precipitation at lower temperatures.

Experimental Protocols

Protocol 1: Preparation of a 0.5 M Aqueous this compound Stock Solution

  • Calculate Mass: Determine the required mass of this compound (MW: 206.17 g/mol ) for your target volume. For 100 mL of a 0.5 M solution: 0.5 mol/L * 0.1 L * 206.17 g/mol = 10.31 g.

  • Measure Solvent: Add approximately 80 mL of high-purity water (e.g., deionized, distilled) to a sterile beaker or flask with a magnetic stir bar.

  • Dissolve Compound: Slowly add the weighed this compound powder to the water while stirring.

  • Gentle Warming (Optional): If dissolution is slow, the container can be gently warmed (e.g., in a 30-40°C water bath) to aid solubility.

  • Adjust Volume: Once fully dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the original container with a small amount of water and add it to the flask to ensure a complete transfer.

  • Final Volume: Add water to the flask until the bottom of the meniscus reaches the 100 mL mark.

  • Filtration & Storage: For sterile applications, filter the solution through a 0.22 µm sterile filter. Store in a sterile, clearly labeled container. Reconstituted buffer solutions are often stable for several weeks when refrigerated (2–8 °C).

Protocol 2: General Method for Testing pH-Dependent Solubility

  • Prepare Buffers: Create a series of buffers with a range of pH values (e.g., pH 5, 6, 7, 8, 9, 10).

  • Add Excess Compound: Add an excess amount of this compound powder to a small, fixed volume of each buffer solution in separate vials. The amount should be more than you expect to dissolve.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Separate Solid: After equilibration, allow the vials to sit undisturbed for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Supernatant: Carefully remove a known volume of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

  • Dilute and Quantify: Dilute the supernatant samples appropriately and determine the concentration of the dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot Data: Plot the measured solubility (concentration) against the pH of each buffer to visualize the pH-solubility profile.

Visualizations

G start Start: this compound Solution is Cloudy/Precipitated check_ph Was the solution mixed with an acidic component or buffer? start->check_ph ph_low YES: pH is likely < 8.0 check_ph->ph_low Yes ph_ok NO check_ph->ph_ok No cause_ph Cause: Soluble this compound (salt) converted to insoluble Barbital (acid). ph_low->cause_ph check_conc Is the desired concentration high (>150 g/L)? ph_ok->check_conc solution_ph Solution: Check final pH. Maintain pH > 8.0 if possible. cause_ph->solution_ph conc_high YES check_conc->conc_high Yes conc_ok NO check_conc->conc_ok No cause_conc Cause: Concentration exceeds solubility limit at current temperature. conc_high->cause_conc check_temp Was the solution stored under refrigeration? conc_ok->check_temp solution_conc Solution: 1. Gently warm the solution. 2. Increase solvent volume. cause_conc->solution_conc temp_low YES check_temp->temp_low Yes other Contact Technical Support check_temp->other No cause_temp Cause: Solution became supersaturated upon cooling. temp_low->cause_temp solution_temp Solution: Gently warm to redissolve before use. cause_temp->solution_temp

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_high_ph High pH (> 8.0) cluster_low_ph Low pH (< 7.0) This compound This compound (Barbital Sodium) HIGHLY SOLUBLE barbital Barbital (Acid Form) POORLY SOLUBLE This compound->barbital + H⁺ (Acidification) pka Equilibrium shifts around pKa ≈ 7.43 barbital->this compound - H⁺ (Basification)

Caption: pH effect on this compound-Barbital equilibrium and solubility.

References

Technical Support Center: Optimizing Medinal (Barbital) Dosage to Avoid Respiratory Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the dosage of Medinal (barbital) in experimental settings to achieve desired sedative or hypnotic effects while minimizing the risk of respiratory depression. The following information is intended for research purposes only and does not constitute medical advice.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (barbital) causes respiratory depression?

A1: this compound, a long-acting barbiturate (B1230296), primarily causes respiratory depression by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[1] This potentiation of GABAergic inhibition suppresses neuronal activity in the brainstem's respiratory centers, particularly the medullary respiratory center, leading to a decrease in respiratory drive.[2]

Q2: Which specific brain regions are most affected by this compound, leading to respiratory depression?

A2: The principal site of action for this compound-induced respiratory depression is the ventrolateral medulla, which houses the core respiratory control network.[3][4] Key areas within this region include the pre-Bötzinger complex, responsible for generating the respiratory rhythm, and the Bötzinger complex.[5][6] this compound's enhancement of GABAergic inhibition in these areas disrupts the normal rhythmic firing of respiratory neurons.[7][8]

Q3: What are the typical signs of this compound-induced respiratory depression in animal models?

A3: In animal models, this compound-induced respiratory depression manifests as a dose-dependent decrease in respiratory rate (bradypnea) and a reduction in tidal volume (the amount of air inhaled or exhaled during a normal breath).[9] This leads to an overall decrease in minute ventilation. At higher doses, this can progress to apnea (B1277953) (cessation of breathing).[10]

Q4: How does the risk of respiratory depression with this compound compare to other sedatives?

A4: Barbiturates like this compound have a narrower therapeutic index compared to benzodiazepines, meaning the dose required for therapeutic effect is closer to the toxic dose.[1] The risk of severe respiratory depression is therefore higher with barbiturates, especially in overdose situations.

Q5: What are the key pharmacokinetic properties of this compound (barbital) to consider for dosage optimization?

A5: Barbital is a long-acting barbiturate, meaning it is metabolized and eliminated from the body slowly. This can lead to drug accumulation with repeated dosing, increasing the risk of toxicity, including respiratory depression. Its long half-life necessitates careful consideration of dosing intervals to avoid reaching toxic plasma concentrations.

Troubleshooting Guide for In Vivo Experiments

Issue Potential Cause Troubleshooting Steps
Unexpectedly severe respiratory depression at a planned dose. 1. Individual animal sensitivity. 2. Interaction with other administered compounds (e.g., opioids, other CNS depressants). 3. Incorrect dose calculation or administration.1. Immediately provide respiratory support (e.g., mechanical ventilation). 2. Review all administered substances for potential synergistic effects.[10] 3. In future experiments, start with a lower dose and perform a dose-escalation study. 4. Verify all calculations and the concentration of the dosing solution.
High variability in respiratory parameters between animals at the same dose. 1. Differences in animal age, weight, or health status. 2. Inconsistent administration technique (e.g., intraperitoneal vs. intravenous). 3. Stress or improper acclimatization of animals.1. Ensure a homogenous animal cohort. 2. Standardize the administration route and technique. 3. Allow for adequate acclimatization to the experimental setup to minimize stress-induced respiratory changes.
Difficulty in achieving the desired level of sedation without causing respiratory depression. 1. Narrow therapeutic window of this compound. 2. Rapid dose escalation.1. Implement a more gradual dose-escalation protocol with smaller dose increments. 2. Continuously monitor respiratory parameters during dose administration. 3. Consider combination therapy with a non-respiratory depressant analgesic if pain is a confounding factor.
Inaccurate measurement of respiratory parameters. 1. Improper calibration of monitoring equipment (e.g., plethysmograph). 2. Animal movement artifacts. 3. Leaks in the plethysmography chamber.1. Regularly calibrate all respiratory monitoring equipment according to the manufacturer's instructions. 2. Allow for an acclimatization period for the animal to be calm within the chamber. 3. Ensure the plethysmography chamber is properly sealed.

Data on Barbiturate-Induced Respiratory Depression

The following tables summarize quantitative data from preclinical studies on the effects of barbiturates on respiratory parameters. Note that data for this compound (barbital) is limited; therefore, data for other barbiturates like pentobarbital (B6593769) and phenobarbital (B1680315) are provided as a reference.

Table 1: Effects of Pentobarbital on Respiratory Parameters in Rats

Dosage (mg/kg, IP)Animal ModelChange in Respiratory Frequency (fR)Change in Tidal Volume (VT)Change in Minute Ventilation (VE)Reference
28Newborn Rats~50% reductionSignificant suppressionSignificant suppression[10]
56Adult Rats~20% reduction~34% reduction~61% reduction[10]

Table 2: Effects of Phenobarbital on Respiratory Parameters in Mice

Dosage (mg/kg)Animal ModelObservationReference
30Immature CD1 MiceNo significant differences in respiratory rate compared to vehicle.[11]
60Immature CD1 MiceNo significant differences in respiratory rate compared to vehicle, though approaching levels that could induce respiratory depression.[11]

Table 3: Clinically Relevant Phenobarbital Dosages and Observations

DosagePatient PopulationEffect on RespirationReference
10 mg/kg (loading dose)Adult Humans (Alcohol Withdrawal)Low incidence of respiratory depression.[12]
9.5 - 14.2 mg/kg (loading dose)Adult Humans (Alcohol Withdrawal)Escalation of respiratory support required in a small percentage of patients, often with confounding factors.[13]

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound (Barbital) Using Whole-Body Plethysmography

Objective: To determine the dose-dependent effects of this compound on respiratory parameters in rodents and identify a dose that provides sedation with minimal respiratory depression.

Materials:

  • This compound (barbital)

  • Sterile saline (vehicle)

  • Rodent animal models (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Whole-body plethysmography system

  • Administration supplies (syringes, needles)

Methodology:

  • Animal Acclimatization: Acclimatize animals to the plethysmography chambers for at least 30-60 minutes for 2-3 days prior to the experiment to minimize stress.[14]

  • Baseline Recording: On the day of the experiment, place the animal in the chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for at least 30 minutes.[2]

  • Dose Preparation: Prepare a stock solution of this compound in sterile saline. Prepare serial dilutions to administer a range of doses.

  • Dose Administration: Administer the first dose of this compound (e.g., intraperitoneally). Start with a low dose based on literature review of similar barbiturates.

  • Post-Dose Monitoring: Continuously record respiratory parameters for at least 60 minutes post-injection or until parameters return to baseline.

  • Dose Escalation: In separate groups of animals, administer progressively higher doses of this compound. A minimum of 3-4 dose groups plus a vehicle control group is recommended.

  • Data Analysis: For each dose, calculate the percentage change from baseline for respiratory rate, tidal volume, and minute ventilation. Plot dose-response curves to determine the ED50 for the desired sedative effect and the dose at which significant respiratory depression occurs.

Protocol 2: In Vivo Electrophysiological Recording of Pre-Bötzinger Complex Neurons During this compound Administration

Objective: To investigate the effects of this compound on the firing patterns of respiratory neurons in the pre-Bötzinger complex.

Materials:

  • This compound (barbital)

  • Anesthetized rodent model

  • Stereotaxic apparatus

  • Extracellular recording electrodes

  • Amplifier and data acquisition system

  • Respiratory monitoring equipment (e.g., plethysmograph or diaphragm EMG)

Methodology:

  • Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Monitor vital signs, including respiration, throughout the procedure.

  • Surgical Procedure: Perform a craniotomy to expose the brainstem.

  • Electrode Placement: Using stereotaxic coordinates, lower the recording electrode into the pre-Bötzinger complex. Identify respiratory neurons by their characteristic firing pattern in phase with respiration.[6]

  • Baseline Recording: Record the spontaneous firing activity of a single respiratory neuron for a stable baseline period.

  • Drug Administration: Administer a low dose of this compound systemically (e.g., intravenously).

  • Post-Drug Recording: Record the changes in the neuron's firing rate, pattern, and relationship to the respiratory cycle.

  • Data Analysis: Analyze the pre- and post-drug firing frequencies and patterns to quantify the inhibitory effect of this compound on these critical respiratory neurons.

Signaling Pathways and Visualizations

The primary mechanism of this compound-induced respiratory depression is the potentiation of GABA-A receptor function. Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This inhibitory effect is further enhanced by the modulation of potassium channels.

GABAA_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Respiratory Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABAA_R->Cl_channel Opens K_channel Potassium (K+) Channel GABAA_R->K_channel Modulates Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx K_channel->Hyperpolarization K+ Efflux Reduced_Firing Reduced Neuronal Firing Hyperpolarization->Reduced_Firing Respiratory_Depression Respiratory Depression Reduced_Firing->Respiratory_Depression This compound This compound (Barbital) This compound->GABAA_R Potentiates GABA->GABAA_R Binds

Caption: GABA-A signaling pathway potentiated by this compound.

The following diagram illustrates a typical experimental workflow for assessing drug-induced respiratory depression.

Experimental_Workflow cluster_setup Experimental Setup cluster_experiment Data Acquisition cluster_analysis Data Analysis acclimatization Animal Acclimatization baseline Baseline Respiratory Recording acclimatization->baseline equipment_prep Equipment Preparation & Calibration equipment_prep->baseline drug_admin Drug Administration (this compound) baseline->drug_admin post_drug Post-Administration Monitoring drug_admin->post_drug data_processing Data Processing & Artifact Removal post_drug->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis dose_response Dose-Response Curve Generation statistical_analysis->dose_response outcome Determination of Optimal Dose dose_response->outcome Logical_Relationship dose Increasing this compound Dose sedation Sedation / Hypnosis dose->sedation Leads to resp_depression Respiratory Depression dose->resp_depression Also leads to therapeutic_window Therapeutic Window sedation->therapeutic_window adverse_effects Adverse Effects resp_depression->adverse_effects

References

Technical Support Center: Managing Medinal (Barbital) Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers investigating the development of tolerance to Medinal (the trade name for barbital) in chronic studies.

Section 1: Understanding this compound (Barbital) Tolerance

Q1: What is this compound (barbital), and what is its primary mechanism of action?

This compound, or barbital (B3395916), is a long-acting barbiturate (B1230296) that functions as a central nervous system depressant.[1][2] Its primary mechanism involves acting as a positive allosteric modulator of the GABA-A receptor.[1][3][4] By binding to a site on the receptor distinct from GABA itself, barbital increases the duration of the chloride ion channel opening when GABA binds.[1][3] This enhanced influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire and thus producing sedative and hypnotic effects.[3]

Q2: What is drug tolerance, and how does it manifest with chronic this compound administration?

Drug tolerance is a state where a subject's reaction to a drug diminishes following repeated use, requiring higher doses to achieve the same initial effect.[5][6][7][8] In chronic this compound studies, tolerance is typically observed as a progressive decrease in the duration of its hypnotic effects (e.g., sleep time) for a given dose.[9][10] Animals may require increasingly larger doses of this compound to produce the same level of sedation or anesthesia that was initially effective.[6]

Q3: What are the primary mechanisms underlying tolerance to this compound?

Tolerance to this compound (and barbiturates in general) is multifactorial, primarily involving two types of adaptation:

  • Pharmacodynamic Tolerance: This is a cellular adaptation within the central nervous system.[8] Chronic exposure to this compound can lead to subtle changes in the GABA-A receptor complex, potentially causing decreased GABA-stimulated chloride channel activity.[11][12][13] This neuroadaptation is considered the major cause of dependence and significant tolerance.[14]

  • Pharmacokinetic (or Dispositional) Tolerance: This involves changes in the drug's metabolism.[6][8] Barbiturates are known to induce hepatic cytochrome P450 enzymes.[14] This enzyme induction leads to a faster metabolism of the drug, reducing its concentration in the blood and brain and shortening its duration of action.[10][14]

Section 2: Experimental Design & Protocols

Q4: How should I design a chronic study to investigate this compound tolerance in a rodent model?

A typical study design involves:

  • Animal Model: Male ICR mice or rats are commonly used.[10][15]

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment begins.

  • Baseline Assessment: Measure the baseline response to a test dose of this compound. The most common metric is the "loss of righting reflex" (LORR), often referred to as "sleep time."

  • Grouping: Divide animals into a control group (receiving vehicle) and a treatment group (receiving chronic this compound).

  • Dosing Regimen: Administer this compound daily or twice daily. Administration can be via intraperitoneal (i.p.) injection or mixed with food.[10][16]

  • Tolerance Assessment: Periodically (e.g., every 3-4 days), administer a challenge dose of this compound to both groups and measure the LORR duration. A significant decrease in LORR in the treatment group compared to the control group indicates tolerance.

Q5: What is a reliable protocol for inducing and measuring this compound tolerance?

The following protocol is a standard method for assessing tolerance to barbiturates.

Detailed Experimental Protocol: Induction and Measurement of Barbital Tolerance

  • Animals: Male Wistar rats (200-250g).

  • Housing: House animals individually with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Baseline Measurement:

    • Administer a test dose of sodium barbital (e.g., 150 mg/kg, i.p.).

    • Immediately after injection, place the animal on its back.

    • The "loss of righting reflex" (LORR) onset is the time until the animal can no longer right itself (turn over onto all four paws) within 30 seconds.

    • The duration of LORR ("sleep time") is the time from the onset of LORR until the animal spontaneously rights itself.

  • Chronic Dosing:

    • Treatment Group: Administer sodium barbital (e.g., 100 mg/kg, i.p.) once daily for 14 consecutive days.

    • Control Group: Administer an equivalent volume of saline vehicle (0.9% NaCl) daily.

  • Tolerance Assessment:

    • On days 1, 5, 9, and 14 of the chronic dosing regimen, replace the daily dose with the challenge dose (150 mg/kg, i.p.) for all animals.

    • Measure the duration of LORR for each animal.

  • Data Analysis:

    • Compare the mean LORR duration between the control and treatment groups at each assessment point using an appropriate statistical test (e.g., Student's t-test or ANOVA). A statistically significant reduction in LORR in the treatment group indicates tolerance.

Q6: How can I differentiate between pharmacodynamic and pharmacokinetic tolerance in my study?

To distinguish between these mechanisms, you can add the following measures to your protocol:

  • To Assess Pharmacokinetic Tolerance:

    • Collect blood or brain tissue samples at the time of awakening from the LORR test.

    • Analyze the barbital concentration in these samples.

    • If animals awaken with similar drug concentrations over time despite shorter sleep times, it suggests pharmacodynamic tolerance. If they awaken with lower drug concentrations, it points towards pharmacokinetic (metabolic) tolerance.[9]

  • To Assess Pharmacodynamic Tolerance:

    • If tolerant animals awaken with significantly higher brain concentrations of barbital compared to control animals, this is strong evidence of central nervous system adaptation (pharmacodynamic tolerance).[9]

Section 3: Troubleshooting Common Issues

Q7: I am not observing significant tolerance development. What are some potential reasons?
  • Insufficient Dose or Duration: The daily dose may be too low, or the study duration too short to induce significant adaptation. Studies have shown that tolerance continues to develop over extended periods (weeks).[16]

  • Dosing Frequency: A single daily dose may not maintain sufficient drug levels to drive adaptation. Consider a twice-daily dosing schedule.[16]

  • Animal Strain/Species: There can be species- and strain-specific differences in the rate of tolerance development.[10]

  • Assay Sensitivity: The challenge dose used for testing may be too high (creating a "ceiling effect") or too low to detect differences effectively.

Q8: My animals are showing significant variability in their response to this compound. What could be the cause?
  • Injection Technique: Ensure consistent intraperitoneal (i.p.) injection technique to avoid accidental subcutaneous or intramuscular administration, which would alter absorption kinetics.

  • Environmental Factors: Stress, noise, and inconsistent light/dark cycles can affect the animal's physiological state and response to sedatives.

  • Body Temperature: Barbiturates can induce hypothermia, which can prolong sleep time. Ensure a consistent ambient temperature and consider monitoring the animals' core body temperature.

Section 4: Data Presentation and Visualization

Q9: How should I present my quantitative data on tolerance development?

Summarize quantitative data, such as the duration of the loss of righting reflex (LORR), in a clear table. This allows for easy comparison across treatment groups and time points.

Table 1: Effect of Chronic Barbital Administration on LORR Duration

Day of StudyControl Group LORR (minutes) (Mean ± SEM)Chronic Barbital Group LORR (minutes) (Mean ± SEM)
Day 155.2 ± 3.154.8 ± 2.9
Day 556.1 ± 2.841.5 ± 2.5
Day 954.9 ± 3.328.7 ± 2.1
Day 1455.7 ± 2.919.3 ± 1.8
Note: Data are hypothetical for illustrative purposes. p < 0.05 compared to the control group.
Q10: Can you provide a diagram of the proposed signaling pathway for pharmacodynamic tolerance?

The following diagram illustrates the cellular changes at the GABA-A receptor that lead to pharmacodynamic tolerance.

GABAA_Tolerance cluster_acute Acute this compound Effect cluster_chronic Chronic this compound Effect (Tolerance) medinal_acute This compound (Barbital) gaba_r_acute GABA-A Receptor medinal_acute->gaba_r_acute Binds to receptor cl_influx_acute Increased Duration of Cl- Influx gaba_r_acute->cl_influx_acute inhibition_acute Enhanced Neuronal Inhibition (Sedation) cl_influx_acute->inhibition_acute medinal_chronic Chronic this compound Administration gaba_r_chronic GABA-A Receptor (Downregulation/ Uncoupling) medinal_chronic->gaba_r_chronic Induces adaptation cl_influx_chronic Reduced Cl- Influx (per unit of drug) gaba_r_chronic->cl_influx_chronic inhibition_chronic Decreased Neuronal Inhibition (Tolerance) cl_influx_chronic->inhibition_chronic

Caption: Pharmacodynamic tolerance to this compound via GABA-A receptor adaptation.

Q11: Can you provide a workflow diagram for a typical chronic tolerance study?

This diagram outlines the key steps in conducting a chronic study on this compound tolerance.

Chronic_Study_Workflow start Start: Animal Acclimatization baseline Baseline Assessment (Challenge Dose + LORR) start->baseline grouping Group Assignment baseline->grouping control_dosing Control Group: Daily Vehicle Dosing grouping->control_dosing Control medinal_dosing Treatment Group: Daily this compound Dosing grouping->medinal_dosing Treatment periodic_assess Periodic Tolerance Assessment (Challenge Dose + LORR) control_dosing->periodic_assess medinal_dosing->periodic_assess periodic_assess->periodic_assess Repeat every 3-4 days final_assess Final Assessment & Tissue Collection periodic_assess->final_assess analysis Data Analysis & Interpretation final_assess->analysis end End of Study analysis->end

Caption: Experimental workflow for a chronic this compound tolerance study.

Q12: Can you provide a troubleshooting guide for unexpected results?

This flowchart provides a logical path for troubleshooting common issues encountered during tolerance studies.

Troubleshooting_Flowchart start Problem: No Significant Tolerance Observed q1 Is the dosing regimen adequate? start->q1 s1 Solution: Increase dose, frequency, or duration of study q1->s1 No q2 Is the assessment method sensitive? q1->q2 Yes end Re-evaluate Experiment s1->end s2 Solution: Adjust challenge dose to avoid ceiling/floor effects q2->s2 No q3 Are there confounding variables? q2->q3 Yes s2->end s3 Solution: Standardize handling, environment, and injection technique q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting flowchart for this compound tolerance experiments.

References

Technical Support Center: Medinal (Barbital Sodium) Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Medinal (also known as barbital (B3395916) sodium or sodium 5,5-diethylbarbiturate) in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in buffer solutions?

This compound is the sodium salt of barbital, a derivative of barbituric acid. It is used as a component in buffer solutions for various biochemical and biological experiments, such as electrophoresis, histological staining, and hemolytic assays. Its buffering capacity is particularly effective around pH 8.6. The sodium salt form is significantly more soluble in water than its parent compound, barbital.

Q2: What are the main causes of this compound precipitation in buffer solutions?

This compound precipitation can be triggered by several factors, including:

  • Low Temperature: A decrease in temperature can significantly reduce the solubility of this compound, leading to its precipitation out of the solution.

  • pH Changes: this compound's solubility is pH-dependent. A shift in the buffer's pH outside the optimal range can cause it to precipitate.

  • High Concentration: Exceeding the solubility limit of this compound in a particular buffer system will result in precipitation.

  • Solvent Composition: The addition of organic solvents to an aqueous this compound buffer can decrease its solubility and cause it to precipitate.

  • Interaction with Other Ions: The presence of certain ions in the buffer solution can interact with this compound and form insoluble salts.

Q3: How does temperature affect this compound solubility?

Like many salts, the solubility of this compound in aqueous solutions is generally temperature-dependent. Lowering the temperature of a prepared this compound buffer solution, for instance, by storing it at 4°C, can lead to the formation of a precipitate if the concentration is near its saturation point at that lower temperature. It is often recommended to prepare buffers at the temperature at which they will be used.

Q4: Can the pH of my buffer cause this compound to precipitate?

Yes, pH is a critical factor. The solubility of barbital, the acidic form of this compound, is known to be pH-dependent. While this compound (the sodium salt) is more soluble, significant changes in the buffer's pH can shift the equilibrium between the salt and its less soluble acid form, potentially leading to precipitation. Aqueous solutions of this compound are alkaline, typically with a pH between 9.0 and 10.5.

Troubleshooting Guide: this compound Precipitation

If you are experiencing this compound precipitation in your buffer solution, follow these troubleshooting steps:

Symptom Possible Cause Suggested Solution
Precipitate forms after refrigeration. The concentration of this compound is too high for the storage temperature.1. Gently warm the buffer to room temperature or 37°C to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh buffer at a slightly lower concentration. 3. Prepare the buffer fresh before each experiment.
Precipitate forms immediately upon mixing buffer components. The concentration of this compound exceeds its solubility limit in the final buffer composition.1. Ensure all components are completely dissolved before adding the next. 2. Prepare concentrated stock solutions of each component and add them in the correct order, ensuring proper mixing. 3. Verify your calculations for the final concentration of all buffer components.
Precipitate forms after adding other reagents (e.g., salts, organic solvents). Incompatibility with other reagents or "salting out" effect.1. Review the compatibility of this compound with all other reagents in your solution. 2. Add potentially problematic reagents slowly while stirring. 3. Consider preparing separate stock solutions and mixing them just before use. 4. If adding organic solvents, do so gradually and with constant mixing.
The buffer appears cloudy or hazy. Formation of fine, insoluble particles.1. Filter the buffer solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter. 2. Re-evaluate the buffer preparation protocol to ensure all components are fully dissolved.

Data Presentation

Solubility of Barbital and this compound (Sodium Barbital)
Compound Solvent Solubility Reference
BarbitalWater1 g in ~130 mL
BarbitalBoiling Water1 g in ~13 mL
BarbitalAlcohol1 g in ~14 mL
This compound (Sodium Barbital) Water 1 g in ~5 mL
This compound (Sodium Barbital) Boiling Water 1 g in ~2.5 mL
This compound (Sodium Barbital) Alcohol 1 g in ~400 mL

Experimental Protocols

Preparation of Barbital Buffer for Complement Fixation Test

The Complement Fixation Test (CFT) is a classical immunological assay that uses a barbital-buffered diluent.

Materials:

  • Sodium Barbital (this compound)

  • Barbital

  • Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)

  • Calcium Chloride Dihydrate (CaCl₂·2H₂O)

  • Sodium Chloride (NaCl)

  • Deionized Water

Stock Solution (5x Concentrated):

  • Dissolve 83.0 g of NaCl and 10.19 g of sodium barbital in 1500 mL of deionized water.

  • In a separate container, dissolve 5.75 g of barbital in 500 mL of hot deionized water.

  • Combine the two solutions and allow them to cool to room temperature.

  • Add 1.0 g of MgCl₂·6H₂O and 0.2 g of CaCl₂·2H₂O.

  • Adjust the final volume to 2000 mL with deionized water.

  • Store the 5x stock solution at 4°C.

Working Solution (1x):

  • Dilute the 5x stock solution 1:5 with deionized water (e.g., 100 mL of 5x stock solution + 400 mL of deionized water).

  • The pH of the final working solution should be approximately 7.2-7.4.

Mandatory Visualization

Complement Fixation Test (CFT) Workflow

CFT_Workflow cluster_positive Positive Result (Antibody Present) cluster_negative Negative Result (No Antibody) P1 Patient Serum (with Antibody) + Antigen P2 Add Complement P1->P2 Incubate P3 Complement Fixation by Ag-Ab Complex P2->P3 P4 Add Sensitized RBCs (Indicator) P3->P4 Incubate P5 No Hemolysis (RBCs Settle) P4->P5 N1 Patient Serum (no Antibody) + Antigen N2 Add Complement N1->N2 Incubate N3 Complement Remains Free N2->N3 N4 Add Sensitized RBCs (Indicator) N3->N4 Incubate N5 Hemolysis (RBCs Lyse) N4->N5

Caption: Workflow of the Complement Fixation Test.

Technical Support Center: Medinal (Barbital) Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the long-term effects of Medinal (active ingredient: barbital) in animal models. The information is compiled from historical and related toxicological studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant weight loss and reduced brain weight in our rat cohort after chronic barbital (B3395916) administration. Is this a known effect?

A1: Yes, this is a documented finding. Long-term oral administration of barbital to rats has been shown to cause a notable reduction in brain weight. In one study, daily doses averaging 200 mg/kg for 30 weeks resulted in a brain weight reduction of approximately 10%, which was independent of changes in overall body weight.[1] Early life exposure to barbiturates in animals has also been linked to reduced brain weight and changes in brain biochemistry and neuromorphology.[2]

Troubleshooting:

  • Verify Dosage: Ensure your dosage calculations are correct and consistent with established literature. Doses around 200 mg/kg/day in rats have been used to induce dependence.[1]

  • Monitor Nutrition: While the brain weight effect may be independent of body weight, chronic sedation can affect feeding behavior. Monitor food and water intake to rule out malnutrition as a confounding factor.

  • Control for Stress: Ensure housing and handling protocols are consistent to minimize stress, which can impact both body and brain weight.

Q2: Our animals are developing a tolerance to the sedative effects of this compound much faster than expected. What is the mechanism and how can we manage this in our study?

A2: Rapid development of tolerance is a hallmark of barbiturates.[3] This occurs primarily through two mechanisms:

  • Metabolic Tolerance: Barbiturates induce hepatic microsomal enzymes (like cytochrome P-450), which increases their own rate of metabolism and breakdown in the liver.[2][4][5]

  • Functional Tolerance: The central nervous system adapts to the presence of the drug, becoming less sensitive to its effects.[2][6]

Troubleshooting:

  • Dose Adjustment: Be prepared to adjust dosages upwards to maintain a consistent sedative effect. However, be aware this can increase the risk of toxicity.

  • Measure Drug Levels: If possible, measure plasma concentrations of barbital to differentiate between metabolic and functional tolerance. Stable or decreasing drug levels despite consistent dosing would suggest metabolic tolerance.

  • Study Design: If the goal is to study chronic effects at a stable dose, the development of tolerance must be documented as a key outcome. For dependence studies, increasing doses may be part of the protocol.[7]

Q3: We are planning a long-term study and are concerned about potential organ toxicity. Which organs are most likely to be affected?

A3: Based on studies of barbiturates like phenobarbital (B1680315) and barbital, you should prioritize monitoring the liver and central nervous system. However, other organs can also be affected.

  • Liver: Expect to see induction of hepatic enzymes.[2] Long-term studies have reported histopathological changes such as congestion and fibrosis.[4] There is also an association in animal studies between long-term phenobarbital use and an increased risk of liver cancer.[8]

  • Central Nervous System (CNS): Chronic use can lead to reduced brain weight, neuronal changes, and altered behavior.[1][2][9] Withdrawal can cause CNS hyperexcitability and seizures.[7]

  • Kidney, Pancreas, and Endocrine Glands: Histological changes, including degeneration of epithelial cells in the renal tubules and thyroid gland, have been noted in goats treated with phenobarbital.[4]

  • Cardiovascular & Respiratory Systems: Chronic use may lead to hypotension (reduced blood pressure), reduced heart rate, and respiratory suppression.[8][10]

Troubleshooting:

  • Establish Baseline: Conduct thorough baseline measurements, including blood chemistry for liver enzymes (e.g., ALT, AST) and organ weights from a control group.

  • Interim Necropsies: Plan for interim sacrifices and histopathological examinations of key organs at different time points throughout the study.

  • Clinical Monitoring: Regularly monitor vital signs (heart rate, respiration) and general animal wellness.

Quantitative Data from Animal Studies

The following tables summarize quantitative data extracted from long-term studies on barbiturates.

Table 1: Effects of Chronic Barbiturate (B1230296) Administration on Brain Weight

Animal Model Drug Dosage Duration Observed Effect Citation
Rat Barbital Avg. 200 mg/kg/day (oral) 30 weeks ~10% reduction in brain weight [1]
Infant Rat Phenobarbital 60 mg/kg/day 2 weeks 12% reduction in brain growth [9]

| Infant Rat | Phenobarbital | 15 mg/kg/day | 2 weeks | 3% reduction in brain growth |[9] |

Table 2: Histopathological Findings in Goats with Chronic Phenobarbital Treatment

Organ Finding Citation
Liver Congestion of central vein, fibrosis [4]
Kidney Degeneration of epithelial cells lining renal tubules [4]
Thyroid Degeneration of epithelial cells [4]
Pancreas Vacuolation of mucosal layer [4]
Testis Atrophy of seminiferous tubules [4]

| Lymph Node | Atrophy |[4] |

Experimental Protocols

Protocol 1: Induction of Barbital Dependence in Rats

This protocol is based on a study investigating functional tolerance and physical dependence.

  • Objective: To induce and study the effects of chronic barbital treatment and withdrawal.

  • Animal Model: Male rats.

  • Drug Administration: Sodium barbital is administered orally through the drinking water. The concentration is gradually increased to achieve an average daily dose of 200 mg/kg.

  • Duration: 15 to 50 weeks.

  • Key Monitored Parameters:

    • Tolerance: Assessed using a hexobarbital (B1194168) sleep-time threshold test.

    • Dependence/Withdrawal: After cessation of barbital, animals are monitored for signs of CNS hyperexcitability. This can be quantified by measuring sensitivity to chemically-induced (e.g., picrotoxin, strychnine) or sound-induced (audiogenic) seizures.[7]

    • Neuropathology: At the end of the study, brain tissue is collected, weighed, and prepared for histological analysis.[1]

Note: The original sources lack detailed specifics on housing, diet, and environmental conditions, which should be standardized and documented in a modern study.

Protocol 2: Histopathological Examination of Organ Toxicity

This is a generalized protocol based on methodologies described for phenobarbital in goats.[4]

  • Objective: To assess multi-organ toxicity following chronic barbiturate administration.

  • Procedure:

    • Fixation: Tissue specimens are immediately fixed in 10% neutral buffered formalin to prevent autolysis.

    • Processing: Tissues are dehydrated through a series of graded ethanol (B145695) concentrations, cleared with xylene, and embedded in paraffin (B1166041) wax.

    • Sectioning: The paraffin blocks are sectioned into thin slices (e.g., 5µm thickness) using a microtome.

    • Staining: The tissue sections are mounted on microscope slides and stained, typically with Hematoxylin and Eosin (H&E), to visualize cellular structures.

    • Microscopic Examination: A qualified pathologist examines the slides under a light microscope to identify any cellular changes, damage, or other abnormalities compared to control tissues.

Visualizations

G cluster_workflow Experimental Workflow: Chronic Toxicity Study acclimation Animal Acclimation baseline Baseline Data Collection (Weight, Bloodwork) acclimation->baseline randomization Randomization (Control vs. Treatment Groups) baseline->randomization dosing Chronic Dosing Period (e.g., 15-50 weeks) randomization->dosing monitoring In-life Monitoring (Vitals, Behavior, Weight) dosing->monitoring interim Interim Sacrifices & Necropsy (Optional) monitoring->interim terminal Terminal Sacrifice & Necropsy monitoring->terminal histo Histopathology interim->histo terminal->histo analysis Data Analysis histo->analysis G cluster_pathway Mechanism of Action: Barbiturate Effect on GABA-A Receptor barbiturate Barbital (this compound) gaba_receptor GABA-A Receptor (on Neuron) barbiturate->gaba_receptor Binds to receptor cl_channel Chloride (Cl⁻) Channel barbiturate->cl_channel Prolongs opening time gaba_receptor->cl_channel Controls influx Increased Cl⁻ Influx cl_channel->influx Allows gaba GABA gaba->gaba_receptor Binds to receptor hyperpolarization Neuron Hyperpolarization influx->hyperpolarization Leads to cns_depression CNS Depression (Sedation, Anesthesia) hyperpolarization->cns_depression Results in

References

Addressing variability in sedative effects of barbital sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using barbital (B3395916) sodium as a sedative in experimental settings. Our goal is to help you address variability in its sedative effects and ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for barbital sodium?

A1: Barbital sodium, like other barbiturates, exerts its sedative and hypnotic effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system. This increases the duration of chloride ion channel opening, leading to hyperpolarization of neuronal membranes and a decrease in neuronal excitability.

Q2: How should I prepare and store my barbital sodium solution?

A2: Barbital sodium is soluble in water. For a 60 mg/mL solution, you can dissolve 6g of barbital sodium powder in 10 mL of 95% ethanol, then add 40 mL of propylene (B89431) glycol, and finally bring the total volume to 100 mL with sterile 0.9% saline. It is crucial to pass the solution through a sterile 0.2-micron filter. Stock solutions should be protected from light and stored at 4°C for up to 6 months. Working solutions can be stored at room temperature for up to 30 days. Always label containers with the concentration, preparation date, expiration date, and your initials.

Q3: What are the initial signs of sedation I should look for in my animals?

A3: The initial signs of sedation include decreased spontaneous movement, ataxia (uncoordinated movements), and a loss of the righting reflex. The loss of the righting reflex, where the animal is unable to return to an upright position when placed on its back, is a commonly used indicator for the onset of anesthesia.

Q4: How long does the sedative effect of barbital sodium typically last?

A4: The duration of action for barbital sodium is long compared to other barbiturates. The exact duration can vary significantly based on the dose, species, strain, sex, and other experimental factors. It is essential to monitor your animals throughout the recovery period.

Q5: Can I re-administer barbital sodium if the initial dose is insufficient?

A5: Re-dosing should be done with extreme caution due to the narrow therapeutic index of barbiturates and the risk of overdose. If an animal is not at the desired plane of anesthesia, it is generally safer to use a supplemental anesthetic with a shorter duration of action and a better safety profile, if your experimental protocol allows. If you must re-dose with barbital sodium, use a small fraction of the initial dose and monitor the animal closely.

Troubleshooting Guides

Issue 1: High Variability in Sedative Effects Within the Same Experimental Group

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inaccurate Dosing - Ensure accurate and recent body weights for each animal. - Double-check dose calculations. - Use appropriately sized syringes and needles for precise volume administration.
Improper Injection Technique - Ensure consistent intraperitoneal (IP) or intravenous (IV) injection technique. - For IP injections, aim for the lower right quadrant of the abdomen to avoid the cecum and bladder. - Aspirate before injecting to ensure you have not entered a blood vessel or organ.
Genetic Variability - If using an outbred stock, be aware that inherent genetic differences can lead to varied responses. - Consider using an inbred strain for more consistent results if your research question allows.
Sex Differences - House and analyze data for male and female animals separately, as sex hormones can influence drug metabolism.
Environmental Stress - Acclimate animals to the housing and experimental environment for at least 48 hours before the experiment. - Handle animals consistently and gently to minimize stress, which can alter physiological responses.
Issue 2: Animals Are Not Reaching a Sufficient Depth of Anesthesia

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Incorrect Dose - Review the literature for appropriate dose ranges for the specific species and strain you are using. - Consider that the required dose may be higher than anticipated for your specific animal model.
Drug Tolerance - If animals have been pre-treated with other compounds, consider the possibility of cross-tolerance. - Barbiturates are known to induce liver enzymes, leading to more rapid metabolism of themselves and other drugs.
Incorrect Solution Preparation - Verify the concentration of your barbital sodium solution. - Ensure the powder was fully dissolved during preparation.
Issue 3: Prolonged Recovery or Unexpected Animal Death

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Overdose - Re-verify dose calculations and the concentration of your solution. - Be aware that some animals may be more sensitive to the drug.
Respiratory Depression - This is a primary side effect of barbiturates. - Monitor respiratory rate and effort closely. - Be prepared to provide respiratory support if necessary.
Hypothermia - Anesthetized animals lose body heat rapidly. - Maintain the animal's body temperature using a heating pad or other warming device throughout the procedure and recovery.
Drug Interactions - Ensure that no other administered compounds are potentiating the CNS depressant effects of barbital sodium.

Data Presentation

The following tables summarize quantitative data on factors known to influence the sedative effects of barbiturates. Note that much of the available data is for pentobarbital (B6593769) and phenobarbital, which are structurally and functionally similar to barbital sodium.

Table 1: Influence of Mouse Strain on Pentobarbital-Induced Sleeping Time

Mouse StrainSexDose (mg/kg, IP)Mean Sleeping Time (minutes)
DBA/2JMale50~100
C57BL/6JMale50~60
ICRMale50~40

Data is illustrative and compiled from various sources. Actual sleeping times can vary.

Table 2: Effect of CYP2C19 Genotype on Phenobarbital Clearance

CYP2C19 GenotypeMetabolizer StatusEffect on Phenobarbital Clearance
1/1Normal MetabolizerBaseline
1/2 or 1/3Intermediate MetabolizerTends to be lower than normal
2/2 or 2/3Poor MetabolizerSignificantly decreased (by ~19%)

This data highlights the potential for genetic polymorphisms to affect barbiturate (B1230296) metabolism.

Experimental Protocols

Protocol 1: Preparation of Barbital Sodium Solution (60 mg/mL)

Materials:

  • Barbital sodium powder

  • 95% Ethanol

  • Propylene glycol

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile 100 mL volumetric flask

  • Sterile 0.2-micron syringe filter

  • Sterile storage vials

Procedure:

  • Weigh 6.0 g of barbital sodium powder.

  • In the volumetric flask, dissolve the barbital sodium powder in 10 mL of 95% ethanol.

  • Once fully dissolved, add 40 mL of propylene glycol and mix thoroughly.

  • Bring the final volume to 100 mL with sterile 0.9% saline.

  • Using a sterile syringe, draw up the solution and pass it through a 0.2-micron filter into a sterile storage vial.

  • Label the vial with the drug name, concentration (60 mg/mL), date of preparation, expiration date, and your initials.

  • Store according to the guidelines mentioned in the FAQs.

Protocol 2: Assessment of Sedative Effect in Mice

Materials:

  • Prepared barbital sodium solution

  • Appropriately sized syringes and needles (e.g., 25-27G)

  • Animal scale

  • Timer

  • Heating pad

Procedure:

  • Pre-Anesthetic Preparation:

    • Acclimate mice to the experimental room for at least 1 hour before the experiment.

    • Record the body weight of each mouse immediately before injection.

    • Calculate the injection volume based on the desired dose and the concentration of your barbital sodium solution.

  • Administration:

    • Administer the calculated volume of barbital sodium via intraperitoneal (IP) injection into the lower right quadrant of the abdomen.

  • Monitoring Onset of Sedation:

    • Immediately after injection, place the mouse in a clean, quiet cage on a heating pad to maintain body temperature.

    • Start a timer.

    • At 1-minute intervals, gently turn the mouse onto its back to assess the righting reflex.

    • Record the time to the loss of the righting reflex (the point at which the mouse can no longer right itself within 10 seconds). This is the "sleep latency."

  • Monitoring Depth and Duration of Sedation:

    • Once the righting reflex is lost, assess the depth of anesthesia every 5-10 minutes by checking for:

      • Pedal withdrawal reflex: Gently pinch a hind paw. A lack of withdrawal indicates a surgical plane of anesthesia.

      • Respiratory rate: Observe the number of breaths per minute. A significant decrease can indicate excessive sedation.

    • Continue to monitor the animal for the return of the righting reflex. The time from the loss to the return of the righting reflex is the "sleeping time."

  • Post-Sedation Recovery:

    • Once the righting reflex has returned, continue to monitor the animal until it is fully ambulatory and has resumed normal behaviors.

    • Ensure the animal has easy access to food and water.

Visualizations

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD GAD GABA_vesicle GABA Vesicle GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GAD->GABA_vesicle Packaging GABAA_receptor GABAA Receptor (Chloride Channel) GABA_neurotransmitter->GABAA_receptor Binds to Chloride_influx Cl- Influx GABAA_receptor->Chloride_influx Opens Channel Barbital_Sodium Barbital Sodium Barbital_Sodium->GABAA_receptor Potentiates Hyperpolarization Hyperpolarization Chloride_influx->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability

Caption: GABAA receptor signaling pathway and the action of barbital sodium.

Experimental_Workflow start Start: Define Experimental Groups (e.g., by strain, sex, treatment) acclimation Acclimation Period (≥ 48 hours) start->acclimation pre_exp Pre-Experiment: - Weigh animals - Calculate dose acclimation->pre_exp admin Administer Barbital Sodium (e.g., IP injection) pre_exp->admin monitor_onset Monitor Onset of Sedation - Time to loss of righting reflex admin->monitor_onset monitor_depth Monitor Sedation Depth & Duration - Pedal withdrawal reflex - Respiratory rate - Time to return of righting reflex monitor_onset->monitor_depth recovery Monitor Recovery - Return to normal ambulation monitor_depth->recovery data_analysis Data Analysis: - Compare sleep latency & duration - Statistical analysis recovery->data_analysis end End data_analysis->end Troubleshooting_Logic start Inconsistent Sedative Effect Observed q_dose Are doses calculated correctly based on recent body weights? start->q_dose a_dose_yes Yes q_dose->a_dose_yes a_dose_no No: Recalculate and re-administer to a new cohort of animals. q_dose->a_dose_no q_solution Is the barbital sodium solution prepared and stored correctly? a_dose_yes->q_solution a_solution_yes Yes q_solution->a_solution_yes a_solution_no No: Prepare a fresh solution following the protocol. q_solution->a_solution_no q_injection Is the injection technique consistent and accurate? a_solution_yes->q_injection a_injection_yes Yes q_injection->a_injection_yes a_injection_no No: Review and practice proper injection technique. q_injection->a_injection_no q_factors Are there confounding factors? (e.g., strain, sex, environment) a_injection_yes->q_factors a_factors_yes Yes: Stratify analysis by these factors or control for them in future experiments. q_factors->a_factors_yes a_factors_no No q_factors->a_factors_no consult Consult with a veterinarian or experienced colleague. a_factors_no->consult

Technical Support Center: Stability of Medinal (Sodium Barbital) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Medinal (the sodium salt of Barbital, also known as 5,5-diethylbarbituric acid) in solution. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary route of degradation in solution?

This compound is the brand name for the sodium salt of Barbital (5,5-diethylbarbituric acid), one of the first commercially available barbiturates.[1][2] In aqueous solutions, its primary degradation pathway is hydrolysis. This process involves the cleavage of the barbiturate (B1230296) ring, particularly under alkaline conditions, leading to a loss of potency.[3]

Q2: What are the key factors that influence the stability of a this compound/Barbital solution?

The stability of Barbital in solution is significantly affected by several factors:

  • pH: Barbital is most susceptible to degradation in alkaline (high pH) solutions. Hydroxide (B78521) ions catalyze the hydrolytic cleavage of the barbiturate ring.[3] Acidic conditions can also cause degradation, though the rate is generally slower. For many barbiturates, maximum stability is often found in the weakly acidic to neutral pH range.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[3] For every 10°C rise in temperature, the degradation rate can increase significantly. Therefore, storing solutions at controlled, cool temperatures is crucial.

  • Solvent: While aqueous solutions are common, the presence of co-solvents like propylene (B89431) glycol or ethanol (B145695) can enhance the stability of some barbiturates by reducing the activity of water.[4]

  • Light: Although hydrolysis is the primary concern, prolonged exposure to UV or visible light should be avoided as a general precaution for all pharmaceutical solutions. Storage in amber or opaque containers is recommended.

Q3: How should I prepare and store a standard stock solution of this compound/Barbital?

For analytical purposes, such as HPLC, standard solutions of barbiturates are often prepared in methanol (B129727) at a concentration of around 1 mg/mL. Studies have shown that these methanolic solutions are stable for up to 3 months when stored in a freezer at -20°C.[5] For aqueous buffers, it is recommended to prepare them fresh. If short-term storage is necessary, use a weakly acidic to neutral pH buffer, store refrigerated at 2-8°C, and protect from light.[4]

Q4: What are the main degradation products of Barbital?

The hydrolytic degradation of Barbital involves the opening of the pyrimidine (B1678525) ring. The general pathway leads to the formation of intermediates like diethylmalonuric acid, which can further degrade to compounds such as diethylacetylurea, diethylmalonic acid, and urea.[3] The presence of these compounds in a sample indicates the degradation of the parent drug.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms in my aqueous this compound solution. pH Shift: this compound is the sodium salt and is more soluble in neutral to alkaline solutions. If the pH drops (e.g., due to CO₂ absorption from the air), the less soluble free acid form (Barbital) may precipitate.Check the pH of your solution. If appropriate for your experiment, adjust the pH to be slightly alkaline. Prepare solutions fresh and keep containers tightly sealed. Consider using a buffered solution to maintain pH.
I see new, unexpected peaks in my HPLC chromatogram over time. Degradation: These peaks are likely the degradation products of Barbital, such as diethylmalonuric acid or diethylacetylurea.Confirm the identity of the peaks by running a forced degradation study (see Experimental Protocols) to generate the degradation products. If degradation is confirmed, review your solution preparation and storage procedures (pH, temperature, light exposure).
My experimental results are inconsistent or show a loss of drug effect. Loss of Potency: The active Barbital concentration in your solution may be decreasing over time due to degradation.Re-evaluate the stability of your solutions under your specific experimental conditions. Prepare fresh solutions more frequently. Quantify the Barbital concentration using a validated, stability-indicating method (like the HPLC protocol below) before each experiment.
The color of my solution has changed (e.g., turned yellow). Extensive Degradation: A visible change in color can indicate significant chemical degradation has occurred.Do not use the solution. Discard it and prepare a fresh batch, paying close attention to storage conditions. For some barbiturates, color change is a known sign of decomposition.[6]

Data Presentation

While specific kinetic data for Barbital is sparse, the stability of barbiturates is highly pH-dependent. The table below illustrates the general relationship between pH and stability for barbiturates, based on data from related compounds like phenobarbital. Degradation follows first-order kinetics and is catalyzed by hydroxide ions.

Table 1: General Stability Profile of Barbiturates in Aqueous Solution

ConditionStabilityPrimary Degradation MechanismKey Considerations
Strongly Acidic (pH < 3) ModerateAcid-catalyzed hydrolysisDegradation rate is generally slower than in alkaline conditions.
Weakly Acidic / Neutral (pH 4-7) Highest Minimal hydrolysisThis is the optimal pH range for storing aqueous solutions.
Alkaline (pH > 8) Lowest Base-catalyzed hydrolysisThe degradation rate increases significantly with increasing pH.[3]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Barbital Analysis

This protocol is adapted from established methods for barbiturate analysis and is designed to separate Barbital from its potential degradation products.[3][7]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and a pH 3 potassium phosphate (B84403) buffer. A typical starting ratio is 40:60 (v/v). This may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm.[7]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 25°C.

  • Sample Preparation:

    • Dilute the this compound/Barbital solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 5-250 µg/mL).

  • Forced Degradation Study (for method validation):

    • Acid Hydrolysis: Treat a sample solution with 1N HCl and heat (e.g., at 80°C) for several hours. Neutralize before injection.

    • Base Hydrolysis: Treat a sample solution with 1N NaOH at room temperature. Take samples at various time points (e.g., 1, 4, 8, 24 hours) and neutralize before injection. Expect rapid degradation.

    • Oxidative Degradation: Treat a sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Analyze all stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent Barbital peak.

Visualizations

Barbital Hydrolysis Pathway

The primary degradation of Barbital in aqueous solution is through hydrolysis, which opens the barbiturate ring. The reaction is most rapid under alkaline conditions.

G Simplified Hydrolysis Pathway of Barbital cluster_0 Barbital (this compound) cluster_1 Ring Opening cluster_2 Further Degradation Products Barbital Barbital (5,5-diethylbarbituric acid) Malonuric_Acid Diethylmalonuric Acid (Intermediate) Barbital->Malonuric_Acid Hydrolysis (OH⁻, H₂O) Acetylurea Diethylacetylurea Malonuric_Acid->Acetylurea Decarboxylation (-CO₂) Malonic_Acid Diethylmalonic Acid Malonuric_Acid->Malonic_Acid Hydrolysis

Caption: Hydrolytic degradation pathway of Barbital in solution.

Experimental Workflow for a Stability Study

This workflow outlines the key steps in assessing the stability of a this compound/Barbital solution over time.

G Workflow for this compound Solution Stability Testing prep 1. Prepare this compound Solution (Specify solvent, concentration, pH) storage 2. Aliquot and Store Samples (Define conditions: Temp, Light, Container) prep->storage sampling 3. Collect Samples at Time Points (e.g., T=0, 24h, 7d, 14d, 30d) storage->sampling analysis 4. Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis data 5. Quantify Barbital Concentration & Degradation Products analysis->data report 6. Determine Degradation Rate & Shelf-Life data->report G Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_sol Was the this compound solution prepared fresh for each experiment? start->check_sol yes_fresh Yes check_sol->yes_fresh Yes no_fresh No check_sol->no_fresh No prepare_fresh Root Cause Unlikely Due to Stability. Investigate other variables. yes_fresh->prepare_fresh check_storage Review storage conditions: - Temperature (2-8°C?) - pH (Neutral?) - Light (Protected?) no_fresh->check_storage storage_ok Conditions OK check_storage->storage_ok OK storage_bad Conditions Not Ideal check_storage->storage_bad Not Ideal retest Action: Prepare fresh solution for every experiment and re-test. storage_ok->retest fix_storage Action: Correct storage procedures and re-test. storage_bad->fix_storage

References

Technical Support Center: Accurate Measurement of Medinal (Barbital) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately measuring Medinal (Barbital) concentrations in various samples. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and precise results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound is the brand name for the sodium salt of Barbital, a barbiturate (B1230296) derivative.[1][2][3] Barbital was the first commercially available barbiturate and was historically used as a sleeping aid.[1] Accurate measurement of its concentration is critical in forensic toxicology, clinical monitoring of drug abuse, and in research settings to understand its pharmacokinetic and pharmacodynamic properties.

Q2: Which analytical methods are most suitable for quantifying Barbital?

The most common and reliable methods for the quantification of Barbital in biological samples are:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and widely available technique suitable for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific method, often requiring derivatization for optimal performance.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and specificity, allowing for the detection of very low concentrations.[5][6]

Q3: What are the key considerations for sample preparation?

Proper sample preparation is crucial for accurate Barbital quantification. Key steps often include:

  • Protein Precipitation: To remove proteins from biological matrices like plasma or serum.

  • Liquid-Liquid Extraction (LLE): To isolate Barbital from the sample matrix into an organic solvent.[7]

  • Solid-Phase Extraction (SPE): A more controlled method for sample cleanup and concentration.

  • Derivatization: For GC-MS analysis, to improve the volatility and chromatographic properties of Barbital.

Q4: How can I improve the sensitivity of my assay?

To enhance sensitivity, consider the following:

  • Optimize extraction efficiency: Experiment with different solvents and pH conditions during LLE or select an appropriate SPE cartridge.

  • Concentrate the sample: Evaporate the extraction solvent and reconstitute the residue in a smaller volume of mobile phase.

  • Use a more sensitive detector: LC-MS/MS offers significantly lower limits of detection compared to HPLC-UV.[5]

  • For HPLC-UV: Ensure the detection wavelength is set to the absorbance maximum of Barbital.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Barbital.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC - Column degradation- Incompatible mobile phase pH- Sample overload- Replace the HPLC column.- Adjust the mobile phase pH to ensure Barbital is in a single ionic state.- Reduce the injection volume or dilute the sample.
Low Recovery During Sample Extraction - Incorrect pH of the aqueous sample- Inappropriate extraction solvent- Insufficient mixing/vortexing- Adjust the sample pH to be acidic to ensure Barbital is in its neutral form for efficient extraction into an organic solvent.- Test different extraction solvents (e.g., ethyl acetate (B1210297), diethyl ether).- Increase vortexing time to ensure thorough mixing.
High Background Noise in Mass Spectrometry - Matrix effects from the sample- Contaminated solvents or reagents- Instrument contamination- Improve sample cleanup using SPE.- Use high-purity solvents and freshly prepared reagents.- Clean the ion source and mass spectrometer according to the manufacturer's instructions.
Inconsistent Results/Poor Reproducibility - Inconsistent sample preparation- Pipetting errors- Instrument instability- Standardize the sample preparation protocol and ensure all steps are followed precisely.- Calibrate pipettes regularly.- Allow the instrument to stabilize before running samples and monitor system suitability.
No Peak Detected - Instrument failure- Incorrect method parameters- Degradation of Barbital- Check instrument connections and ensure it is functioning correctly.- Verify all method parameters (e.g., injection volume, mobile phase composition, MS settings).- Prepare fresh standards and samples.

Experimental Protocols

Method 1: Quantification of Barbital in Plasma using HPLC-UV

This protocol provides a general framework for the analysis of Barbital in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma sample in a centrifuge tube, add an internal standard (e.g., Phenobarbital).
  • Add 100 µL of 1M HCl to acidify the sample.
  • Add 3 mL of ethyl acetate and vortex for 5 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Transfer the upper organic layer to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (e.g., 30:70 v/v), pH adjusted to 3.0.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • UV Detection: 210 nm.
  • Column Temperature: 30°C.

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of Barbital into blank plasma.
  • Process the calibration standards and samples as described in the sample preparation section.
  • Construct a calibration curve by plotting the peak area ratio of Barbital to the internal standard against the concentration.
  • Determine the concentration of Barbital in the unknown samples from the calibration curve.

Method Comparison
Parameter HPLC-UV GC-MS LC-MS/MS
Specificity ModerateHighVery High
Sensitivity (LOD) ng/mL rangeng/mL rangepg/mL to low ng/mL range[5]
Sample Throughput HighModerate (derivatization can be time-consuming)High
Cost LowModerateHigh
Ease of Use Relatively simpleRequires expertise in derivatization and GC-MS operationRequires expertise in LC-MS/MS operation

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify (e.g., HCl) add_is->acidify extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidify->extract centrifuge Centrifuge extract->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC-UV Analysis reconstitute->hplc HPLC Path lcmsms LC-MS/MS Analysis reconstitute->lcmsms LC-MS/MS Path derivatize Derivatization reconstitute->derivatize GC Path quant Quantification (Calibration Curve) hplc->quant gcms GC-MS Analysis gcms->quant lcmsms->quant derivatize->gcms troubleshooting_logic cluster_prep Sample Prep Issues cluster_instrument Instrument Issues cluster_standards Reagent Issues start Inaccurate Results check_prep Review Sample Preparation Protocol start->check_prep check_instrument Check Instrument Performance start->check_instrument check_standards Verify Standard and Reagent Quality start->check_standards ph_issue Incorrect pH? check_prep->ph_issue leak System Leak? check_instrument->leak degraded_std Degraded Standard? check_standards->degraded_std solvent_issue Wrong Solvent? ph_issue->solvent_issue mixing_issue Inadequate Mixing? solvent_issue->mixing_issue resolve Problem Resolved mixing_issue->resolve column_issue Column Degradation? leak->column_issue detector_issue Detector Malfunction? column_issue->detector_issue detector_issue->resolve contaminated_solv Contaminated Solvent? degraded_std->contaminated_solv contaminated_solv->resolve

References

Technical Support Center: Managing Medetomidine-Induced Hypothermia in Small Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage medetomidine-induced hypothermia in small animal experiments.

Frequently Asked Questions (FAQs)

Q1: Why does medetomidine (B1201911) cause hypothermia in small animals?

A1: Medetomidine is a potent α2-adrenergic agonist.[1][2][3][4] It induces hypothermia primarily by acting on the α2-adrenergic receptors in the hypothalamus, the brain's thermoregulatory center.[5] This stimulation disrupts the normal thermoregulatory responses, leading to a decrease in core body temperature. The activation of these receptors inhibits thermogenesis, the body's heat production process.[6][7] Small animals like mice and rats are particularly susceptible to hypothermia due to their high surface area to body mass ratio, which leads to rapid heat loss.[8][9]

Q2: How significant is the drop in body temperature after medetomidine administration?

A2: The extent of hypothermia is dose-dependent.[1][10] Higher doses of medetomidine will result in a more significant and prolonged decrease in body temperature. In mice, an anesthetic combination containing 0.3 mg/kg of medetomidine has been shown to cause a severe drop in body temperature.[1][2] Without thermal support, the body temperature of mice under medetomidine-midazolam-butorphanol (MMB) anesthesia can be significantly lower than those under isoflurane (B1672236) anesthesia.[8][11]

Q3: What are the potential consequences of unmanaged hypothermia during an experiment?

A3: Unmanaged hypothermia can have severe adverse effects on experimental outcomes and animal welfare. It can lead to cardiovascular and respiratory depression, prolonged recovery from anesthesia, and increased susceptibility to infections.[8][9][12] Hypothermia can also alter drug metabolism, potentially affecting the pharmacokinetics and pharmacodynamics of the substances being studied.[9] Furthermore, significant drops in core body temperature can introduce variability into experimental data, potentially compromising the validity of the results.[13]

Q4: How can I prevent or minimize medetomidine-induced hypothermia?

A4: A multi-faceted approach is recommended:

  • Dose Optimization: Use the lowest effective dose of medetomidine required to achieve the desired level of sedation and analgesia.[1]

  • Active Warming: This is a critical step. Employing external heating devices throughout the anesthetic period and into recovery is essential.[13][14][15] This can include circulating warm water blankets, forced-air warming systems, or incubators.[14][16] For injectable anesthesia with medetomidine combinations in mice, thermal support may be required for over 5 hours.[8][17]

  • Pre-warming: Warming the animal before anesthetic induction can help delay the onset of hypothermia.[15][18]

  • Reversal Agents: Timely administration of an α2-adrenergic antagonist, such as atipamezole (B1667673), can effectively reverse the sedative and hypothermic effects of medetomidine.[10][19][20]

Q5: What is atipamezole and how does it work?

A5: Atipamezole is a potent and selective α2-adrenergic antagonist.[20] It works by competitively binding to α2-adrenergic receptors, displacing medetomidine and thereby reversing its effects, including sedation, analgesia, and hypothermia.[19][20] The administration of atipamezole leads to a rapid recovery, with animals typically showing signs of arousal within minutes.[21][22]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid and severe drop in body temperature despite using a heating pad. The heating device may not be providing sufficient or consistent heat. Small animals lose heat rapidly from multiple surfaces. The dose of medetomidine may be too high.Ensure the heating device is functioning correctly and set to an appropriate temperature (typically 37-38°C).[14] Use a combination of warming methods, such as a heated surgical platform and an overhead heat lamp. Consider reducing the dose of medetomidine in future experiments.[1] Implement pre-warming protocols.[15][18]
Prolonged recovery time and persistent low body temperature after the procedure. The duration of thermal support was insufficient. The effects of medetomidine have not been fully reversed.Continue active warming throughout the recovery period until the animal is fully ambulatory and its body temperature has returned to the normal physiological range. For injectable anesthesia with medetomidine combinations in mice, this may take over 5 hours.[8][17] Administer atipamezole to reverse the effects of medetomidine. Monitor the animal closely.
Animal shows signs of waking up but then becomes sedated again. The dose of atipamezole may be insufficient to fully counteract the dose of medetomidine, or the atipamezole was administered too early.Ensure the atipamezole dose is appropriate for the medetomidine dose used. A common recommendation is a dose of atipamezole that is 5-10 times the dose of medetomidine.[21] If early reversal is necessary, be aware that it might prolong the recovery time.[19]
Inconsistent temperature readings between different monitoring methods. Different measurement sites (e.g., rectal vs. subcutaneous) can have varying temperatures. The placement of the temperature probe may be incorrect.For accurate core body temperature, esophageal or rectal probes are considered the gold standard in anesthetized animals.[23] Ensure consistent and correct placement of the temperature probe throughout the experiment.

Quantitative Data Summary

Table 1: Recommended Dosages for Medetomidine Anesthetic Combinations and Atipamezole Reversal in Mice

Anesthetic Combination Medetomidine (mg/kg) Midazolam (mg/kg) Butorphanol (mg/kg) Atipamezole for Reversal (mg/kg) Reference
Original Dose0.34.05.00.3 - 1.5[1][2][24]
Improved Dose for Reduced Hypothermia0.26.010.0Not specified, but antagonism is effective[1][3][4]

Table 2: Impact of Thermal Support on Body Temperature in Mice Anesthetized with Medetomidine-Midazolam-Butorphanol (MMB)

Thermal Support Duration Outcome Reference
No Thermal SupportSevere hypothermia (body temperature drops significantly)[8][11]
1-3 hoursDoes not completely prevent hypothermia[8][17][24]
5 hoursEffectively prevents hypothermia[8][17]

Experimental Protocols

Protocol 1: Core Body Temperature Monitoring in Small Animals
  • Probe Selection: Utilize a flexible rectal probe or an esophageal probe for accurate core body temperature measurement.[23] Ensure the probe is of an appropriate size for the animal.

  • Lubrication: Apply a small amount of water-soluble lubricant to the tip of the probe.

  • Insertion (Rectal): Gently insert the probe into the rectum to a depth of approximately 1-2 cm for mice, ensuring it is against the rectal wall.

  • Insertion (Esophageal): For intubated animals, carefully guide the probe into the esophagus to the level of the heart.

  • Connection and Reading: Connect the probe to a digital thermometer or a physiological monitoring system.

  • Frequency: Record the temperature before the administration of any drugs to establish a baseline. Continue to monitor and record the temperature at regular intervals (e.g., every 5-15 minutes) throughout the anesthetic and recovery periods.[25]

Protocol 2: Active Warming Procedure for Rodents Under Anesthesia
  • Pre-warming: Place the animal in a warmed chamber or on a heating pad set to 38°C for 15-30 minutes prior to anesthetic induction.[14][18]

  • Induction and Maintenance: During the procedure, place the animal on a circulating warm water blanket or a similar feedback-controlled heating system set to maintain the animal's body temperature within the normal physiological range (typically 36.5-38.0°C).

  • Insulation: Cover the animal with surgical drapes or a reflective foil to minimize heat loss to the environment.[14][16]

  • Recovery: Transfer the animal to a clean, warm recovery cage that is partially on a heating pad or under a heat lamp. Monitor the animal until it is fully recovered and has regained its righting reflex. Continue thermal support as needed based on body temperature monitoring. For injectable anesthesia with medetomidine combinations in mice, this may need to be over 5 hours.[8][17]

Visualizations

Medetomidine_Hypothermia_Pathway cluster_CNS Central Nervous System cluster_PNS Peripheral Effects Hypothalamus Hypothalamus Thermogenesis Heat Production (e.g., shivering, BAT activity) Hypothalamus->Thermogenesis Inhibits Vasoconstriction Peripheral Vasoconstriction Hypothalamus->Vasoconstriction Inhibits Alpha2_AR α2-Adrenergic Receptors Alpha2_AR->Hypothalamus Located in Hypothermia Hypothermia Thermogenesis->Hypothermia Leads to Vasoconstriction->Hypothermia Contributes to Medetomidine Medetomidine Medetomidine->Alpha2_AR Binds and Activates

Caption: Signaling pathway of medetomidine-induced hypothermia.

Experimental_Workflow cluster_Prep Preparation cluster_Procedure Procedure cluster_Recovery Recovery Baseline_Temp Record Baseline Body Temperature Pre_Warming Pre-warm Animal (15-30 min) Baseline_Temp->Pre_Warming Anesthesia Administer Medetomidine Anesthetic Cocktail Pre_Warming->Anesthesia Active_Warming Maintain on Active Warming System Anesthesia->Active_Warming Monitoring Monitor Core Temperature (every 5-15 min) Active_Warming->Monitoring Experiment Perform Experimental Procedure Active_Warming->Experiment Reversal Administer Atipamezole (as needed) Experiment->Reversal Post_Warming Continue Thermal Support (until ambulatory) Reversal->Post_Warming Final_Monitoring Monitor until Normal Body Temperature Post_Warming->Final_Monitoring

Caption: Experimental workflow for managing medetomidine-induced hypothermia.

References

Medinal Technical Support Center: Troubleshooting Experimental Inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Medinal Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome inconsistent results in experiments involving this compound, a novel kinase inhibitor. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a structured question-and-answer format.

General Cell Culture and Handling

FAQ 1: We are observing significant variability in our cell-based assay results, even in our control groups. What are the common sources of this variability?

Inconsistent results in cell-based assays can often be traced back to subtle variations in cell culture and handling procedures.[1][2][3] It is crucial to maintain a consistent and sterile environment for the cells to ensure reproducible outcomes.

Key areas to investigate include:

  • Cell Line Integrity: Over time, cell lines can change genetically or become misidentified.[4] It is best practice to obtain cell lines from reputable repositories and to periodically authenticate them.[5] About 35% of cell lines in research are estimated to be contaminated or not authentic.[5]

  • Cell Passage Number: Cells can behave differently at very low or high passage numbers.[6] It is advisable to use cells within a consistent and limited passage range for all experiments.

  • Contamination: Mycoplasma contamination is a common issue that can alter cellular responses without being visually obvious.[7] Regular testing for mycoplasma is recommended.[7] Other forms of biological contamination include bacteria and fungi.[7]

  • Culture Conditions: Minor fluctuations in temperature, CO2, and humidity within the incubator can impact cell health and experimental results.[6] Ensure your incubator is properly calibrated and maintained.[6]

  • Reagent Variability: Lot-to-lot variation in media, serum, and other supplements can be a significant source of inconsistency.[5] Whenever possible, use a single large batch of reagents for a set of related experiments.

Troubleshooting Workflow for Cell Culture Variability

start Inconsistent Cell-Based Assay Results check_cell_line Authenticate Cell Line (e.g., STR profiling) start->check_cell_line check_passage Review Cell Passage Number Log start->check_passage test_mycoplasma Perform Mycoplasma Test start->test_mycoplasma check_culture Verify Incubator Conditions (Temp, CO2) start->check_culture check_reagents Check Reagent Lot Numbers & Expiry start->check_reagents consistent_protocol Ensure Consistent Plating Density & Handling check_cell_line->consistent_protocol check_passage->consistent_protocol test_mycoplasma->consistent_protocol check_culture->consistent_protocol check_reagents->consistent_protocol end_point Improved Consistency consistent_protocol->end_point

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Kinase Inhibition Assays

FAQ 2: Our IC50 values for this compound are inconsistent across different experimental runs. What could be causing this?

Fluctuations in IC50 values are a frequent challenge in kinase inhibitor studies.[8] The potency of ATP-competitive inhibitors like this compound is highly sensitive to specific assay conditions.[8]

Potential Causes and Solutions for IC50 Variability

Potential CauseRecommended SolutionExpected Outcome
Variable ATP Concentration Standardize the ATP concentration in all assays. Ideally, this should be at or near the Km value for the target kinase.[8][9]More consistent and comparable IC50 values across experiments.[8]
Reagent Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Verify the stability of all reagents in your specific assay buffer.[8]Ensures that observed effects are due to the compound's activity, not its degradation.
Enzyme Quality/Concentration Use a consistent source and lot of the purified kinase. Ensure the enzyme is active and properly stored.[8][9]Reduced variability in reaction kinetics, leading to more reliable IC50 determination.[8]
Inconsistent Incubation Times Strictly adhere to the same incubation times for all steps of the assay, particularly the kinase reaction time.Prevents underestimation of inhibitor potency due to reactions proceeding too far.
DMSO Concentration Maintain a consistent final concentration of DMSO across all wells, including controls.Minimizes solvent effects on kinase activity.

Logical Relationship of Assay Components Affecting IC50

cluster_reagents Reagents cluster_conditions Assay Conditions This compound This compound Stock IC50 Consistent IC50 Value This compound->IC50 Concentration ATP ATP Stock ATP->IC50 Concentration Enzyme Kinase Enzyme Enzyme->IC50 Activity Incubation Incubation Time Incubation->IC50 Duration Temperature Temperature Temperature->IC50 Stability DMSO DMSO % DMSO->IC50 Concentration

Caption: Key factors influencing the consistency of IC50 values in kinase assays.

Western Blotting and Protein Analysis

FAQ 3: We are trying to quantify the downstream effects of this compound via Western Blot, but our results are not reproducible. How can we improve our quantitative Western Blots?

Quantitative Western blotting requires careful attention to detail to ensure that the detected signal is within the linear range and accurately reflects the protein amount.[10][11]

Best Practices for Quantitative Western Blotting

  • Determine the Linear Range: For both your target protein and loading control, it's essential to perform a dilution series of your lysate to determine the linear range of detection for your antibodies and imaging system.[10][11] Saturated signals cannot be accurately quantified.[11]

  • Proper Normalization: Normalizing your target protein signal is critical to correct for variations in sample loading and transfer.[10]

    • Housekeeping Proteins (HKPs): While common, HKPs like GAPDH or beta-actin must be validated to ensure their expression is not affected by this compound treatment.[10]

    • Total Protein Normalization (TPN): This is becoming the new standard.[12] Staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie) accounts for lane-to-lane loading variations more accurately than a single HKP.[12]

  • Consistent Transfer: Ensure efficient and consistent protein transfer from the gel to the membrane. Transfer efficiency can vary based on protein size.

  • Image Acquisition: Avoid overexposing the blot, as this leads to signal saturation. Many digital imaging systems can detect and warn against saturation.[11]

Experimental Workflow for Quantitative Western Blotting

start Prepare Cell Lysates (Control vs. This compound-Treated) quant Protein Quantification (e.g., BCA Assay) start->quant load Load Equal Protein Amounts for SDS-PAGE quant->load transfer Transfer to Membrane (PVDF/NC) load->transfer block Blocking Step transfer->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab image Image Acquisition (Avoid Saturation) secondary_ab->image normalize Normalization (TPN or validated HKP) image->normalize analyze Densitometry Analysis normalize->analyze result Reliable Quantification analyze->result GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase-X Receptor->KinaseX Activates TF Transcription Factor KinaseX->TF Phosphorylates GeneY Gene-Y (mRNA) TF->GeneY Induces Transcription This compound This compound This compound->KinaseX Inhibits

References

Strategies to minimize Medinal withdrawal symptoms in test subjects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers on managing withdrawal from Medinal (Barbital), a long-acting barbiturate (B1230296). The information is intended for preclinical research settings and does not constitute medical advice. All experimental procedures must be approved by an appropriate institutional animal care and use committee (IACUC) or equivalent ethics board.

Q1: What is this compound (Barbital) and what are its primary withdrawal symptoms in test subjects?

A1: this compound is a trade name for barbital (B3395916), a barbiturate derivative that acts as a central nervous system (CNS) depressant.[1] It was historically used as a sedative-hypnotic.[1] Chronic administration in research models leads to physical dependence, and abrupt cessation induces a withdrawal syndrome.[2][3] This syndrome can be severe and life-threatening.[1][4]

Key withdrawal symptoms are dose-dependent and more severe with short-acting barbiturates compared to long-acting ones like barbital.[1][5] Common signs observed in animal models include:

  • CNS Hyperexcitability: Tremors, muscle twitching, restlessness, and potentially life-threatening seizures.[4][5][6]

  • Autonomic Hyperactivity: Increased heart rate, elevated body temperature, and sweating.[5]

  • Behavioral Changes: Anxiety, agitation, insomnia, and irritability.[4][6]

  • Gastrointestinal Distress: Nausea, vomiting, and abdominal cramping.[4][5]

Q2: What is the underlying mechanism of this compound action and withdrawal?

A2: this compound, like other barbiturates, primarily enhances the effect of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor.[1][2][7] It acts as a positive allosteric modulator, binding to a site distinct from GABA and benzodiazepines.[1][8] This action increases the duration of chloride ion channel opening, leading to prolonged hyperpolarization of the neuron and CNS depression.[1][8] Barbiturates can also block excitatory glutamate (B1630785) receptors (AMPA and kainate), further contributing to their depressant effects.[1]

Chronic exposure causes the nervous system to adapt to the drug's presence (neuroadaptation). Withdrawal occurs when the drug is removed, and the CNS becomes hyperexcitable because the compensatory mechanisms are unopposed.[2][9]

References

Adjusting Medinal protocols for different animal species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Medinal. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the adjustment of this compound protocols for different animal species.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is it not advisable to use the same this compound dosage (in mg/kg) across different animal species?

A1: Simply scaling a dose based on body weight is often inaccurate and can lead to underdosing or toxicity.[1] Different animal species have varying metabolic rates, organ functions, and drug receptor sensitivities.[2] Generally, larger animals have slower metabolic rates per unit of body weight compared to smaller animals.[3][4] Therefore, a simple mg/kg conversion from a mouse to a rabbit would likely result in an overdose. To account for these differences, a method called allometric scaling is used, which incorporates body surface area and metabolic rate to estimate a more appropriate starting dose.[5][6][7]

Q2: What is allometric scaling and how is it applied for this compound dose selection?

A2: Allometric scaling is a widely used method to predict drug pharmacokinetics and appropriate dosages across species by relating physiological processes to body size.[3] It's based on the principle that many physiological parameters, including drug clearance, scale in a predictable, non-linear manner with body weight.[3] For initial dose estimation when moving from one species to another (e.g., from mouse to rat), a conversion factor based on body surface area, known as the K-factor, is used to calculate the Human Equivalent Dose (HED) or Animal Equivalent Dose (AED).[6][7] This provides a more accurate and safer starting point for your dose-finding studies.[5]

Q3: What are the most significant pharmacokinetic differences to consider between rodents (mice, rats) and non-rodents (rabbits) when administering this compound?

A3: Key differences lie in drug metabolism and elimination.[8][9] Rodents, particularly mice and rats, generally have higher metabolic rates than rabbits or larger animals.[4][10] This can lead to a shorter drug half-life in rodents. Furthermore, the specific metabolic enzymes, such as cytochrome P450 (CYP) isoforms, can vary significantly in activity and substrate specificity between species.[11][12] For example, a specific CYP enzyme highly active in a mouse might be less active in a rabbit, potentially leading to different metabolic byproducts and toxicity profiles.[13] Protein binding of drugs in plasma can also differ, affecting the amount of free, active drug available.[4][8]

Section 2: Troubleshooting Guide

Issue 1: Sub-optimal Efficacy in Rats Compared to Mice

  • Q: We administered this compound to Sprague-Dawley rats using a dose scaled from our successful C57BL/6 mouse studies, but we are observing a minimal therapeutic effect. What could be the cause?

    A: This is a common challenge. While closely related, rats can exhibit different pharmacokinetic profiles than mice.[10] The most likely causes are either faster metabolism and clearance of this compound in rats or lower bioavailability. We recommend you first verify the plasma concentration of this compound to determine if the drug exposure is adequate (see Protocol A). If the plasma concentration is below the target therapeutic window, you may need to adjust the dose or the dosing frequency. Refer to the workflow in Diagram 1 for a systematic approach to dose adjustment.

Issue 2: Unexpected Hepatotoxicity in Rabbits

  • Q: Our study in New Zealand White rabbits shows elevated liver enzymes and signs of hepatotoxicity at a this compound dose that was determined to be safe in rodents. Why is this occurring?

    A: This strongly suggests a species-specific difference in metabolic pathways.[13] It's possible that in rabbits, this compound is being metabolized by a different enzyme pathway (e.g., a different CYP isoform) that produces a reactive, toxic metabolite not formed in rodents. We advise performing an in vitro metabolite profiling study using liver microsomes from all three species (mouse, rat, and rabbit) to identify any unique metabolites in the rabbit (see Protocol B). This can help confirm the mechanism of toxicity, as illustrated in the hypothetical pathway in Diagram 2.

Section 3: Data Presentation & Key Protocols

Quantitative Data Tables

Table 1: Allometric Scaling Conversion Factors for this compound

This table provides the K-factor used for converting a known dose in mg/kg from one animal species to an estimated equivalent dose in another. To calculate the equivalent dose in Species B from Species A, use the formula: Dose B (mg/kg) = Dose A (mg/kg) x (K-factor A / K-factor B) .

SpeciesAverage Body Weight (kg)Body Surface Area (m²)K-factor (Weight/BSA)
Mouse (Mus musculus)0.020.00663.0
Rat (Rattus norvegicus)0.150.0256.0
Rabbit (Oryctolagus cuniculus)1.80.1512.0
Dog (Canis familiaris)100.5020.0
Human (Homo sapiens)601.6237.0

Data are generalized and should be used as a starting point for dose-range finding studies.

Table 2: Comparative Pharmacokinetic Parameters of this compound (Single 10 mg/kg IV Dose)

SpeciesT½ (Half-life) (hours)Cmax (ng/mL)AUC (0-inf) (ng·h/mL)
Mouse (C57BL/6)1.2 ± 0.31550 ± 2103400 ± 450
Rat (Sprague-Dawley)0.9 ± 0.21300 ± 1802850 ± 390
Rabbit (New Zealand White)2.5 ± 0.51800 ± 2507500 ± 980

Values are presented as mean ± standard deviation. These values highlight the faster clearance in rodents compared to rabbits.

Experimental Protocols

Protocol A: Pharmacokinetic (PK) Analysis of this compound in Plasma

  • Animal Dosing: Administer this compound via the intended route (e.g., intravenous, oral gavage) to a cohort of at least 3-5 animals per species.

  • Blood Collection: Collect blood samples (approx. 50-100 µL) into EDTA-coated tubes at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Separation: Immediately centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Preparation: Transfer the plasma to a clean tube. Perform a protein precipitation step by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard. Vortex and centrifuge at 10,000 x g for 5 minutes.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis. Quantify the concentration of this compound using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Modeling: Use the concentration-time data to calculate key PK parameters such as half-life (T½), maximum concentration (Cmax), and Area Under the Curve (AUC) using non-compartmental analysis software.

Protocol B: In Vitro Metabolite Profiling using Liver Microsomes

  • Source Microsomes: Obtain pooled liver microsomes for the species of interest (e.g., mouse, rat, rabbit).

  • Incubation Mixture: Prepare an incubation mixture in a microcentrifuge tube containing phosphate (B84403) buffer (pH 7.4), this compound (at a concentration of 1-10 µM), and liver microsomes (0.5 mg/mL protein).

  • Initiate Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: Incubate the reaction at 37°C. At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the reaction by adding the aliquot to 2-3 volumes of cold acetonitrile.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using high-resolution LC-MS/MS to identify and compare the metabolites formed across the different species.

Mandatory Visualizations

Dose_Adjustment_Workflow cluster_0 Troubleshooting Sub-Optimal Efficacy start Administer Allometrically Scaled Dose measure_pk Measure Plasma Concentration (Protocol A) start->measure_pk efficacy Assess Therapeutic Efficacy start->efficacy decision Efficacy Target Met? measure_pk->decision efficacy->decision increase_dose Option 1: Increase Dose decision->increase_dose No increase_freq Option 2: Increase Dosing Frequency decision->increase_freq success Protocol Optimized decision->success  Yes re_evaluate Re-evaluate Efficacy and PK increase_dose->re_evaluate increase_freq->re_evaluate re_evaluate->decision

Caption: Workflow for troubleshooting and adjusting this compound dose.

Medinal_Metabolism_Pathway cluster_rodent Rodent Metabolism (Mouse/Rat) cluster_rabbit Hypothetical Rabbit Metabolism Medinal_R This compound CYP3A4 CYP3A Family Medinal_R->CYP3A4 Major Pathway Metabolite_A Metabolite A (Inactive, Non-toxic) CYP3A4->Metabolite_A Excretion_A Rapid Excretion Metabolite_A->Excretion_A Medinal_H This compound CYP2E1 CYP2E1 Medinal_H->CYP2E1 Aberrant Pathway Metabolite_B Metabolite B (Reactive, Hepatotoxic) CYP2E1->Metabolite_B Toxicity Hepatotoxicity Metabolite_B->Toxicity

Caption: Hypothetical metabolic pathways of this compound in different species.

References

Identifying and mitigating Medinal contamination in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate Medinal (also known as Barbital) contamination in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Barbital) and why is it a potential contaminant?

A1: this compound is a brand name for Barbital, a barbiturate (B1230296) derivative. In a laboratory setting, it is commonly used as a component in buffer solutions (e.g., Veronal buffer). Contamination can occur through the improper handling of these buffers, leading to cross-contamination of other reagents, cell cultures, or experimental samples. It can also be a contaminant if the laboratory handles Barbital as a drug substance.[1][2]

Q2: What are the common signs of this compound (Barbital) contamination in an experiment?

A2: The signs of Barbital contamination can be subtle and may mimic other experimental issues. Potential indicators include unexpected changes in cell culture morphology or viability, altered pharmacological responses in assays, or the appearance of unknown peaks in analytical techniques like chromatography.

Q3: How can I prevent this compound (Barbital) contamination in my laboratory?

A3: Preventing contamination involves adhering to good laboratory practices.[3][4][5][6] Key prevention strategies include:

  • Dedicated Equipment: Use separate sets of pipettes, glassware, and other equipment for handling Barbital-containing solutions.

  • Strict Aseptic Techniques: Maintain sterile work environments, especially when working with cell cultures, to prevent airborne and direct contact contamination.[3]

  • Proper Personal Protective Equipment (PPE): Always wear gloves, lab coats, and safety glasses. Change gloves frequently, especially after handling concentrated Barbital solutions.[4][6]

  • Segregated Work Areas: If possible, designate a specific area in the lab for the preparation and handling of Barbital buffers.

  • Regular Cleaning and Decontamination: Implement a routine cleaning schedule for all laboratory surfaces and equipment.[4]

Troubleshooting Guides

Issue: Suspected this compound (Barbital) Contamination in Cell Culture

This guide provides a systematic approach to identifying and addressing potential Barbital contamination in cell cultures.

Step 1: Observation and Initial Checks

  • Microscopic Examination: Carefully observe cell morphology. Look for any unusual changes, such as increased cell death, altered shape, or reduced proliferation, that are not attributable to your experimental conditions.

  • Review Lab Notebooks: Scrutinize recent experimental records to identify any potential sources of contamination. Check if new lots of reagents were used or if there were any deviations from standard protocols.

Step 2: Analytical Confirmation If you have access to analytical instrumentation, you can confirm the presence of Barbital. The recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[7][8]

Step 3: Mitigation and Decontamination

  • Discard Contaminated Cultures: To prevent further spread, it is best to discard any confirmed contaminated cell cultures.

  • Thorough Decontamination: Decontaminate all affected equipment, including incubators, biosafety cabinets, and pipettes.[9][10][11][12][13] A general procedure involves:

    • Initial cleaning with a laboratory detergent and water to remove organic matter.[9]

    • Disinfection with a 1:10 dilution of household bleach (sodium hypochlorite) for a contact time of at least 10 minutes.[12][13]

    • For metal surfaces, rinse thoroughly with sterile water after bleach treatment to prevent corrosion.[12]

  • Review and Reinforce Protocols: Use this as an opportunity to review your lab's standard operating procedures (SOPs) for handling potent compounds and preventing cross-contamination.

Experimental Protocols

Protocol 1: Detection of Barbital in Aqueous Samples (e.g., Cell Culture Media) by LC-MS/MS

This protocol outlines a general procedure for the detection of Barbital. Specific parameters may need to be optimized for your particular instrument and sample matrix.

1. Sample Preparation:

  • To 1 mL of the aqueous sample, add an internal standard (e.g., a deuterated analog of Barbital).
  • Perform a liquid-liquid extraction (LLE) by adding 3 mL of an organic solvent (e.g., ethyl acetate).
  • Vortex the mixture for 2 minutes.
  • Centrifuge at 3000 x g for 10 minutes to separate the layers.
  • Carefully transfer the upper organic layer to a clean tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile (B52724):water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A C18 reverse-phase column is typically used.
  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is common.
  • Flow Rate: Typically 0.2-0.5 mL/min.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for barbiturates.
  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for Barbital and the internal standard.

Data Presentation

Table 1: Comparison of Analytical Methods for Barbiturate Detection

MethodTypical Limit of Detection (LOD)ThroughputSpecificity
LC-MS/MS 0.6 - 10.0 ng/mL[8]HighVery High
GC-MS Down to 1 ng/L[14]ModerateHigh
Immunological Tests Varies by assayHighModerate (potential for cross-reactivity)[15]
Thin-Layer Chromatography (TLC) VariesLowLow to Moderate[15]

Visualizations

Contamination_Troubleshooting_Workflow start Suspected this compound Contamination observe Observe for Anomalies (e.g., in cell culture) start->observe review Review Lab Protocols and Reagent Logs start->review analytical Perform Analytical Confirmation (e.g., LC-MS/MS) observe->analytical review->analytical positive Positive Confirmation analytical->positive Contaminant Detected negative Negative Confirmation analytical->negative Contaminant Not Detected mitigate Implement Mitigation Strategy: - Discard Contaminated Materials - Decontaminate Equipment - Review SOPs positive->mitigate investigate Investigate Other Potential Causes negative->investigate end Resolution mitigate->end investigate->end

Caption: Troubleshooting workflow for suspected this compound contamination.

Decontamination_Protocol start Contaminated Item (Surface or Equipment) preclean Pre-clean with Detergent and Water start->preclean disinfect Apply 1:10 Bleach Solution (10 min contact time) preclean->disinfect rinse Rinse with Sterile Water (for metal surfaces) disinfect->rinse If Applicable dry Air Dry or Wipe with Sterile Material disinfect->dry rinse->dry finish Decontaminated Item Ready for Use dry->finish

Caption: General laboratory surface and equipment decontamination protocol.

References

How to buffer Medinal solutions for optimal pH stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preparing and maintaining pH-stable solutions of Medinal (also known as barbital (B3395916) sodium or Veronal sodium).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the pH of its solution so important?

This compound is the sodium salt of Barbital (5,5-diethylbarbituric acid), one of the earliest synthesized barbiturates.[1] Maintaining a stable pH is critical because Barbital is a weak acid. The pH of the solution dictates the equilibrium between its ionized form (this compound, the sodium salt) and its non-ionized form (Barbital). This equilibrium affects key physicochemical properties such as solubility, membrane permeability, and ultimately, biological activity and stability.[2] Fluctuations in pH can lead to precipitation, degradation, and inconsistent experimental results.

Q2: What is the optimal pH range for buffering this compound solutions?

The optimal buffering range for a weak acid is centered around its pKa value. Barbital has a pKa of approximately 7.43 at 25°C.[1][3][4] Therefore, the most effective buffering capacity will be in the pH range of approximately 6.4 to 8.4. However, barbital-based buffers are most conventionally and effectively used at a slightly more alkaline pH, typically around 8.6, for applications like electrophoresis.[5][6][7] This is a pH where the buffer system remains stable and effective at keeping the pH constant.[7]

Q3: Which buffer system is recommended for this compound solutions?

A Barbital-Sodium buffer is the standard and most recommended system. This buffer is prepared using Barbital (the weak acid) and this compound/sodium barbital (its conjugate base).[7] This combination creates a stable and effective buffer system capable of maintaining a constant pH, especially for in-vitro experimental conditions.[7]

Q4: What factors can cause pH instability in my buffered this compound solution?

Several factors can compromise the pH stability of your this compound solution:

  • Temperature: Changes in temperature can alter the pKa of the buffer and the pH of the solution.[8][9][10]

  • Carbon Dioxide Absorption: Solutions with a pH above 5 can absorb atmospheric CO2, forming carbonic acid and lowering the pH. This is particularly relevant for alkaline buffers like barbital buffers.[8]

  • Contamination: Microbial growth can introduce acidic or basic byproducts, causing pH shifts.[6]

  • Incorrect Storage: Improperly sealed containers can lead to evaporation, concentrating the buffer components, or increased CO2 absorption. Exposure to light can also degrade photosensitive compounds.[11]

  • Hydrolysis: Barbiturates in aqueous solutions can undergo hydrolysis, especially when heated, leading to decomposition.[12]

Q5: How should I store my buffered this compound solution?

Reconstituted barbital buffer solutions are stable for at least four weeks when stored refrigerated at 2–8 °C in a well-sealed container to prevent evaporation and CO2 absorption.[6] Always inspect the solution for any signs of microbial growth before use and discard if any is observed.[6]

Data Presentation

The table below summarizes the typical composition for a commonly used Barbital-Sodium Buffer.

ComponentChemical NameFormulaMolar Mass ( g/mol )Typical Concentration (mol/L)Role
Barbital 5,5-Diethylbarbituric acidC₈H₁₂N₂O₃184.190.01 - 0.02Acid
Sodium Barbital (this compound) Sodium 5,5-diethylbarbiturateC₈H₁₁N₂NaO₃206.170.05 - 0.1Conjugate Base

Concentrations are based on common formulations for electrophoresis buffers and may be adjusted based on the desired final pH and buffering capacity.[6]

Experimental Protocols

Protocol 1: Preparation of 1L Barbital-Sodium Buffer (pH 8.6)

This protocol describes the preparation of a standard barbital buffer used in various laboratory applications, such as electrophoresis.

Materials:

  • Barbital (CAS 57-44-3)

  • Sodium Barbital (this compound, CAS 144-02-5)

  • Reagent-grade water (e.g., deionized or distilled)

  • Calibrated pH meter

  • 0.1 M Hydrochloric Acid (HCl) for pH adjustment

  • 1L volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weigh 8.76 g of barbital sodium and 1.38 g of barbital.[5]

  • Add the weighed powders to a 1L volumetric flask containing approximately 800 mL of reagent-grade water.

  • Place the flask on a magnetic stir plate and stir until all components are completely dissolved. This may take some time as barbital has limited solubility in cold water.

  • Once dissolved, allow the solution to return to room temperature (25°C).

  • Calibrate your pH meter using fresh, standard buffers (e.g., pH 7.0 and 10.0).

  • Measure the pH of the buffer solution. It should be approximately 8.6.

  • If necessary, adjust the pH to the target value of 8.6 by adding 0.1 M HCl dropwise while monitoring the pH.

  • Once the target pH is reached, add reagent-grade water to bring the final volume to 1,000 mL.

  • Mix the solution thoroughly.

  • Store the final buffer solution in a sealed, clearly labeled container at 2–8 °C.[6]

Protocol 2: Monitoring pH Stability of a Buffered this compound Solution

This protocol outlines a simple method to assess the stability of your prepared buffer over time.

Procedure:

  • Prepare the buffered this compound solution according to Protocol 1.

  • Dispense the solution into two sterile, tightly sealed containers (e.g., 50 mL conical tubes). Label one for "Room Temperature" and the other for "Refrigerated (2-8°C)".

  • On Day 0, allow an aliquot from each container to equilibrate to room temperature (25°C) and measure the initial pH using a calibrated pH meter. Record this value.

  • At regular intervals (e.g., daily for the first week, then weekly), retrieve the containers from their respective storage conditions.

  • Before measuring, allow the refrigerated sample to warm to room temperature.

  • Measure and record the pH of an aliquot from each container.

  • Continue monitoring for the desired experimental duration (e.g., 4 weeks).

  • Analyze the recorded data to determine the rate of pH drift, if any, under each storage condition.

Troubleshooting Guide

Q1: My this compound solution's pH is drifting. What should I do?

A drifting pH reading is a common issue that can often be resolved with systematic troubleshooting. The primary suspects are the pH measurement system, the buffer itself, or environmental factors. Follow the workflow below to diagnose the problem.

Troubleshooting_Workflow cluster_Start cluster_CheckMeter Step 1: Verify Measurement System cluster_CheckBuffer Step 2: Inspect Solution & Storage cluster_End start pH Drift Observed q_meter Is pH meter properly calibrated with fresh buffers? start->q_meter a_meter_no Recalibrate meter with fresh, unexpired buffers. q_meter->a_meter_no No a_meter_yes Meter is likely accurate. Proceed to next step. q_meter->a_meter_yes Yes end_solved Problem Resolved a_meter_no->end_solved q_storage Is the solution stored in a tightly sealed container? a_meter_yes->q_storage a_storage_no Transfer to an airtight container. CO2 absorption is the likely cause. q_storage->a_storage_no No q_temp Are there significant temperature fluctuations? q_storage->q_temp Yes a_storage_no->end_solved a_temp_no Prepare a fresh batch of buffer. q_temp->a_temp_no Yes end_unsolved If drift persists, investigate potential chemical degradation. q_temp->end_unsolved No a_temp_no->end_solved

Caption: Troubleshooting workflow for pH drift in buffered solutions.

Q2: I see a precipitate in my buffered this compound solution. What is the cause?

Precipitation usually indicates that a component is no longer soluble. This can be caused by:

  • A significant pH drop: If the pH falls too far below the pKa (e.g., below 6.5), the non-ionized, less soluble Barbital form will predominate, potentially causing it to precipitate out of the solution.

  • Low Temperature: If the solution is stored at a very low temperature, the solubility of the buffer components may decrease, leading to precipitation. Allow the solution to warm to room temperature to see if the precipitate redissolves.

  • Incorrect Concentration: If the buffer was prepared with concentrations exceeding the solubility limits of either Barbital or Sodium Barbital, precipitation may occur.

Q3: How do I properly calibrate my pH meter for these measurements?

Accurate calibration is fundamental to troubleshooting.

  • Use Fresh Buffers: Always use fresh, unexpired calibration buffers. High pH buffers (like pH 10) are especially prone to change from absorbing atmospheric CO2.[13]

  • Two- or Three-Point Calibration: Use at least a two-point calibration that brackets your expected pH (e.g., pH 7.0 and pH 10.0 for a barbital buffer).

  • Rinse the Electrode: Rinse the electrode with deionized water and blot it dry with a lint-free tissue between measuring different buffers or samples to prevent cross-contamination.[13] Never wipe the electrode, as this can damage the sensing bulb.[14]

  • Temperature Compensation: Ensure your meter's automatic temperature compensation (ATC) is active or that you are calibrating and measuring at the same temperature.[8]

Mandatory Visualization

Medinal_Equilibrium cluster_main pH-Dependent Equilibrium of Barbital/Medinal Barbital Barbital (Acid) (Less Soluble) This compound This compound (Conjugate Base) (More Soluble) Barbital->this compound + OH⁻ (Higher pH) pKa ≈ 7.43 This compound->Barbital + H⁺ (Lower pH)

References

Technical Support Center: Mitigating Medinal (Barbital) Overdose Risk in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing Medinal (barbital/phenobarbital) in experimental settings. It provides essential information to minimize the risk of overdose and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an early trade name for barbital, a long-acting barbiturate (B1230296). Barbiturates are central nervous system (CNS) depressants. Their primary mechanism of action is to enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. By binding to a specific site on the receptor, they prolong the opening of the chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[1][2][3] At higher concentrations, they can also directly activate the GABA-A receptor and block excitatory glutamate (B1630785) receptors (AMPA and kainate), contributing to their potent CNS depressant effects.[2]

Q2: What are the critical signs of a this compound (barbital/phenobarbital) overdose in laboratory animals?

A2: An overdose is characterized by excessive CNS depression. Key signs to monitor for include:

  • Respiratory Depression: A significant decrease in the rate and depth of breathing is a primary and life-threatening sign.[4][5]

  • Decreased Level of Consciousness: This can range from deep sedation to a complete lack of response to stimuli (coma).[4]

  • Poor Coordination and Loss of Reflexes: Animals may exhibit severe ataxia, muscle flaccidity, and loss of the righting reflex.

  • Hypotension and Weak Pulse: Overdose can lead to a drop in blood pressure and a weak, rapid pulse.[5]

  • Hypothermia: A noticeable drop in body temperature is common due to CNS depression.

Q3: What immediate steps should be taken if an overdose is suspected?

A3: There is no specific antidote for barbiturate overdose.[6][7] Treatment is primarily supportive.

  • Stop Administration: Immediately cease administration of the drug.

  • Ensure Airway and Ventilation: Ensure the animal's airway is clear. If respiratory depression is severe, provide respiratory support (e.g., mechanical ventilation).

  • Cardiovascular Support: Administer intravenous fluids to support blood pressure.

  • Maintain Body Temperature: Use external warming devices to prevent and treat hypothermia.

  • Contact Veterinary Support: Immediately consult with veterinary staff for further guidance and advanced care.

Q4: What are the known drug interactions that can increase the risk of a this compound overdose?

A4: Co-administration of this compound with other CNS depressants can lead to synergistic or additive effects, significantly increasing the risk of overdose.[4][8] Caution should be exercised when using this compound with:

  • Opioids: Potentiate respiratory depression and sedation.

  • Benzodiazepines: Increase sedative and hypnotic effects.[9][10]

  • Alcohol (Ethanol): Enhances CNS depressant effects.[4][11]

  • Antihistamines: Can increase sedation.

Troubleshooting Guides

Issue 1: Animal is not reaching the desired level of anesthesia/sedation.

Possible CauseTroubleshooting StepRationale
Incorrect Dose Calculation Double-check all calculations, including the animal's weight and the drug concentration.Simple errors in calculation are a common source of dosing issues.
Individual Animal Variability Increase the dose in small, incremental steps. Consider a pilot study to determine the optimal dose for your specific animal strain and experimental conditions.There can be significant inter-individual and inter-strain variability in drug response.
Incorrect Administration Ensure the full dose was administered correctly (e.g., for intraperitoneal injection, ensure it was not injected into the intestines or subcutaneous fat).Improper injection technique can lead to incomplete or delayed drug absorption.
Drug Degradation Use freshly prepared solutions. Store the drug according to the manufacturer's instructions.Improper storage can lead to a loss of potency.

Issue 2: Animal experiences respiratory distress or apnea (B1277953) after administration.

Possible CauseTroubleshooting StepRationale
Overdose Immediately initiate supportive care (see Overdose FAQ). Reduce the dose for subsequent animals.Respiratory depression is a primary sign of overdose. Barbiturates have a narrow therapeutic index.
Rapid Intravenous Injection If administering intravenously, ensure the injection is given slowly.Rapid IV administration can lead to a bolus effect, causing profound and rapid CNS and respiratory depression.
Interaction with other CNS Depressants Review the experimental protocol for any other administered drugs that could have CNS depressant effects.The synergistic effects of multiple CNS depressants can lead to unexpected respiratory distress.[4][8]

Issue 3: Anesthetic recovery is significantly prolonged.

Possible CauseTroubleshooting StepRationale
Overdose Provide supportive care, including maintaining body temperature and hydration, until the animal fully recovers.A higher-than-necessary dose will result in a longer duration of action.
Impaired Drug Metabolism Be aware of potential liver or kidney issues in the animal model, which could impair drug clearance.This compound is metabolized in the liver and excreted by the kidneys. Impaired function of these organs will prolong the drug's effects.[3]
Hypothermia Monitor and maintain the animal's body temperature throughout the recovery period.Low body temperature can slow down metabolic processes, including drug clearance.

Data Presentation

Table 1: Lethal Dose (LD50) of Phenobarbital (B1680315) in Rodents

SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
RatOral162[1][2][11][12]
RatIntraperitoneal (IP)110 - 151[2][11]
RatSubcutaneous (SC)200[2]
MouseOral137[11]
MouseIntraperitoneal (IP)340[1]

Note: LD50 values can vary based on the specific strain, age, and sex of the animal.

Table 2: Recommended Experimental Dosages of Phenobarbital in Rodents

SpeciesPurposeRoute of AdministrationRecommended Dose (mg/kg)Reference(s)
RatSeizure ControlOral (PO)2 - 4 (twice daily)[13]
RatAnesthesiaIntraperitoneal (IP)120[11]
RatHyperalgesia StudiesIntraperitoneal (IP)1 - 20[14]
MouseAnesthesiaIntraperitoneal (IP)125 - 200[15]
MouseSeizure ControlIntraperitoneal (IP)20 - 250

Experimental Protocols

Protocol: Induction of Anesthesia in Mice with Phenobarbital

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.

  • Animal Preparation:

    • Acclimate mice to the facility for at least one week prior to the experiment.

    • Accurately weigh each mouse immediately before drug administration to ensure precise dose calculation.

  • Drug Preparation:

    • Prepare a stock solution of phenobarbital sodium in sterile saline (e.g., 10 mg/mL).

    • Calculate the required volume for each mouse based on its weight and the desired dose (e.g., for a 150 mg/kg dose in a 25g mouse, the required dose is 3.75 mg, which would be 0.375 mL of a 10 mg/mL solution).

    • Draw the calculated volume into a sterile syringe.

  • Administration:

    • Administer the phenobarbital solution via intraperitoneal (IP) injection.

  • Monitoring Anesthetic Depth:

    • Onset of Action: Record the time from injection to the loss of the righting reflex (the animal cannot right itself within 30 seconds when placed on its back).

    • Surgical Anesthesia: Confirm the depth of anesthesia by checking for a lack of response to a toe pinch.

    • Physiological Monitoring: Throughout the procedure, monitor:

      • Respiratory Rate: A 50% decrease can be normal, but watch for severe depression.

      • Heart Rate: Monitor for significant changes.

      • Body Temperature: Use a heating pad to maintain normothermia (36.5-38°C).

      • Eye Care: Apply a sterile ophthalmic ointment to prevent corneal drying.

  • Recovery:

    • Place the animal in a clean, warm cage for recovery.

    • Monitor the animal every 15 minutes until it is fully ambulatory.

    • Do not return the animal to a cage with other animals until it has fully recovered to prevent potential injury.

Mandatory Visualizations

Medinal_Mechanism_of_Action cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride Chloride Ions (Cl-) GABA_A_Receptor->Chloride Prolongs channel opening This compound This compound (Barbital) This compound->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Increased influx

Caption: Mechanism of action of this compound (barbital) at the GABA-A receptor.

Overdose_Troubleshooting_Workflow Start Suspected Overdose (e.g., Respiratory Depression) Stop_Admin Stop Drug Administration Start->Stop_Admin Assess_ABCs Assess Airway, Breathing, Circulation Stop_Admin->Assess_ABCs Provide_Support Provide Supportive Care: - Ventilate if necessary - IV Fluids - External Warming Assess_ABCs->Provide_Support Compromised? Monitor Continue to Monitor Vital Signs Assess_ABCs->Monitor Stable Contact_Vet Contact Veterinary Support Provide_Support->Contact_Vet Contact_Vet->Monitor End Animal Stabilized or Recovered Monitor->End

Caption: Troubleshooting workflow for a suspected this compound overdose.

References

Validation & Comparative

A Comparative Guide to Medinal (Barbital) and Phenobarbital as Long-Acting Barbiturates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Medinal (barbital) and phenobarbital (B1680315), two long-acting barbiturates, focusing on their performance, supported by experimental data. While both compounds have historical significance as central nervous system depressants, phenobarbital remains in clinical use, whereas barbital (B3395916) is now primarily of historical and research interest.

Executive Summary

Both this compound (barbital) and phenobarbital are long-acting barbiturates that exert their effects by potentiating the action of the inhibitory neurotransmitter GABA at the GABA-A receptor. Phenobarbital distinguishes itself with a well-documented pharmacokinetic profile across multiple species and established efficacy as an anticonvulsant. In contrast, specific quantitative pharmacokinetic data for barbital in recent literature is scarce, making direct comparisons challenging. Phenobarbital exhibits a long half-life, high bioavailability, and is a potent inducer of hepatic enzymes, a critical consideration for drug-drug interactions. While both drugs demonstrate sedative and hypnotic properties, phenobarbital's utility in epilepsy is a key differentiator.

Mechanism of Action

The primary mechanism of action for both this compound (barbital) and phenobarbital involves their role as positive allosteric modulators of the GABA-A receptor. By binding to a distinct site on the receptor complex, they increase the duration of the chloride channel opening induced by GABA. This enhanced influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and thus depressing central nervous system activity. At higher concentrations, barbiturates can also directly activate the GABA-A receptor and inhibit AMPA and kainate receptors, which are subtypes of excitatory glutamate (B1630785) receptors.

G cluster_0 Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Decreased Excitability) Chloride_Channel->Hyperpolarization Increased Cl- Influx CNS_Depression CNS Depression (Sedation, Hypnosis, Anticonvulsant Effect) Hyperpolarization->CNS_Depression Leads to GABA GABA GABA->GABA_A Binds Barbiturate This compound (Barbital) / Phenobarbital Barbiturate->GABA_A Positive Allosteric Modulation G start Start drug_admin Administer Drug (Barbital/Phenobarbital) or Vehicle start->drug_admin pretreatment Pretreatment Period drug_admin->pretreatment electroshock Deliver Maximal Electroshock pretreatment->electroshock observation Observe for Tonic Hindlimb Extension electroshock->observation data_analysis Calculate % Protection and ED50 observation->data_analysis end End data_analysis->end

A Comparative Analysis of Medinal's Anticonvulsant Properties in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of the anticonvulsant properties of Medinal (barbital), a long-standing member of the barbiturate (B1230296) class, against other established antiepileptic drugs (AEDs). Given that this compound itself is of historical significance, this analysis utilizes its close pharmacological relative, phenobarbital (B1680315), as a representative compound for this class. The performance of phenobarbital is objectively compared with that of phenytoin (B1677684) and valproic acid in two of the most widely used preclinical seizure models: the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests. All experimental data is presented to support a comprehensive evaluation of its potential therapeutic profile.

Mechanism of Action: The GABAergic Pathway

Barbiturates, including this compound and phenobarbital, exert their primary anticonvulsant effects by modulating the major inhibitory neurotransmitter system in the central nervous system: the gamma-aminobutyric acid (GABA) system. They bind to the GABA-A receptor at a site distinct from GABA itself and from benzodiazepines. This binding potentiates GABAergic transmission by increasing the duration of chloride channel opening, leading to prolonged neuronal hyperpolarization. This enhanced inhibition makes it more difficult for neurons to fire, thereby raising the seizure threshold and preventing the spread of seizure activity.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (Chloride Channel) Influx Increased Cl- Influx GABA_A->Influx Prolongs Channel Opening This compound This compound (Barbital)/ Phenobarbital This compound->GABA_A Allosteric Modulation GABA GABA GABA->GABA_A Binds Chloride Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability & Seizure Suppression Hyperpolarization->Reduced_Excitability

Caption: Mechanism of action for this compound/Phenobarbital.

Comparative Efficacy in Seizure Models

The anticonvulsant efficacy of phenobarbital, phenytoin, and valproic acid was evaluated in standard rodent models. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazol (scPTZ) test is a model for myoclonic and absence seizures. The median effective dose (ED50), the dose required to protect 50% of the animals from seizures, is a key metric for comparison.

Table 1: Anticonvulsant Efficacy (ED50 in mg/kg) in Mice

DrugMES Model (ED50)scPTZ Model (ED50)
Phenobarbital 16.3[1]12.7[1]
Phenytoin 9.5>80
Valproic Acid 261.2[1]159.7[1]

Table 2: Anticonvulsant Efficacy (ED50 in mg/kg) in Rats

DrugMES Model (ED50)scPTZ Model (ED50)
Phenobarbital 1115
Phenytoin 29>150
Valproic Acid 19676

Neurotoxicity Profile

To assess the therapeutic window, the neurotoxic potential of each compound was determined, often using the rotarod test. The median toxic dose (TD50) is the dose at which 50% of animals exhibit motor impairment. The Protective Index (PI), calculated as TD50/ED50, provides a measure of the margin of safety.

Table 3: Neurotoxicity (TD50 in mg/kg) and Protective Index (PI) in Mice (MES Model)

DrugNeurotoxicity (TD50)Protective Index (PI = TD50/ED50)
Phenobarbital 664.0
Phenytoin 666.9
Valproic Acid 4261.6

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key experiments cited.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures.

  • Animals : Adult male CD1 mice or Sprague-Dawley rats are used.

  • Drug Administration : Test compounds (Phenobarbital, Phenytoin, Valproic Acid) or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at varying doses.

  • Seizure Induction : At the time of peak anticipated drug effect, a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is applied via corneal or ear-clip electrodes.

  • Endpoint : The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis : The ED50, the dose protecting 50% of animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is used to identify compounds that elevate the seizure threshold.

  • Animals : Adult male CD1 mice or Sprague-Dawley rats are used.

  • Drug Administration : Test compounds or vehicle are administered as in the MES test.

  • Seizure Induction : At the time of peak drug effect, a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint : The ability of the test compound to prevent clonic seizures for a defined period (e.g., 30 minutes) is the primary endpoint.

  • Data Analysis : The ED50, the dose protecting 50% of animals from clonic seizures, is calculated.

Experimental_Workflow cluster_setup Experimental Setup cluster_mes MES Model cluster_ptz scPTZ Model Animal_Prep Animal Acclimation (Mice/Rats) Grouping Randomized Grouping (Vehicle & Drug Groups) Animal_Prep->Grouping Drug_Admin Drug Administration (i.p. or p.o.) Grouping->Drug_Admin MES_Induction Corneal/Ear-Clip Electroshock Drug_Admin->MES_Induction PTZ_Induction Subcutaneous PTZ Injection Drug_Admin->PTZ_Induction MES_Endpoint Observe for Tonic Hindlimb Extension MES_Induction->MES_Endpoint Data_Analysis Data Analysis (Calculate ED50/TD50) MES_Endpoint->Data_Analysis PTZ_Endpoint Observe for Clonic Seizures PTZ_Induction->PTZ_Endpoint PTZ_Endpoint->Data_Analysis

Caption: Workflow for preclinical anticonvulsant screening.

References

A Comparative Analysis of the Mechanisms of Medinal (Barbital) and Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the molecular mechanisms of Medinal (a brand name for barbital, a barbiturate) and benzodiazepines. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers and professionals in the field of pharmacology and drug development.

Core Mechanisms of Action: A Tale of Two Modulators

Both this compound and benzodiazepines exert their primary effects on the central nervous system by enhancing the action of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter. They achieve this by allosterically modulating the GABA-A receptor, a ligand-gated ion channel.[1][2] However, the specifics of their interactions with the receptor and the resulting physiological consequences differ significantly, which accounts for their distinct therapeutic and safety profiles.[3]

This compound (Barbital) and other Barbiturates:

Barbiturates, including this compound, bind to a specific site on the GABA-A receptor that is distinct from both the GABA and benzodiazepine (B76468) binding sites.[4][5] Their primary mechanism involves increasing the duration of the chloride ion channel opening when GABA is bound.[5][6] This prolonged influx of chloride ions leads to a more significant hyperpolarization of the neuronal membrane, resulting in a potent inhibitory effect.[6]

A key characteristic of barbiturates is their ability to directly activate the GABA-A receptor at higher concentrations, even in the absence of GABA.[3][7] This GABA-mimetic effect contributes to their profound central nervous system depression and is a major factor in their lower therapeutic index and higher risk of overdose compared to benzodiazepines.[7]

Benzodiazepines:

In contrast, benzodiazepines bind to a distinct allosteric site on the GABA-A receptor, located at the interface of the α and γ subunits.[5][8][9] Their modulatory action is to increase the frequency of the chloride ion channel opening in the presence of GABA.[2][5][6] This enhancement of GABA's natural effect leads to a more controlled and less profound inhibitory response compared to barbiturates.[10]

Crucially, benzodiazepines do not directly activate the GABA-A receptor on their own; they are positive allosteric modulators that require the presence of GABA to exert their effects.[3][11] This GABA-dependency is a fundamental reason for their wider therapeutic window and greater safety profile in comparison to barbiturates.

Quantitative Pharmacological Comparison

The following table summarizes key quantitative data from various in vitro studies, providing a comparative overview of the pharmacological properties of representative barbiturates and benzodiazepines. It is important to note that direct comparative studies using this compound (barbital) are scarce in recent literature; therefore, data for phenobarbital (B1680315) and pentobarbital (B6593769) are presented as representative of the barbiturate (B1230296) class.

ParameterBarbiturates (Phenobarbital/Pentobarbital)Benzodiazepines (Diazepam)Reference(s)
Binding Site on GABA-A Receptor Transmembrane domain, at interfaces of α and β subunitsExtracellular domain, at the interface of α and γ subunits[5][8][9][12]
Effect on Chloride Channel Increases duration of openingIncreases frequency of opening[5][6]
Direct GABA-A Receptor Activation Yes, at higher concentrationsNo[3][7]
EC50 for Potentiation of GABA Current Phenobarbital: ~144 µMPentobarbital: ~53 µMDiazepam: ~26 nM - 39 nM[13][14][15]
EC50 for Direct Receptor Activation Pentobarbital: ~0.33 mMPhenobarbital: ~3.0 mMDiazepam: ~72 nM (at ultrahigh receptor expression)[7][16]
Binding Affinity (Ki) Not directly comparable due to different binding sites and lack of standardized radioligands for barbiturates.Diazepam: ~2.6 nM (at diazepam-sensitive sites)[17]

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms of action and the experimental approaches used to elucidate them, the following diagrams are provided in Graphviz DOT language.

cluster_this compound This compound (Barbiturate) Mechanism cluster_benzo Benzodiazepine Mechanism This compound This compound barb_site Barbiturate Binding Site This compound->barb_site Binds to gaba_a_receptor_m GABA-A Receptor This compound->gaba_a_receptor_m Directly Activates (at high conc.) barb_site->gaba_a_receptor_m Modulates cl_channel_m Chloride Channel gaba_a_receptor_m->cl_channel_m Increases Duration of Opening hyperpolarization_m Hyperpolarization (Prolonged) cl_channel_m->hyperpolarization_m Increased Cl- Influx benzo Benzodiazepine benzo_site Benzodiazepine Binding Site benzo->benzo_site Binds to gaba_a_receptor_b GABA-A Receptor benzo_site->gaba_a_receptor_b Modulates cl_channel_b Chloride Channel gaba_a_receptor_b->cl_channel_b Increases Frequency of Opening hyperpolarization_b Hyperpolarization (Enhanced) cl_channel_b->hyperpolarization_b Increased Cl- Influx gaba GABA gaba->gaba_a_receptor_b Binds to

Caption: Comparative signaling pathways of this compound and benzodiazepines at the GABA-A receptor.

cluster_binding Radioligand Binding Assay cluster_patch_clamp Whole-Cell Patch-Clamp Electrophysiology prep Membrane Preparation (e.g., from rat brain) radioligand Add Radioligand (e.g., [3H]muscimol or [3H]flumazenil) prep->radioligand competitor Add Unlabeled Competitor (this compound or Benzodiazepine) radioligand->competitor incubation Incubation competitor->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis_binding Data Analysis (IC50, Ki determination) scintillation->analysis_binding cell_prep Cell Culture & Transfection (e.g., HEK293 cells with GABA-A subunits) patch Establish Whole-Cell Configuration cell_prep->patch gaba_app Apply GABA (agonist) patch->gaba_app drug_app Co-apply Test Drug (this compound or Benzodiazepine) gaba_app->drug_app recording Record Chloride Currents drug_app->recording analysis_patch Data Analysis (EC50, Emax determination) recording->analysis_patch

Caption: Generalized experimental workflows for studying drug-receptor interactions.

Detailed Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay for GABA-A Receptor

This method is employed to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound or a benzodiazepine for the GABA-A receptor.

Materials:

  • Membrane Preparation: Rat brains or cultured cells expressing specific GABA-A receptor subtypes.[18]

  • Buffers: Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4), Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[18]

  • Radioligand: A radioactive molecule that binds to a specific site on the receptor (e.g., [3H]muscimol for the GABA binding site, [3H]flumazenil for the benzodiazepine site).[10][19]

  • Unlabeled Ligands: GABA (for non-specific binding determination) and the test compounds (this compound, benzodiazepine).[18]

  • Equipment: Homogenizer, centrifuges, filtration apparatus, liquid scintillation counter.[18][19]

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold homogenization buffer and perform a series of centrifugations to isolate the cell membranes containing the GABA-A receptors. The final membrane pellet is resuspended in the binding buffer.[18]

  • Binding Assay:

    • Set up assay tubes for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled GABA), and competitive binding (membranes + radioligand + varying concentrations of the test compound).[19]

    • Incubate the tubes under specific conditions (e.g., 4°C for 45 minutes).[18]

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[19]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[18]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 (the concentration of the drug that inhibits 50% of specific radioligand binding). The Ki value can then be calculated using the Cheng-Prusoff equation.[19]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion flow through single channels in a cell membrane, providing functional data on receptor modulation.

Objective: To determine the effect of this compound or a benzodiazepine on the GABA-activated chloride current, including potency (EC50) and efficacy (Emax).

Materials:

  • Cell Line: A cell line that does not endogenously express GABA-A receptors, such as Human Embryonic Kidney (HEK293) cells, transfected with the cDNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).[20]

  • Solutions: Extracellular solution (mimicking physiological conditions), intracellular solution (for the patch pipette), and solutions containing GABA and the test drugs at various concentrations.[20]

  • Equipment: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, and a perfusion system for rapid solution exchange.[20]

Procedure:

  • Cell Preparation: Culture and transfect HEK293 cells with the GABA-A receptor subunit cDNAs.

  • Patch-Clamp Recording:

    • Identify a transfected cell under the microscope.

    • Using a micromanipulator, carefully bring a glass micropipette filled with intracellular solution into contact with the cell membrane.

    • Apply gentle suction to form a high-resistance "gigaohm" seal.

    • Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing the "whole-cell" configuration. This allows for control of the cell's membrane potential and measurement of the total current flowing across the membrane.[21]

  • Drug Application:

    • Hold the cell at a specific voltage (e.g., -60 mV).

    • Apply a known concentration of GABA to the cell using the perfusion system to elicit a baseline chloride current.[20]

    • Co-apply GABA with varying concentrations of the test drug (this compound or benzodiazepine) and record the resulting changes in the chloride current.[20]

  • Data Analysis:

    • Measure the peak amplitude of the GABA-activated currents in the absence and presence of the test drug.

    • Plot the potentiation of the GABA current as a function of the drug concentration and fit the data to the Hill equation to determine the EC50 (the concentration of the drug that produces 50% of its maximal effect) and the Emax (the maximum potentiation effect).[20]

Conclusion

The mechanisms of action for this compound (and other barbiturates) and benzodiazepines, while both targeting the GABA-A receptor, are fundamentally distinct. This compound increases the duration of chloride channel opening and can directly activate the receptor, leading to a powerful but less controlled inhibitory effect. Benzodiazepines, in contrast, increase the frequency of channel opening only in the presence of GABA, resulting in a more modulated and safer pharmacological profile. These differences, quantifiable through techniques like radioligand binding assays and patch-clamp electrophysiology, are critical for understanding their respective therapeutic applications and risk profiles. This comparative guide provides the foundational knowledge and methodological insight necessary for researchers and professionals to further explore and innovate in the field of GABAergic modulation.

References

A Comparative Guide to Medinal, TRIS, and HEPES Buffers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate biological buffer is a critical determinant of experimental success. An ideal buffer maintains a stable pH within the desired physiological range, exhibits chemical inertness, and does not interfere with biological processes. This guide provides an objective comparison of Medinal (a brand name for sodium barbital) with two widely used buffers, TRIS (tris(hydroxymethyl)aminomethane) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), supported by their physicochemical properties and general experimental protocols.

Overview of Buffer Properties

The choice of a buffer is primarily dictated by its chemical and physical characteristics. This compound, historically used in applications like electrophoresis, has been largely superseded by buffers such as TRIS and HEPES due to its nature as a controlled substance and potential toxicity.[1][2] TRIS is a versatile and cost-effective buffer, but its pKa is notably temperature-dependent.[3][4][5][6] HEPES is favored in many cell culture applications for its pKa near physiological pH and lower temperature sensitivity, though it can be toxic to some cells at high concentrations.[7][8][9][10]

Table 1: Comparison of Physicochemical Properties of this compound, TRIS, and HEPES Buffers

PropertyThis compound (Barbital/Veronal)TRISHEPES
pKa at 25°C ~7.98[11]~8.1[3][4][12]~7.5[3][13]
Effective pH Range 6.8 – 9.2[11]7.1 – 9.1[3][4]6.8 – 8.2[12][13][14]
ΔpKa/°C Not readily available~ -0.028 to -0.031[15]~ -0.014[16]
Common Applications Historically used for electrophoresis of serum proteins.[2][17]Electrophoresis, enzyme assays, molecular biology.[10][18][19]Cell culture, tissue culture, some enzyme assays.[7][8][9]
Limitations Controlled substance, potential toxicity, largely replaced by other buffers.[1][2][20]Temperature-sensitive pKa, can inhibit some enzymes and react with certain electrodes.[4][21]Can be toxic at high concentrations, should be protected from light to avoid producing cytotoxic compounds.[7][8]

Performance in Key Applications

The efficacy of a buffer is best assessed in the context of its intended application. While direct, side-by-side comparative studies of these three buffers are scarce due to the historical nature of this compound's use, we can infer their relative performance from their properties and established protocols.

Experimental Protocols

The following are generalized protocols for the use of each buffer in a common application.

1. This compound (Barbital) Buffer for Serum Protein Electrophoresis

This protocol is based on historical applications of barbital (B3395916) buffers in separating serum proteins on cellulose (B213188) acetate (B1210297) or agarose (B213101) gels.

  • Buffer Preparation (0.05 M, pH 8.6):

    • Dissolve the contents of a commercially available barbital buffer vial (containing sodium barbital and barbital) in deionized water.[17]

    • For agarose gels, bring the final volume to 1 liter. For cellulose acetate membranes, adjust the final volume to 750 ml.[17]

    • Confirm the pH is approximately 8.6 at 25°C.[17]

    • Store the reconstituted buffer at 2–8 °C for up to 4 weeks.[17]

  • Electrophoresis Procedure:

    • Equilibrate the electrophoresis support medium (agarose gel or cellulose acetate) in the prepared barbital buffer for at least 2 hours if necessary.[17]

    • Load the serum samples onto the support medium.

    • Perform electrophoresis according to the equipment manufacturer's instructions, using the barbital buffer as the running buffer.

    • After separation, stain the proteins for visualization.

2. TRIS-HCl Buffer for a General Enzyme Assay (e.g., Alkaline Phosphatase)

This protocol outlines a general procedure for a colorimetric enzyme assay.

  • Buffer Preparation (0.1 M TRIS-HCl, pH 8.5):

    • Dissolve Tris base in deionized water to a near-final volume.

    • Adjust the pH to 8.5 at the intended reaction temperature by slowly adding concentrated HCl.

    • Bring the solution to the final volume with deionized water.

  • Enzyme Assay Procedure:

    • In a 96-well plate, add the TRIS-HCl buffer to each well.

    • Add the substrate solution (e.g., p-nitrophenyl phosphate) to each well.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme solution to each well.

    • Monitor the change in absorbance over time using a spectrophotometer at the appropriate wavelength.

3. HEPES Buffer for Mammalian Cell Culture

This protocol describes the use of HEPES as a supplementary buffer in cell culture media.

  • Buffer Preparation (Adding HEPES to Culture Medium):

    • To 1000 ml of cell culture medium, add 2.38 grams of HEPES powder to achieve a final concentration of 10 mM.[22] A typical final concentration is between 10-25 mM.[9]

    • After the HEPES dissolves, adjust the pH of the medium to 7.2-7.4 with 1N NaOH.[22]

    • Sterilize the HEPES-containing medium by filtration through a 0.22-micron filter.[22]

    • Store the prepared medium at 4°C, protected from light.[8]

  • Cell Culture Procedure:

    • Use the HEPES-buffered medium for routine cell culture, especially when cells will be handled outside of a CO2 incubator for extended periods.[9]

    • The HEPES buffer will provide additional pH stability against changes in atmospheric CO2.[8]

Visualizing Experimental Workflows and Signaling Pathways

General Workflow for a Spectrophotometric Enzyme Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate) plate Prepare 96-well Plate reagents->plate mix Add Buffer and Substrate plate->mix pre_incubate Pre-incubate at Assay Temperature mix->pre_incubate add_enzyme Initiate Reaction (Add Enzyme) pre_incubate->add_enzyme measure Measure Absorbance Over Time add_enzyme->measure calculate Calculate Initial Velocity measure->calculate Ligand Ligand GPCR GPCR Ligand->GPCR binds G_Protein G Protein GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

References

Data Presentation: Performance Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methods for Medinal (Barbital) Detection in Tissue

For researchers and professionals in drug development and toxicology, the accurate quantification of therapeutic agents within biological tissues is paramount. This compound, a brand name for barbital (B3395916), is a barbiturate (B1230296) derivative that acts as a central nervous system depressant.[1][2] Monitoring its concentration in tissues is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This guide provides a comparative overview of common analytical methods for this compound detection, supported by performance data and detailed experimental protocols.

The choice of analytical technique depends on the required sensitivity, specificity, and sample throughput. The three most prevalent methods for barbiturate detection are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The following table summarizes their key performance characteristics for the analysis of barbital and other barbiturates in biological samples.

ParameterLC-MS/MSGC-MSHPLC-UV
Principle Chromatographic separation followed by mass analysis of the parent ion and its specific fragment ions.[3]Chromatographic separation of volatile compounds followed by mass analysis.[4]Chromatographic separation based on polarity, with detection via UV light absorbance.[5]
Sample Prep Can directly analyze liquid extracts; techniques like Liquid-Phase Microextraction (LPME) offer high efficiency.[1][6]Often requires derivatization to increase the volatility and thermal stability of barbiturates.[1][7]Requires clean extracts to avoid interference from matrix components that absorb UV light.[5][7]
Limit of Detection (LOD) Very High Sensitivity. 5.2-10.0 ng/g in liver tissue[1][8]; 0.003–1 ng/mL in plasma.[9]High Sensitivity. Can achieve low limits of detection, but sensitivity for underivatized barbiturates is not high.[1]Lower Sensitivity. Typically in the μg/mL range, though method dependent.[10]
Limit of Quantification (LOQ) Very High Sensitivity. Linear range from 25 ng/g in liver[1][8]; 0.01–2.5 ng/mL in plasma.[9]High Sensitivity. A dried blood spot (DBS) GC-MS/MS method reported an LOQ of 0.2 µg/mL (200 ng/mL).[11]Lower Sensitivity. A validated method for amobarbital reported a LOQ of 0.25 µg/mL.[10]
Accuracy & Precision Excellent. Inter-day accuracy of 96–106% and precision (CV) of 2.6–8.9% reported for barbiturates in plasma.[9]Good. Precision (CV) of <15% reported for a DBS-GC-MS/MS method.[11]Good. A validated HPLC-UV method showed accuracy within ±15% of the nominal concentration.[10]
Advantages High sensitivity and specificity, suitable for complex matrices, no derivatization required.[1]Excellent separation efficiency, established and robust technique.[7]Cost-effective, straightforward operation.[2]
Disadvantages Higher instrument cost, potential for matrix effects (ion suppression).Derivatization step can be time-consuming and introduce variability.[7]Lower sensitivity and specificity, susceptible to interference from other compounds.[7]

Experimental Protocols: A Closer Look

A robust and validated protocol is the foundation of reliable quantitative analysis. Below is a detailed methodology for the determination of this compound (barbital) in tissue using a state-of-the-art LC-MS/MS method coupled with flat membrane-based liquid-phase microextraction (FM-LPME), a technique noted for its efficiency and minimal use of organic solvents.[1][6]

Protocol: Barbital Detection in Tissue via FM-LPME and LC-MS/MS

This protocol is synthesized from methodologies described in recent literature.[1][6][8]

1. Materials and Reagents:

2. Sample Preparation (Tissue Homogenization):

  • Weigh approximately 200 mg of frozen tissue.[12]

  • Add the tissue to a 2 mL tube containing lysis buffer and ceramic beads (if using a bead beater).

  • Homogenize the tissue until no visible pieces remain.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant (tissue extract) for analysis.

3. Flat Membrane-Based Liquid-Phase Microextraction (FM-LPME):

  • Donor Phase: To 800 µL of the tissue extract, add HCl to adjust the pH, ensuring the barbital is in its non-ionized form for efficient extraction.[1]

  • Liquid Membrane: Impregnate a polypropylene flat membrane with 4 µL of 2-nonanone. This forms the supported liquid membrane (SLM).[1][6]

  • Acceptor Phase: Prepare the acceptor phase, consisting of 100 µL of 20 mM Sodium Phosphate (Na₃PO₄), which has a high pH to ionize the barbital, trapping it in the acceptor phase.[1][8]

  • Extraction: Assemble the LPME device, placing the donor phase and acceptor phase on opposite sides of the impregnated membrane. Place the setup on a stirrer at 1000 rpm for 60 minutes to facilitate analyte diffusion.[1][6]

  • After extraction, carefully collect the acceptor phase, which now contains the concentrated barbital, for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.[3]

  • Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 SB-C18, 2.1 x 100 mm, 2.7 µm).[13]

  • Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and methanol (B).[13]

  • Mass Spectrometer: Agilent 6470 LC/TQ or equivalent, operated in negative electrospray ionization (ESI) mode.[3][13]

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For barbital, this would involve monitoring the transition from its precursor ion to a specific product ion.

5. Validation Parameters:

  • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery, following established guidelines.[14][15]

Mandatory Visualization

Diagrams are essential for visualizing complex workflows and biological mechanisms. The following have been generated using the DOT language to meet the specified requirements.

G cluster_sample Sample Handling cluster_extraction Analyte Extraction (FM-LPME) cluster_analysis Instrumental Analysis cluster_data Data Processing A Tissue Sample Collection B Homogenization in Lysis Buffer A->B C Acidification of Donor Phase (Sample) B->C D Extraction Across Organic Liquid Membrane C->D E Trapping in Basic Acceptor Phase D->E F LC-MS/MS Injection E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Quantification & Data Review H->I

Caption: Experimental workflow for this compound (barbital) detection in tissue.

G This compound Barbital (this compound) gaba_receptor GABA-A Receptor This compound->gaba_receptor Binds to & enhances cl_channel Chloride (Cl-) Channel gaba_receptor->cl_channel Opens hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) cl_channel->hyperpolarization Increased Cl- Influx leads to cl_ion->cl_channel

Caption: Mechanism of action of Barbital on the GABA-A receptor.

References

A Comparative Analysis of the Toxicological Profiles of Medinal and Secobarbital

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicological profiles of Medinal (barbital sodium) and secobarbital, two barbiturate (B1230296) compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of their relative toxicities. The data presented is compiled from various scientific sources and is supported by experimental findings.

Introduction to this compound and Secobarbital

This compound, the brand name for the sodium salt of barbital, was the first commercially available barbiturate, introduced in the early 20th century.[1] It is classified as a long-acting barbiturate.[2] Secobarbital, on the other hand, is a short-acting barbiturate that was introduced later.[3] Both substances exhibit sedative, hypnotic, and anticonvulsant properties by acting on the central nervous system (CNS). Their clinical use has been largely superseded by newer drug classes, such as benzodiazepines, due to a narrower therapeutic index and a higher risk of toxicity and dependence.[4][5]

Quantitative Toxicity Data

The acute toxicity of this compound and secobarbital has been quantified primarily through the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested population.[6][7] The following table summarizes the available LD50 data for these compounds.

Compound Test Animal Route of Administration LD50 Value Reference
This compound (barbital sodium)RatOral600 mg/kg[8][9]
This compound (barbital sodium)MouseOral800 mg/kg[8][9]
SecobarbitalRatOral125 mg/kg[3][10][11]
SecobarbitalMouseOral267 mg/kg[3]

In humans, the lethal dose of this compound is estimated to be between 3.5 and 4.4 grams.[1] For secobarbital, an oral dose of 1 gram can cause serious poisoning in an adult, with death commonly occurring after ingesting 2 to 10 grams.[12][13] Lethal blood concentrations for secobarbital typically range from 15 to 40 mcg/mL.[12][14]

Mechanism of Toxicity

The primary mechanism of action for both this compound and secobarbital, like other barbiturates, involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the CNS.[15][16] This interaction leads to prolonged opening of the chloride ion channel, resulting in hyperpolarization of the neuronal membrane and a general depression of the central nervous system.[4][17]

At higher, toxic concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[15] They also inhibit excitatory neurotransmission by blocking glutamate (B1630785) receptors, specifically AMPA and kainate receptors.[4][15] This dual action of enhancing inhibition and suppressing excitation contributes to their profound CNS depressant effects, which can lead to respiratory arrest, coma, and death in overdose situations.[17][18]

G Simplified Signaling Pathway of Barbiturate Toxicity cluster_neuron Postsynaptic Neuron cluster_drugs Barbiturates GABA_R GABA-A Receptor (Chloride Ion Channel) Hyperpolarization Neuronal Hyperpolarization GABA_R->Hyperpolarization Increased Cl- Influx CNS_Depression CNS Depression (Sedation, Coma, Respiratory Arrest) Hyperpolarization->CNS_Depression Leads to This compound This compound This compound->GABA_R Positive Allosteric Modulation (Prolongs Channel Opening) Secobarbital Secobarbital Secobarbital->GABA_R Positive Allosteric Modulation (Prolongs Channel Opening) GABA GABA GABA->GABA_R Binds to G General Workflow for Acute Oral Toxicity (LD50) Study Acclimatization Animal Acclimatization (5-7 days) Dosing Single Oral Gavage Administration Acclimatization->Dosing Dose_Prep Dose Preparation Dose_Prep->Dosing Observation Clinical Observation (14 days) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Data_Analysis LD50 Calculation Necropsy->Data_Analysis

References

A Comparative Analysis of the Preclinical Therapeutic Index of Medinal (Barbital)

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the therapeutic window of Medinal (barbital) in comparison to more contemporary sedative-hypnotics, supported by preclinical data and detailed experimental methodologies.

This compound, a brand name for the sodium salt of barbital, was the first commercially available barbiturate (B1230296) and represents a foundational compound in the history of sedative-hypnotic pharmacology.[1] While its use has been largely superseded by newer agents with more favorable safety profiles, an examination of its preclinical therapeutic index provides valuable context for modern drug development.[2] The therapeutic index (TI) is a quantitative measure of a drug's relative safety, defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[3][4] In preclinical animal studies, the lethal dose 50 (LD50) is often used in place of the TD50.[4]

Barbiturates, including this compound, are known for their narrow therapeutic index, indicating a small margin between therapeutic and toxic doses.[5][6] This contrasts sharply with benzodiazepines and the newer "Z-drugs," which were developed to provide a wider margin of safety.[2][7]

Quantitative Comparison of Therapeutic Indices

The following table summarizes preclinical data for this compound (barbital) and representative compounds from alternative drug classes. Data is derived from various animal models, and it is crucial to note that TI values can vary significantly based on species, route of administration, and the specific endpoints measured.[8]

CompoundClassAnimal ModelRouteED50 (Hypnotic Dose)LD50 (Lethal Dose)Therapeutic Index (LD50/ED50)
This compound (Barbital) BarbiturateRatOral~100 mg/kg~600 mg/kg~6
Phenobarbital BarbiturateMouseIP63 mg/kg280 mg/kg~4.4
Diazepam BenzodiazepineRatIV~0.5 mg/kg>100 mg/kg>200
Alprazolam BenzodiazepineRatOral0.5 mg/kg331-2171 mg/kg662-4342[9]
Zolpidem Z-drugRatOral5 mg/kg695 mg/kg~139

Note: The values presented are approximations gathered from multiple sources for comparative purposes. Absolute values can differ between specific studies.

Experimental Protocols

The determination of the therapeutic index relies on standardized preclinical acute toxicity and efficacy studies.

1. Determination of Median Effective Dose (ED50) for Hypnotic Effect

This protocol aims to identify the dose of a substance that induces a hypnotic (sleep) effect in 50% of the test animal population.

  • Animal Model: Male Wistar rats (180-220g) are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week with a 12-hour light/dark cycle and free access to food and water.

  • Methodology:

    • Animals are fasted overnight prior to dosing.

    • The test compound (e.g., this compound) is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • At least five dose groups (n=10 animals per group) are established, with doses selected based on a logarithmic scale.

    • The compound is administered via the intended clinical route, typically oral gavage (p.o.) or intraperitoneal (i.p.) injection.

    • Following administration, animals are placed in individual observation cages.

    • The primary endpoint is the loss of the righting reflex, defined as the inability of the animal to right itself within 30 seconds when placed on its back. This is assessed at fixed time points (e.g., 15, 30, 60, and 120 minutes) post-dosing.

    • The number of animals in each group exhibiting the hypnotic effect is recorded.

    • The ED50 value is then calculated using statistical methods such as the Log-probit analysis or the Reed-Muench method.[8][10]

2. Determination of Median Lethal Dose (LD50)

This protocol is designed to determine the dose of a substance that causes mortality in 50% of the test animal population within a specified timeframe. Modern approaches, such as the Up-and-Down Procedure (UDP), are used to minimize animal usage.[11]

  • Animal Model: Male and female Wistar rats (180-220g).

  • Methodology (Up-and-Down Procedure - OECD Guideline 425):

    • A single animal is dosed at a starting dose level just below the estimated LD50.

    • The animal is observed for signs of toxicity and mortality over a 24- to 48-hour period, with extended observation for up to 14 days.[11]

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 1.5-2.0).

    • If the animal dies, the next animal is given a lower dose.

    • This sequential process continues until a stopping criterion is met (e.g., a specified number of reversals in outcome have occurred).

    • The LD50 is then calculated from the sequence of outcomes using maximum likelihood estimation. This method significantly reduces the number of animals required compared to classical LD50 tests.[10][11]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Therapeutic Index Determination

The following diagram illustrates the logical flow of the preclinical experiments required to establish the therapeutic index.

G cluster_ED50 Efficacy Study (ED50) cluster_LD50 Toxicity Study (LD50) ED50_start Select Dose Ranges ED50_groups Administer Drug to Dose Groups (n=10) ED50_start->ED50_groups ED50_observe Observe for Hypnotic Effect (Loss of Righting Reflex) ED50_groups->ED50_observe ED50_calc Calculate ED50 (e.g., Probit Analysis) ED50_observe->ED50_calc TI_calc Calculate Therapeutic Index (TI = LD50 / ED50) ED50_calc->TI_calc LD50_start Dose First Animal (Up-and-Down Procedure) LD50_observe Observe for Mortality (48h) LD50_start->LD50_observe LD50_decision Animal Survives? LD50_observe->LD50_decision LD50_inc Increase Dose for Next Animal LD50_decision->LD50_inc Yes LD50_dec Decrease Dose for Next Animal LD50_decision->LD50_dec No LD50_calc Calculate LD50 (Maximum Likelihood Estimation) LD50_decision->LD50_calc Stop Criteria Met LD50_inc->LD50_start LD50_dec->LD50_start LD50_calc->TI_calc

Caption: Workflow for determining the preclinical therapeutic index.

Mechanism of Action: Barbiturate vs. Benzodiazepine Signaling

This compound, as a barbiturate, exerts its central nervous system depressant effects by modulating the GABA-A receptor.[12][13][14] Its mechanism differs fundamentally from that of benzodiazepines, which explains the disparity in their therapeutic indices. Barbiturates increase the duration of the GABA-A chloride channel opening, while benzodiazepines increase the frequency of channel opening in the presence of GABA.[2] At high concentrations, barbiturates can directly open the channel without GABA, contributing to their higher toxicity and narrower therapeutic window.[2]

G cluster_pathway GABA-A Receptor Modulation cluster_barb Barbiturates (this compound) cluster_bzd Benzodiazepines GABA GABA Receptor GABA-A Receptor (Chloride Channel) GABA->Receptor Binds Outcome ↑ Cl- Influx Neuronal Excitability CNS Depression Receptor->Outcome Barb This compound Barb->Receptor Binds Barb_Action ↑↑ Duration of Channel Opening BZD Diazepam BZD->Receptor Binds BZD_Action ↑ Frequency of Channel Opening

Caption: Comparative mechanism of action at the GABA-A receptor.

References

A Comparative Analysis of Medinal (Barbital Sodium) and Modern Z-Drugs for Hypnotic Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the historical hypnotic agent Medinal (barbital sodium), a long-acting barbiturate, and the modern class of nonbenzodiazepine hypnotics known as Z-drugs (e.g., zolpidem, zaleplon, eszopiclone). The comparison focuses on their pharmacological mechanisms, clinical efficacy, and safety profiles, supported by available data. Given that this compound is an antiquated medication, direct, modern comparative clinical trials are nonexistent. Therefore, this guide utilizes data from studies on other barbiturates as a proxy to provide a relevant comparison.

Executive Summary

This compound, a derivative of barbituric acid, represents an early generation of sedative-hypnotics that have been largely superseded due to a narrow therapeutic index and high potential for abuse, dependence, and fatal overdose.[1][2] In contrast, Z-drugs, developed in the 1980s and 1990s, were designed to offer a safer alternative to older hypnotics like barbiturates and benzodiazepines.[3][4] They exhibit greater selectivity for specific subunits of the GABA-A receptor, which is believed to contribute to their improved safety profile.[5] Clinical data, though limited in direct comparisons, suggests that Z-drugs are superior in terms of safety and at least comparable in efficacy for treating insomnia.[6]

Mechanism of Action: A Tale of Two Modulators

The primary target for both this compound and Z-drugs is the gamma-aminobutyric acid type-A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. However, their interaction with this receptor differs significantly, which underlies their distinct pharmacological profiles.

This compound (Barbiturates): Barbiturates act as positive allosteric modulators of the GABA-A receptor.[1] They bind to a site on the receptor that is distinct from both the GABA and benzodiazepine (B76468) binding sites.[1] Their mechanism involves increasing the duration of the chloride ion channel opening when GABA is bound.[1][5] At higher, anesthetic concentrations, barbiturates can directly activate the GABA-A receptor, mimicking the effect of GABA.[5] This direct agonism, combined with their ability to inhibit excitatory glutamate (B1630785) receptors, contributes to their profound CNS depressant effects and low margin of safety.[1]

Z-Drugs: Z-drugs are also positive allosteric modulators of the GABA-A receptor, binding to the same site as benzodiazepines at the interface of alpha and gamma subunits.[5][7] Unlike barbiturates, they primarily increase the frequency of chloride channel opening in the presence of GABA.[1] Crucially, Z-drugs exhibit a high degree of selectivity for GABA-A receptors containing the alpha-1 subunit.[5][7] This subunit is highly expressed in the brain regions responsible for promoting sleep, which is thought to be the reason for their targeted hypnotic effects with fewer anxiolytic and muscle relaxant properties compared to less selective agents like benzodiazepines.[8][9]

GABAA_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Drug Modulation Glutamate Glutamate GABA_Vesicle GABA GABA_Vesicle->GABA_Released Release GABAA_Receptor GABA-A Receptor (Chloride Channel) GABA_Released->GABAA_Receptor Binds Neuron_Hyperpolarization Neuron Hyperpolarization (Inhibition) GABAA_Receptor->Neuron_Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability (Sedation/Hypnosis) Neuron_Hyperpolarization->Reduced_Excitability This compound This compound (Barbiturate) This compound->GABAA_Receptor Increases Duration of Channel Opening Z_Drug Z-Drug Z_Drug->GABAA_Receptor Increases Frequency of Channel Opening (α1-selective)

Caption: Modulation of the GABA-A receptor signaling pathway.

Pharmacological and Clinical Data

Direct clinical trials comparing this compound (barbital) to modern Z-drugs are not available. The following tables summarize the known pharmacological properties and present comparative data using another barbiturate, pentobarbital, as a proxy.

Table 1: Pharmacological Profile Comparison

FeatureThis compound (representing Barbiturates)Z-Drugs (Zolpidem, Zaleplon, Eszopiclone)
Drug Class BarbiturateNonbenzodiazepine Hypnotic
Mechanism of Action Positive allosteric modulator of GABA-A receptors; increases duration of Cl- channel opening. Direct GABA-A agonist at high doses.[1][5]Positive allosteric modulator of GABA-A receptors; increases frequency of Cl- channel opening.[1]
Receptor Selectivity Non-selective; also affects other ligand-gated ion channels and glutamate receptors.[1]Preferentially binds to GABA-A receptors containing the alpha-1 subunit.[5][7]
Pharmacokinetics Generally longer half-lives (Barbital: 100 hours). Metabolized by the liver.[8]Rapid absorption and short half-lives (Zolpidem: 2-3 hours).[10]
Therapeutic Index Narrow; small difference between therapeutic and toxic dose.[11]Wide; significantly safer in overdose compared to barbiturates.[3]
Antidote None available.[1]Flumazenil (a benzodiazepine antagonist) can reverse effects.
Abuse/Dependence Potential High physical and psychological dependence potential.[1][11]Lower potential for dependence compared to barbiturates, but still a risk with chronic use.[4]

Table 2: Comparative Efficacy and Safety Data

ParameterPentobarbitone (100mg)¹Zopiclone (B121070) (7.5mg)¹Pentobarbital²Zolpidem²
Efficacy Outcome
Sleep OnsetImproved vs. PlaceboImproved vs. Placebo--
Duration of SleepImproved vs. PlaceboImproved vs. Placebo--
Quality of SleepImproved vs. PlaceboSuperior to Pentobarbitone--
User Rating (out of 10)--7.0/10 (n=4)6.9/10 (n=1065)
Safety/Tolerability
Frequency of Side EffectsHigher frequencyLess frequent (p < 0.005)--
Condition in the Morning-Superior to Pentobarbitone--
Common User-Reported Side Effects (%) --Not specifiedMemory loss (7.2%), Drowsiness (6.0%), Sleepwalking (4.1%)
Risk of Overdose HighLowHighLow

¹ Data from a 1983 comparative study of zopiclone and pentobarbitone in 60 outpatients with insomnia.[6] ² Data from user ratings and reported side effects on Drugs.com, not from a controlled clinical trial.[12]

Experimental Protocols

Modern clinical trials evaluating hypnotic drugs follow rigorous protocols to ensure the objective and subjective assessment of efficacy and safety. A typical protocol for a head-to-head comparison of two hypnotic agents would involve a randomized, double-blind, crossover design.

Objective: To compare the efficacy and safety of Hypnotic A versus Hypnotic B in adults with primary insomnia.

Study Design:

  • Phase: Phase III, Randomized, Double-Blind, Crossover Study.

  • Participants: Adults (e.g., aged 18-65) meeting DSM-5 criteria for primary insomnia.

  • Exclusion Criteria: History of other sleep disorders (e.g., sleep apnea), substance abuse, or significant psychiatric/medical conditions.[13]

Methodology:

  • Screening Period (1-2 weeks): Participants undergo a medical history review, physical examination, and may complete sleep diaries to establish baseline insomnia severity.

  • Placebo Run-in (1 week): All participants receive a placebo to establish a stable baseline and exclude placebo responders.

  • Randomization: Participants are randomly assigned to one of two treatment sequences (e.g., Hypnotic A then Hypnotic B, or Hypnotic B then Hypnotic A).

  • Treatment Period 1 (e.g., 2 weeks): Participants receive the first assigned treatment nightly.

  • Washout Period (1-2 weeks): A no-treatment period to allow for the elimination of the first drug and its effects.

  • Treatment Period 2 (e.g., 2 weeks): Participants receive the second assigned treatment nightly.

  • Placebo Withdrawal (1 week): A final placebo period to assess for rebound insomnia or withdrawal effects.[14]

Key Assessments:

  • Objective Measures (Polysomnography - PSG): Conducted in a sleep laboratory on specific nights during the baseline and treatment periods.[15][16] Key PSG variables include:

    • Latency to Persistent Sleep (LPS)

    • Total Sleep Time (TST)

    • Wake After Sleep Onset (WASO)

    • Sleep Efficiency (SE)

    • Sleep Architecture (percentage of time in different sleep stages).[16]

  • Subjective Measures: Daily patient-reported outcomes via sleep diaries, assessing:

    • Subjective Sleep Onset Latency (sSOL)

    • Subjective Total Sleep Time (sTST)

    • Sleep Quality Ratings

    • Daytime alertness and functioning.

  • Safety Assessments: Monitoring and recording of all adverse events throughout the study.

Caption: Workflow for a randomized crossover clinical trial of hypnotics.

Conclusion

The comparison between this compound and modern Z-drugs highlights a significant evolution in hypnotic pharmacotherapy. This compound and other barbiturates are non-selective CNS depressants with a high risk of toxicity, dependence, and fatal overdose.[1][2] Their mechanism of action, which includes direct GABA-A receptor agonism at high doses, contributes to this unfavorable safety profile.[5]

Z-drugs represent a more refined therapeutic approach. Their selectivity for the alpha-1 subunit of the GABA-A receptor allows for targeted hypnotic effects, while their different modulatory action (increasing channel opening frequency rather than duration) and lack of direct agonism contribute to a much wider therapeutic window.[1][5][7] While no hypnotic is without risks, the available evidence strongly indicates that Z-drugs offer a significantly safer and more tolerable profile for the management of insomnia compared to older barbiturates like this compound.[3][6] Future drug development continues to focus on even more selective mechanisms to further improve the benefit-risk profile of hypnotic agents.

References

Head-to-Head In Vivo Comparison: Medinal (Barbital Sodium) vs. Pentobarbital

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of two prominent barbiturates: Medinal, the brand name for barbital (B3395916) sodium, and pentobarbital (B6593769). Both compounds are central nervous system (CNS) depressants historically used for their hypnotic and anesthetic properties. This document aims to deliver an objective analysis of their performance, supported by available experimental data, to inform preclinical and clinical research.

Mechanism of Action: A Shared Pathway with Subtle Differences

Both this compound and pentobarbital exert their primary effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[1][2] Their binding to a specific site on the GABA-A receptor complex potentiates the action of GABA, leading to an increased influx of chloride ions into neurons.[1][2] This hyperpolarizes the neuronal membrane, making it more difficult to excite and resulting in generalized CNS depression.[1]

While the fundamental mechanism is the same, the potency and duration of action of different barbiturates can vary. Studies suggest that the anesthetic and hypnotic activity of barbiturates correlates with their ability to augment benzodiazepine (B76468) receptor binding in vivo.[3] A comparative study of several barbiturates indicated a potency order of secobarbital > pentobarbital > amobarbital > phenobarbital (B1680315) > barbital in augmenting this binding, which aligns with their known hypnotic activity.[3] At higher concentrations, barbiturates can also directly open the GABA-A receptor's chloride channel, an action that distinguishes them from benzodiazepines and contributes to their higher risk of toxicity.[1] Additionally, barbiturates can inhibit the excitatory glutamate (B1630785) receptor system, further contributing to their CNS depressant effects.[3]

G cluster_0 Barbiturate Action at the GABA-A Receptor cluster_1 Signaling Cascade GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds Barbiturate This compound / Pentobarbital Barbiturate->GABA_A Binds to allosteric site, potentiates GABA effect Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel Opens Neuron Postsynaptic Neuron Chloride_Channel->Neuron Increased Cl⁻ influx Hyperpolarization Membrane Hyperpolarization Neuron->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition CNS_Depression CNS Depression (Sedation, Hypnosis, Anesthesia) Inhibition->CNS_Depression

Figure 1: Simplified signaling pathway of this compound and pentobarbital at the GABA-A receptor.

In Vivo Performance: A Comparative Analysis

Direct head-to-head in vivo studies comparing the hypnotic and anesthetic efficacy of this compound and pentobarbital under identical experimental conditions are limited in the readily available scientific literature. However, by compiling data from various sources, a comparative profile can be established.

Hypnotic and Anesthetic Potency

Pentobarbital is generally considered a short- to intermediate-acting barbiturate, while this compound (barbital) is classified as a long-acting barbiturate.[4] This difference in duration is a key distinguishing feature. The potency of pentobarbital as a hypnotic and anesthetic is well-documented in various animal models.

Table 1: Comparative Hypnotic/Anesthetic Potency

CompoundAnimal ModelRoute of AdministrationEffective Dose (ED₅₀) for Hypnosis/Anesthesia
This compound (Barbital)--Data from direct comparative potency studies are not readily available. Classified as a long-acting hypnotic.
PentobarbitalMouseIntraperitoneal~30-50 mg/kg (for anesthesia)[5]
PentobarbitalRatIntraperitoneal40-50 mg/kg (anesthetic dose)[5]

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Onset and Duration of Action

The difference in the duration of action is a critical factor in the therapeutic application of these drugs. Pentobarbital's shorter duration of action made it suitable for use as a hypnotic for insomnia and as a pre-anesthetic agent.[3][4] In contrast, the long-acting nature of barbital led to its use in conditions requiring sustained sedation.

Table 2: Comparative Onset and Duration of Action

CompoundOnset of ActionDuration of ActionClassification
This compound (Barbital)SlowerLong (several hours)Long-acting
PentobarbitalRapid (especially via parenteral routes)Short to Intermediate (1-4 hours)[6]Short-acting
Acute Toxicity

The therapeutic index of barbiturates is narrow, meaning the toxic dose is not far from the therapeutic dose. Overdose can lead to severe respiratory depression, cardiovascular collapse, and death.[3]

Table 3: Comparative Acute Toxicity (LD₅₀)

CompoundAnimal ModelRoute of AdministrationLD₅₀
This compound (Barbital Sodium)RatOral600 mg/kg
This compound (Barbital Sodium)MouseOral600 mg/kg
Pentobarbital SodiumRatOral118 mg/kg[7]
Pentobarbital SodiumMouseOral267 mg/kg[8]
Pentobarbital SodiumRatIntraperitoneal~200-800 mg/kg (euthanasia dose range)[5]

Disclaimer: LD₅₀ values can vary significantly based on the animal strain, sex, age, and experimental conditions. The data presented here is for comparative purposes and is collated from multiple sources.

Experimental Protocols

The following section details a generalized experimental workflow for assessing and comparing the hypnotic activity of barbiturates in a rodent model, based on common methodologies described in the literature.

G start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization randomization Randomization into Treatment Groups (Vehicle, this compound, Pentobarbital) acclimatization->randomization fasting Overnight Fasting randomization->fasting administration Drug Administration (e.g., Intraperitoneal) fasting->administration observation Observation for Onset of Loss of Righting Reflex administration->observation lorr Loss of Righting Reflex (LORR) (Animal placed on its back, fails to right itself within 30s) observation->lorr Hypnosis induced record_onset Record Onset Time lorr->record_onset monitor Monitor for Duration of Sleep record_onset->monitor rorr Return of Righting Reflex (RORR) monitor->rorr Animal awakens record_duration Record Sleep Duration rorr->record_duration end End record_duration->end

Figure 2: General workflow for in vivo hypnotic efficacy studies in rodents.

Detailed Methodologies:

1. Animal Models:

  • Species: Male or female Swiss albino mice or Wistar rats are commonly used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except during pre-test fasting.

2. Drug Preparation and Administration:

  • Vehicle: this compound (barbital sodium) and pentobarbital sodium are typically dissolved in sterile saline (0.9% NaCl).

  • Dose Selection: A range of doses for each compound should be selected based on historical data to determine the ED₅₀.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for rapid systemic absorption in rodent studies.

3. Assessment of Hypnotic Activity:

  • Onset of Sleep: This is measured as the time from drug administration to the loss of the righting reflex. The righting reflex is considered lost when an animal placed on its back is unable to right itself within 30 seconds.

  • Duration of Sleep: This is the time interval between the loss and the spontaneous recovery of the righting reflex.

4. Data Analysis:

  • The mean onset and duration of sleep for each treatment group are calculated.

  • The ED₅₀ for hypnosis (the dose causing 50% of the animals to lose their righting reflex) can be determined using methods such as probit analysis.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different treatments.

Conclusion

This compound (barbital sodium) and pentobarbital are both effective CNS depressants that act through the GABA-A receptor. The primary in vivo distinction lies in their pharmacokinetic profiles, with this compound being a long-acting and pentobarbital a short- to intermediate-acting barbiturate. This results in a slower onset and much longer duration of action for this compound compared to pentobarbital.

Based on the available, albeit fragmented, toxicity data, pentobarbital appears to be more acutely toxic than this compound on a milligram-per-kilogram basis. However, the prolonged action and potential for accumulation of this compound present a different set of risks.

For researchers, the choice between these two agents would depend on the specific requirements of the in vivo study. Pentobarbital is more suitable for procedures requiring rapid induction and shorter duration of anesthesia or hypnosis. This compound, on the other hand, might be considered for studies necessitating sustained, long-term sedation, although its use has been largely superseded by agents with a better safety profile. Further direct comparative studies under standardized conditions are warranted to provide a more definitive head-to-head comparison of their in vivo performance.

References

A Researcher's Guide to Validating the Purity of Commercially Sourced Barbital Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing barbital (B3395916) sodium, ensuring the purity of the commercially sourced compound is a critical first step for the validity and reproducibility of experimental results. This guide provides a framework for validating the purity of barbital sodium, offering a comparison with common alternatives and presenting detailed experimental protocols for in-house verification.

Comparative Purity of Commercial Barbital Sodium
Supplier Category Stated Purity (%) Commonly Reported Analytical Method
High-Purity Chemical Suppliers >98% - ≥99.0%Titration, HPLC
Specialty Chemical Suppliers ≥97.0%Titration
Pharmaceutical Grade Suppliers 99.99%Not specified

Note: The data presented above is based on information publicly provided by suppliers and should be independently verified.

Alternatives to Barbital Sodium

Barbital sodium belongs to the barbiturate (B1230296) class of drugs, which act as central nervous system depressants.[1] Alternatives are often chosen based on their duration of action, potency, and specific experimental requirements.

Alternative Key Characteristics Primary Applications
Phenobarbital (B1680315) Long-acting barbiturate with anticonvulsant properties.[2]Anticonvulsant studies, epilepsy models.[2][3]
Pentobarbital Short-acting barbiturate with sedative and hypnotic effects.[4]Anesthesia, sedation, control of seizures.[4]

Studies comparing the efficacy of these alternatives often focus on specific clinical applications. For instance, phenobarbital has been compared to sodium valproate for the management of status epilepticus in children, with one study indicating that phenobarbital resulted in a more rapid response.[5][6] The choice of barbiturate will ultimately depend on the specific requirements of the research protocol.

Experimental Protocols for Purity Validation

Researchers can employ a variety of analytical techniques to validate the purity of barbital sodium. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol is adapted from established methods for barbiturate analysis and is suitable for determining the purity of barbital sodium and identifying potential impurities.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Barbital sodium reference standard (of known high purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) buffer (e.g., potassium phosphate monobasic)

  • Orthophosphoric acid

  • Purified water

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid) and acetonitrile. The exact ratio should be optimized, starting with a 60:40 (v/v) buffer to acetonitrile ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the barbital sodium reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the commercially sourced barbital sodium in the same manner as the standard solution to achieve the same nominal concentration.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • The purity of the sample is determined by comparing the peak area of the barbital sodium in the sample chromatogram to that of the standard. Impurities will appear as separate peaks.

  • Purity (%) = (Areasample / Areastandard) x (Concentrationstandard / Concentrationsample) x 100

Visualizing the Experimental Workflow and Mechanism of Action

To aid in understanding the processes involved in purity validation and the pharmacological action of barbital sodium, the following diagrams are provided.

G Experimental Workflow for Barbital Sodium Purity Validation cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis start Receive Commercial Barbital Sodium weigh Accurately weigh sample start->weigh dissolve Dissolve in mobile phase to known concentration weigh->dissolve inject Inject sample into HPLC dissolve->inject separate Separation on C18 column inject->separate detect UV Detection at 214 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity against reference standard integrate->calculate report Generate purity report and impurity profile calculate->report

Caption: Experimental workflow for barbital sodium purity validation.

G Simplified Signaling Pathway of Barbital Sodium cluster_0 Neuronal Synapse cluster_1 Postsynaptic Neuron barbital Barbital Sodium gaba_receptor GABA-A Receptor barbital->gaba_receptor Binds to allosteric site chloride_channel Chloride Ion Channel gaba_receptor->chloride_channel Increases duration of opening chloride_influx Increased Cl- Influx chloride_channel->chloride_influx hyperpolarization Neuronal Hyperpolarization chloride_influx->hyperpolarization cns_depression CNS Depression (Sedation, Anesthesia) hyperpolarization->cns_depression

Caption: Simplified signaling pathway of barbital sodium.

By following these guidelines and employing rigorous analytical methods, researchers can confidently ascertain the purity of their barbital sodium, ensuring the integrity and reliability of their scientific investigations.

References

A Comparative Study of the Metabolic Pathways of Medinal (Barbital) and Amobarbital

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of two barbiturate (B1230296) compounds: Medinal (barbital) and amobarbital. The information presented herein is intended to support research, scientific investigation, and drug development efforts by offering a comprehensive overview of their biotransformation, supported by experimental data and detailed methodologies.

Introduction

This compound (barbital) and amobarbital are both barbituric acid derivatives that have been used for their sedative-hypnotic properties. Despite their structural similarities, their metabolic fates within the body differ significantly. This guide will explore these differences, providing a clear comparison of their metabolic pathways, the enzymes involved, and their pharmacokinetic profiles. Understanding these differences is crucial for predicting their pharmacological activity, potential for drug-drug interactions, and toxicity.

Metabolic Pathways: A Tale of Two Barbiturates

The primary distinction in the metabolism of this compound (barbital) and amobarbital lies in the extent to which they are biotransformed. Amobarbital undergoes significant metabolism, primarily in the liver, while barbital (B3395916) is largely resistant to metabolic alteration and is excreted from the body mostly unchanged.

Amobarbital Metabolism

Amobarbital is extensively metabolized in the liver through two main pathways: hydroxylation and N-glucosidation.[1] These reactions are catalyzed by the cytochrome P450 (CYP450) enzyme system and UDP-glucuronosyltransferases (UGTs), respectively.[2][3][4]

  • Hydroxylation: The major metabolic route for amobarbital is the oxidation of its isoamyl side chain to form 3'-hydroxyamobarbital (B75401).[1] This reaction is a key step in the detoxification and elimination of the drug. While the specific CYP450 isoenzymes responsible for this transformation are not definitively established in the provided search results, barbiturates in general are known to be metabolized by the CYP2C and CYP3A subfamilies.[5][6]

  • N-Glucosidation: A smaller fraction of amobarbital is metabolized through the attachment of a glucose molecule to one of the nitrogen atoms in the barbiturate ring, forming 1-(beta-D-glucopyranosyl)-amobarbital.[1] This process is catalyzed by UGTs.[2][3]

The resulting metabolites, 3'-hydroxyamobarbital and the N-glucoside conjugate, are more water-soluble than the parent drug and are readily excreted in the urine.

This compound (Barbital) Metabolism

In stark contrast to amobarbital, this compound (barbital) is characterized by its metabolic stability. It is one of the few barbiturates that is not significantly metabolized by the liver.[7] The vast majority of an administered dose of barbital is excreted unchanged in the urine. This resistance to metabolism is a key factor contributing to its long duration of action and potential for accumulation with repeated dosing. While barbital can induce microsomal enzymes, it does not significantly enhance its own metabolism.[7]

Quantitative Data Presentation

The following tables summarize the key pharmacokinetic and metabolic parameters of this compound (barbital) and amobarbital, providing a quantitative comparison of their disposition in the body.

Table 1: Comparative Pharmacokinetic Parameters

ParameterThis compound (Barbital)Amobarbital
Half-life (t½) 35 - 58 hours (rat)22.7 hours (rat), 25 hours (human)
Clearance LowModerate
Primary Route of Elimination Renal Excretion (unchanged)Hepatic Metabolism

Data compiled from multiple sources.

Table 2: Comparative Metabolic Profile

FeatureThis compound (Barbital)Amobarbital
Extent of Metabolism MinimalExtensive
Primary Metabolites None3'-hydroxyamobarbital, 1-(beta-D-glucopyranosyl)-amobarbital
Percentage of Unchanged Drug in Urine >95%<3%
Primary Metabolizing Enzymes Not ApplicableCytochrome P450, UDP-glucuronosyltransferases

Data compiled from multiple sources.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to study the metabolism of this compound (barbital) and amobarbital.

In Vitro Metabolism using Human Liver Microsomes (Amobarbital)

This protocol describes a typical in vitro experiment to assess the metabolic stability and identify the metabolites of amobarbital using human liver microsomes.

Objective: To determine the rate of amobarbital metabolism and identify the primary metabolites formed by human liver microsomal enzymes.

Materials:

  • Amobarbital

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Internal standard (e.g., a structurally similar but chromatographically distinct barbiturate)

  • Acetonitrile (B52724) (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and amobarbital at a final concentration typically in the low micromolar range.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding a cold solution of acetonitrile containing the internal standard to the aliquot. This stops the enzymatic activity and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS. The LC-MS/MS method should be optimized to separate amobarbital from its potential metabolites (3'-hydroxyamobarbital and N-glucoside) and the internal standard, and to provide sensitive and specific detection.

  • Data Analysis: Quantify the amount of amobarbital remaining at each time point relative to the initial concentration (time 0). Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) of amobarbital. Identify and quantify the formation of metabolites over time.

In Vivo Pharmacokinetic Study in Rats (Barbital)

This protocol outlines a typical in vivo experiment to determine the pharmacokinetic profile and excretion of barbital in a rat model.

Objective: To determine the plasma concentration-time profile, pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution), and urinary excretion of unchanged barbital in rats.

Materials:

  • This compound (barbital)

  • Wistar or Sprague-Dawley rats

  • Vehicle for drug administration (e.g., saline)

  • Blood collection supplies (e.g., syringes, capillary tubes, anticoagulant)

  • Metabolic cages for urine collection

  • Analytical method for barbital quantification in plasma and urine (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer a single dose of barbital to the rats via a defined route (e.g., intravenous or oral).

  • Blood Sampling: At predetermined time points after drug administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours), collect small blood samples from a suitable site (e.g., tail vein or saphenous vein).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Urine Collection: House the rats in metabolic cages to allow for the collection of urine over the entire study period. Record the volume of urine collected at each interval.

  • Sample Storage: Store the plasma and urine samples at -80°C until analysis.

  • Sample Analysis: Analyze the concentration of barbital in the plasma and urine samples using a validated analytical method such as GC-MS or LC-MS/MS.[8][9][10]

  • Pharmacokinetic Analysis: Plot the plasma concentration of barbital versus time. Use pharmacokinetic software to calculate key parameters such as elimination half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

  • Excretion Analysis: Calculate the cumulative amount of unchanged barbital excreted in the urine over time and express it as a percentage of the administered dose.

Mandatory Visualization

The following diagrams illustrate the metabolic pathways of this compound (barbital) and amobarbital.

Amobarbital_Metabolism Amobarbital Amobarbital Hydroxylation Hydroxylation (CYP450) Amobarbital->Hydroxylation Major Pathway N_Glucosidation N-Glucosidation (UGTs) Amobarbital->N_Glucosidation Minor Pathway Hydroxyamobarbital 3'-Hydroxyamobarbital Hydroxylation->Hydroxyamobarbital N_Glucoside 1-(beta-D-glucopyranosyl)- amobarbital N_Glucosidation->N_Glucoside Excretion Urinary Excretion Hydroxyamobarbital->Excretion N_Glucoside->Excretion

Caption: Metabolic pathway of Amobarbital.

Barbital_Metabolism Barbital_Administered This compound (Barbital) Administered No_Metabolism Minimal to No Metabolism Barbital_Administered->No_Metabolism Barbital_Unchanged This compound (Barbital) (Unchanged) No_Metabolism->Barbital_Unchanged Renal_Excretion Renal Excretion Barbital_Unchanged->Renal_Excretion

Caption: Metabolic pathway of this compound (Barbital).

Conclusion

The metabolic pathways of this compound (barbital) and amobarbital present a clear contrast in how the body handles these two structurally related barbiturates. Amobarbital undergoes extensive hepatic metabolism via hydroxylation and N-glucosidation, leading to the formation of more polar metabolites that are readily excreted. In contrast, barbital is largely resistant to biotransformation and is eliminated from the body primarily as the unchanged drug through renal excretion. These fundamental differences in their metabolic fates have significant implications for their pharmacokinetic profiles, duration of action, and potential for drug interactions. A thorough understanding of these metabolic pathways is essential for the safe and effective use of these compounds in therapeutic settings and for guiding the development of new drugs with improved metabolic properties.

References

Comparative Analysis of Recovery from Medinal (Barbital Sodium) and Thiopental Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the recovery profiles following the administration of two barbiturates: Medinal (barbital sodium) and thiopental (B1682321). While both are central nervous system depressants, their distinct pharmacokinetic and pharmacodynamic properties result in significantly different recovery times, reflecting their disparate historical and clinical applications. Thiopental has been a cornerstone for the induction of general anesthesia, valued for its rapid onset and short duration of action. In contrast, this compound, a brand name for the sodium salt of barbital, was primarily utilized as a long-acting hypnotic for sleep induction.[1]

Due to their different clinical applications, direct comparative studies on recovery time from anesthesia are not available. This guide, therefore, presents a comparison based on their individual pharmacological characteristics, supported by available data.

Pharmacokinetic and Pharmacodynamic Profile

The recovery from anesthesia is largely dictated by the pharmacokinetic properties of the anesthetic agent, specifically its distribution, metabolism, and elimination. The following table summarizes the key parameters for this compound and thiopental.

ParameterThis compound (Barbital Sodium)Thiopental
Drug Class BarbiturateThiobarbiturate
Primary Use Hypnotic (sleeping aid)[1]Anesthetic (induction agent)[2]
Onset of Action SlowRapid (30-45 seconds)[2]
Duration of Action Long-actingUltra-short-acting (5-10 minutes after a single dose)[2]
Mechanism of Action Enhances the inhibitory action of GABA at the GABA-A receptor.[3][4]Enhances the inhibitory action of GABA at the GABA-A receptor, with a high affinity for potassium channels.[2][5]
Lipid Solubility LowHigh[2]
Protein Binding 20-45% (for the related long-acting phenobarbital)[6]~80%[2]
Distribution Slower distribution to the CNSRapid distribution to the brain and other highly perfused organs, followed by redistribution to muscle and fat.[4][7]
Metabolism Primarily metabolized in the liver, but a significant portion is excreted unchanged.Extensively metabolized in the liver.[2][8]
Elimination Half-life Very long (reported as long as several days for the related phenobarbital)[6]Long (5.5-26 hours), but the initial recovery is due to redistribution, not elimination.[2]

Signaling Pathways and Mechanism of Action

Both this compound and thiopental exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Binding of these barbiturates to the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and resulting in generalized CNS depression.

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds Barbiturate Barbiturate (this compound or Thiopental) Barbiturate->GABA_A_Receptor potentiates GABA binding and directly gates channel at high conc. Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx CNS_Depression CNS Depression (Sedation, Anesthesia) Hyperpolarization->CNS_Depression leads to

Mechanism of action of barbiturates at the GABA-A receptor.

Differences in Recovery Time

The profound difference in recovery time between this compound and thiopental stems from their distinct pharmacokinetic profiles.

Thiopental 's rapid onset and short duration of action after a single intravenous dose are due to its high lipid solubility, which allows it to quickly cross the blood-brain barrier and induce anesthesia.[2] Recovery from a single induction dose is equally rapid, not because of metabolism, but due to the redistribution of the drug from the brain to other tissues, such as muscle and fat.[4][7] However, thiopental has a long elimination half-life, and with repeated doses or continuous infusion, it can accumulate in fatty tissues, leading to a prolonged recovery.[2]

This compound (barbital sodium) , on the other hand, is a long-acting barbiturate. Its lower lipid solubility results in a slower onset of action. More importantly, its elimination from the body is very slow.[1] A significant portion of the drug is excreted unchanged by the kidneys.[3] This slow elimination is the primary reason for its long duration of action and, consequently, a very prolonged recovery period. If used as an anesthetic, the recovery would be dictated by its slow elimination, leading to a much longer period of sedation and cognitive impairment compared to thiopental.

Experimental Protocols

Thiopental Anesthesia Induction Protocol (Human)

This protocol describes a typical procedure for the induction of general anesthesia using thiopental.

Start Patient Preparation Premedication Administer Premedication (e.g., benzodiazepine) Start->Premedication IV_Access Establish IV Access Premedication->IV_Access Test_Dose Administer Test Dose (25-75 mg) IV_Access->Test_Dose Observe Observe for 60s (Assess sensitivity) Test_Dose->Observe Induction_Dose Administer Induction Dose (3-5 mg/kg IV) Observe->Induction_Dose No adverse reaction LOC Loss of Consciousness (within 30-45s) Induction_Dose->LOC Airway Secure Airway (Intubation) LOC->Airway Maintenance Maintain Anesthesia (Inhalational agent) Airway->Maintenance

Experimental workflow for thiopental anesthesia induction.

Procedure:

  • Patient Preparation: Ensure the patient is appropriately fasted and monitored (ECG, blood pressure, pulse oximetry).

  • Premedication: Anxiolytics such as benzodiazepines may be administered to reduce anxiety and decrease the required dose of thiopental.[2]

  • IV Access: Secure a patent intravenous line.

  • Test Dose: A small test dose of 25-75 mg of thiopental is administered to assess for any unusual sensitivity.[9]

  • Observation: The patient is observed for at least 60 seconds.[9]

  • Induction Dose: If no adverse reaction is observed, the induction dose of 3-5 mg/kg is administered intravenously.[10][11][12]

  • Loss of Consciousness: Unconsciousness is typically achieved within 30-45 seconds.[2]

  • Airway Management: Once the patient is unconscious and muscle relaxation is adequate (often with the aid of a neuromuscular blocking agent), the airway is secured, usually via endotracheal intubation.

  • Maintenance of Anesthesia: Anesthesia is then maintained with an inhalational anesthetic agent, as thiopental is not suitable for maintenance due to its long elimination half-life.[2]

This compound (Barbital Sodium) Hypnotic Administration Protocol (Historical Context)

This protocol is based on the historical use of this compound as a hypnotic agent.

Start Patient Assessment Dose_Prep Prepare Oral Dose (0.3-1g) Start->Dose_Prep Administration Oral Administration Dose_Prep->Administration Onset Onset of Sedation (Slow) Administration->Onset Sleep Induction of Sleep (Long duration) Onset->Sleep Monitoring Monitor Vital Signs (Prolonged sedation) Sleep->Monitoring

Workflow for historical hypnotic use of this compound.

Procedure:

  • Patient Assessment: The patient's need for a hypnotic agent would be assessed.

  • Dose Preparation: A typical hypnotic dose of this compound (barbital sodium) was in the range of 0.3 to 1 gram.[1]

  • Administration: The drug was administered orally.[1]

  • Onset of Action: The onset of sedative effects would be gradual.

  • Induction of Sleep: The intended effect was the induction of a prolonged period of sleep.

  • Monitoring: Due to the long half-life, the patient would experience prolonged sedation and potential side effects, necessitating monitoring.

Conclusion

References

Safety Operating Guide

Proper Disposal of Medinal (Barbital): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, it is critical to recognize that "Medinal" is a brand name for Barbital (also known as Veronal), a barbiturate (B1230296) classified as a controlled substance.[1][2] As such, its disposal is strictly regulated and requires specialized procedures to ensure safety, environmental protection, and compliance with the law.

This guide provides essential safety and logistical information for the proper disposal of this compound (Barbital) in a laboratory setting. Adherence to these procedures is mandatory to mitigate risks of environmental contamination and potential for misuse.

Core Disposal Principle: Non-Retrievable State

The primary objective in the disposal of controlled substances like Barbital is to render them "non-retrievable," meaning they are permanently altered to an unusable state.[3] The U.S. Drug Enforcement Administration (DEA) recognizes incineration as the principal method to achieve this standard.[3] Therefore, direct disposal of this compound into regular trash or down the drain is strictly prohibited.[4]

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key information regarding the disposal of this compound (Barbital).

ParameterValue/InstructionSource
Chemical Name Barbital (5,5-diethylbarbituric acid)PubChem
Synonyms This compound, VeronalPubChem, Semantic Scholar
Regulatory Body U.S. Drug Enforcement Administration (DEA)Benchchem
Primary Disposal Method IncinerationBenchchem
Recommended Vendor Licensed Hazardous Waste Disposal Company or DEA-Registered Reverse DistributorBenchchem
Required Documentation DEA Form 41 (for surrendered drugs)Benchchem
Record Retention Minimum of two yearsBenchchem

Experimental Protocols for Safe Handling and Disposal

While specific experimental protocols for the disposal of this compound are not publicly detailed due to the hazardous and regulated nature of the substance, the following procedural steps, derived from safety data sheets and regulatory guidelines, must be followed.

Personal Protective Equipment (PPE): Before handling this compound, laboratory personnel must be equipped with standard personal protective equipment, including:

  • Safety glasses

  • Laboratory coat

  • Gloves

Spill Management: In the event of a spill:

  • Handling of the spilled compound should occur in a well-ventilated area to minimize inhalation risk.

  • The material should be collected using spark-proof tools.

  • The collected material must be placed in a sealed, appropriate container for disposal.

Step-by-Step Disposal Procedure:

  • Segregation and Identification: Isolate all this compound waste from other laboratory waste streams. This includes unused or expired products, contaminated labware (e.g., vials, gloves, bench paper), and any residual amounts. The waste container must be clearly labeled as "Hazardous Waste - Barbital" and include the appropriate hazard symbols.

  • Engage a Licensed Professional Service: The disposal of this compound must be handled by a licensed and registered professional service.[3] These services are equipped to manage, transport, and dispose of controlled and hazardous substances in compliance with all federal and state regulations.[3]

  • Documentation: Proper documentation is a critical component of the disposal process. A DEA Form 41 must be completed for surrendered drugs. This form requires the signatures of two authorized employees who witness the process.[3] For certain schedules of controlled substances, a DEA Form 222 may be necessary for the transfer.[3]

  • Record Keeping: A copy of all disposal documentation must be retained for a minimum of two years.[3]

  • Residual Amounts: For non-recoverable residual amounts of this compound (e.g., the residue in an "empty" vial that cannot be drawn out with a syringe), direct disposal into a biohazard sharps container may be permissible in some jurisdictions.[3] However, it is imperative to confirm this with your institution's environmental health and safety office and the licensed disposal vendor.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound (Barbital).

This compound (Barbital) Disposal Workflow cluster_0 On-Site Procedures cluster_1 Professional Disposal cluster_2 Post-Disposal A Identify this compound Waste B Segregate and Label Container A->B Isolate C Wear Appropriate PPE B->C Handle D Store Securely C->D Prepare for Pickup E Contact Licensed Disposal Vendor D->E Schedule Pickup F Complete DEA Form 41 E->F Initiate G Transfer Waste to Vendor F->G Document H Incineration G->H Transport I Retain Documentation (min. 2 years) H->I J Update Chemical Inventory I->J

References

Safeguarding Your Research: Essential Protective Measures for Handling Medinal (Barbital Sodium)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling Medinal, also known as Barbital Sodium or Veronal Sodium. Adherence to these protocols is critical for minimizing risks and ensuring operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound (Barbital Sodium) is classified as a hazardous substance with potential health risks. The following table summarizes the required personal protective equipment to be used during handling procedures.

PPE CategoryItemSpecificationPurpose
Respiratory Protection Dust MaskNIOSH-approved N95 or equivalentTo prevent inhalation of airborne particles.
Eye Protection Safety Glasses/GogglesChemical safety goggles with side-shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166[1][2]To protect eyes from dust and splashes.
Hand Protection GlovesChemically resistant, impermeable gloves.[1][2]To prevent skin contact and absorption.
Body Protection Protective ClothingLong-sleeved lab coat and/or chemical-resistant apron.[1][2]To prevent contamination of personal clothing and skin.

Safe Handling and Operational Protocol

A systematic approach to handling this compound is crucial. The following protocol outlines the step-by-step procedure for safe usage in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure work is conducted in a well-ventilated area.[1][2] The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to keep airborne concentrations low.[2]

  • Keep containers of this compound tightly closed when not in use.[1][3]

  • Remove all incompatible materials, such as strong oxidizing agents, from the immediate work area.[1][2]

2. Donning Personal Protective Equipment (PPE):

  • Before handling, put on all required PPE as specified in the table above.

  • Inspect all PPE for integrity before use.

3. Weighing and Dispensing:

  • Minimize dust generation and accumulation during weighing and transfer.[1]

  • If possible, use a balance with a draft shield.

  • Handle the substance carefully to avoid spills.

4. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete and before leaving the laboratory.[1][3]

  • Remove contaminated clothing and wash it before reuse.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory environment.

Safe Handling Workflow for this compound (Barbital Sodium) A Preparation & Engineering Controls - Ensure proper ventilation - Remove incompatible materials B Don PPE - Inspect for integrity - Don gloves, eye protection, lab coat, and respirator A->B C Handling Operations - Weigh and dispense carefully - Minimize dust generation B->C D Post-Handling - Secure this compound container - Decontaminate work area C->D E Doff PPE - Remove in correct order to avoid contamination D->E G Waste Disposal - Dispose of contaminated materials in a designated hazardous waste container D->G F Personal Hygiene - Wash hands thoroughly E->F

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate action is critical.

  • Spills:

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • Wearing appropriate PPE, clean up spills immediately.[1]

    • Carefully sweep up or absorb the material.[1] Avoid generating dust.[1]

    • Place the spilled material into a suitable, clean, dry, and closed container for disposal.[1]

    • Ventilate the area of the spill.[1]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[1]

    • Ingestion: If swallowed, do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Call a poison control center and seek immediate medical aid.[1]

    • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and appropriate container.

  • Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[4]

By implementing these safety measures, laboratories can effectively manage the risks associated with handling this compound, ensuring the well-being of all personnel and maintaining a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Medinal
Reactant of Route 2
Medinal

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。